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  • Product: 3-(Chloromethyl)-4-methylpyridazine hydrochloride
  • CAS: 1956370-79-8

Core Science & Biosynthesis

Foundational

3-(Chloromethyl)-4-methylpyridazine hydrochloride chemical properties

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks d...

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Author: BenchChem Technical Support Team. Date: March 2026

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) has emerged as a highly versatile, privileged scaffold[1][2]. By combining the favorable physicochemical properties of the 1,2-diazine ring with a highly reactive electrophilic handle and a sterically directing methyl group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other targeted therapeutics[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing researchers with the causal logic behind its chemical behavior, self-validating synthetic protocols, and its mechanistic role in biological pathways.

Part 1: Physicochemical Profiling & Structural Rationale

To effectively utilize this building block, one must first understand its quantitative properties and the architectural rationale behind its design.

Table 1: Physicochemical Properties

Property Value Structural Significance
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride Active electrophilic reagent for pharmacophore assembly.
CAS Registry Number 1956370-79-8 Unique identifier for the specific hydrochloride salt[1][4].
Molecular Formula C₆H₈Cl₂N₂ (C₆H₇ClN₂ · HCl) Indicates the 1:1 stoichiometric ratio of base to acid[5][6].
Molecular Weight 179.04 g/mol Low molecular weight ensures high atom economy in synthesis[6].
Monoisotopic Mass (Free Base) 142.02977 Da Critical for LC-MS reaction monitoring and adduct identification[5].

| Structural Class | Organic Heterocycle / Diazine | Provides key hydrogen-bond acceptors for target binding[1]. |

The Architectural Rationale
  • The Pyridazine Core: Unlike highly lipophilic phenyl rings, the 1,2-diazine (pyridazine) ring offers two adjacent nitrogen atoms. These act as potent hydrogen-bond acceptors, frequently interacting with the hinge region of kinases. Furthermore, pyridazines exhibit superior aqueous solubility and improved metabolic stability against cytochrome P450-mediated oxidation.

  • The Chloromethyl Electrophile: Positioned at C3, the chloromethyl group is a highly reactive electrophilic center primed for bimolecular nucleophilic substitution (Sₙ2). It allows for the rapid appending of diverse nucleophiles (amines, thiols, alcohols) to build complex molecular architectures[3][7].

  • The 4-Methyl Steric Director: The methyl group at the C4 position is not merely decorative. Synthetically, it provides steric hindrance that directs the trajectory of incoming nucleophiles, minimizing unwanted poly-alkylation. Pharmacologically, it acts as a conformational lock, restricting the rotational degrees of freedom of the appended side chain, thereby reducing the entropic penalty upon target binding.

  • The Hydrochloride Salt Form: The free base of chloromethyl heterocycles is notoriously unstable; the nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid auto-quaternization and polymerization. Formulating this reagent as a hydrochloride salt protonates the pyridazine nitrogens, rendering them non-nucleophilic and vastly extending the reagent's shelf-life and stability[3].

Part 2: Self-Validating Synthetic Protocols

To ensure reproducibility, the following protocol for Sₙ2 substitution is designed as a self-validating system. Every step includes the underlying causality, allowing researchers to troubleshoot deviations in real-time.

Protocol: Sₙ2 Substitution with Primary/Secondary Amines

Objective: To synthesize an N-alkylated pharmacophore by displacing the chloride leaving group.

Reagents:

  • 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Solvent Selection & Suspension: Suspend the pyridazine hydrochloride salt (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Causality: Polar aprotic solvents like DMF solvate the cationic intermediates but leave the nucleophile largely unsolvated and highly reactive, significantly accelerating the Sₙ2 reaction rate.

  • Free-Base Liberation: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the reactive free base of the pyridazine. The remaining 2.0 equivalents act as an acid scavenger for the HCl generated during the substitution. Without excess base, the nucleophilic amine would become protonated and rendered inert, stalling the reaction[3][7].

  • Nucleophilic Attack: Add the target amine (1.1 eq) slowly at 0°C. Gradually warm the reaction to room temperature, or heat to 50°C if the amine is sterically hindered.

    • Causality: The 4-methyl group provides steric hindrance adjacent to the reaction center. Starting at 0°C prevents runaway exothermic side reactions (e.g., hydrolysis from trace moisture). Warming provides the necessary activation energy to overcome the steric barrier imposed by the 4-methyl group.

  • Reaction Monitoring: Monitor the disappearance of the starting material (m/z 142.03 [M+H]⁺ for the free base) via LC-MS[5].

  • Workup & Purification: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient)[7].

SN2_Workflow A 3-(Chloromethyl)-4-methylpyridazine HCl (Electrophile) B Base Addition (Neutralization) A->B DIPEA / K2CO3 C Nucleophilic Attack (SN2 Trajectory) B->C Amine / Thiol D Target Pharmacophore (Lead Compound) C->D Workup & Purification

Fig 1. Step-by-step SN2 synthetic workflow for pharmacophore assembly.

Part 3: Mechanistic Pathway & Biological Application

Once integrated into a larger molecular framework, the pyridazine core frequently functions as a hinge-binding motif in kinase inhibitors[2]. The nitrogen atoms of the diazine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

By utilizing 3-(Chloromethyl)-4-methylpyridazine as a foundation, researchers can rapidly generate libraries of compounds that interrupt aberrant signal transduction pathways, such as those driven by Receptor Tyrosine Kinases (RTKs) in oncology or PAD4 in autoimmune disorders[8].

Kinase_Pathway S Extracellular Stimulus R Receptor Tyrosine Kinase (RTK) S->R Activation K Target Kinase (e.g., Bcr-Abl / PAD4) R->K Phosphorylation E Downstream Effector (e.g., STAT5) K->E Signal Transduction I Pyridazine-Derived Inhibitor I->K Hinge Region Binding T Gene Transcription & Cell Proliferation E->T Nuclear Translocation

Fig 2. Mechanism of action for pyridazine-derived kinase inhibitors blocking signal transduction.

Handling and Storage Best Practices

To maintain the integrity of 3-(Chloromethyl)-4-methylpyridazine hydrochloride:

  • Storage: Store desiccated at 2-8°C. The hydrochloride salt is hygroscopic; exposure to moisture can lead to the hydrolysis of the chloromethyl group into a hydroxymethyl group.

  • Handling: Weigh the compound rapidly in a low-humidity environment or inside a glovebox to prevent water absorption.

Sources

Exploratory

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Technical Guide to Structural Utility and Synthetic Workflows

Executive Summary In contemporary medicinal chemistry, the strategic replacement of ubiquitous carbocyclic rings with nitrogen-rich heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of ubiquitous carbocyclic rings with nitrogen-rich heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the 1,2-diazine (pyridazine) scaffold has emerged as a privileged structure. This whitepaper provides an in-depth technical analysis of 3-(chloromethyl)-4-methylpyridazine hydrochloride , a highly versatile building block. By combining an electrophilic chloromethyl handle with the unique physicochemical properties of the pyridazine core, this compound serves as a critical synthon for researchers developing novel therapeutics, agrochemicals, and advanced materials.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The table below summarizes the core quantitative data for this compound.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1
Molecular Formula C₆H₈Cl₂N₂ (C₆H₇ClN₂ · HCl)
Molecular Weight 179.05 g/mol
Core Scaffold 1,2-Diazine (Pyridazine)
Reactive Handle Electrophilic Chloromethyl (-CH₂Cl)
Physical Form Hydrochloride Salt (Solid)
Expert Insight: The Causality of the Hydrochloride Salt Form

A common question in early-stage development is why this compound is isolated and supplied as a hydrochloride (HCl) salt rather than a free base. The reasoning is rooted in chemical stability. Free-base chloromethyl-heterocycles containing basic nitrogen atoms are notoriously unstable. The nucleophilic sp² nitrogen of one pyridazine molecule can readily attack the highly electrophilic chloromethyl group of an adjacent molecule. This intermolecular reaction leads to rapid self-alkylation (quaternization) and subsequent polymerization, degrading the reagent.

By protonating the pyridazine nitrogens with HCl, their lone pairs are engaged, and their nucleophilicity is effectively quenched. This self-validating stabilization mechanism renders the building block shelf-stable for extended periods while simultaneously enhancing its aqueous solubility for specific biphasic reactions.

ReactivityMap Core 3-(Chloromethyl)-4-methylpyridazine HCl Handle 3-Chloromethyl Group (Electrophilic Handle) Core->Handle Methyl 4-Methyl Group (Steric Shielding) Core->Methyl Ring Pyridazine Ring (Pharmacophore) Core->Ring Salt HCl Salt Form (Stability Enhancer) Core->Salt SN2 SN2 Substitution (Amines, Thiols, Alkoxides) Handle->SN2 Hbond Dual H-Bond Acceptor & High Dipole Moment Ring->Hbond Prevent Prevents Self-Alkylation & Polymerization Salt->Prevent

Structural features and chemical reactivity map of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

The Pyridazine Pharmacophore in Drug Discovery

The integration of the pyridazine ring into drug candidates is not arbitrary; it is a calculated design choice driven by specific physicochemical advantages over traditional phenyl or pyridine rings. As highlighted in recent literature detailing the FDA approvals of pyridazine-containing drugs like relugolix and deucravacitinib 2, the scaffold offers:

  • High Dipole Moment: The adjacent nitrogen atoms create a strong molecular dipole, which enhances π-π stacking interactions with aromatic amino acid residues within target protein binding pockets.

  • Robust Hydrogen Bonding: The pyridazine core acts as a dual hydrogen-bond acceptor, allowing for complex, bidentate interactions with target kinases or receptors.

  • hERG Mitigation: The inherent polarity and reduced lipophilicity of pyridazines compared to carbocycles often reduce off-target binding to the cardiac hERG potassium channel, a critical factor in mitigating cardiotoxicity risks during lead optimization 2.

Synthetic Utility: The Chloromethyl Handle

The 3-chloromethyl group is a highly reactive electrophilic center. The electron-withdrawing nature of the diazine ring pulls electron density away from the benzylic-like carbon, significantly lowering the activation energy required for bimolecular nucleophilic substitution (Sₙ2) reactions 3.

This reactivity allows medicinal chemists to rapidly generate libraries of functionalized pyridazines:

  • N-Alkylation: Coupling with primary or secondary amines yields aminomethyl pyridazines, a motif frequently explored in the development of heterocyclic H₃ receptor antagonists 4.

  • S-Alkylation and O-Alkylation: Reaction with thiols or alkoxides generates thioethers and ethers, respectively, expanding the lipophilic and steric bulk of the molecule.

Experimental Protocols: Sₙ2 N-Alkylation Workflow

To ensure reproducibility and scientific integrity, the following protocol details the methodology for the nucleophilic substitution of 3-(chloromethyl)-4-methylpyridazine hydrochloride with a secondary amine.

Objective

Synthesize a functionalized 3-(aminomethyl)-4-methylpyridazine derivative via Sₙ2 displacement.

Causality & Experimental Design

Because the starting material is an HCl salt, at least 2.5 equivalents of a base (e.g., Potassium Carbonate, K₂CO₃) must be employed. The first equivalent is consumed to neutralize the HCl salt and liberate the reactive free base in situ. The remaining equivalents act as an acid scavenger to neutralize the HCl byproduct generated during the Sₙ2 coupling, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine.

Step-by-Step Methodology
  • Suspension: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Add finely powdered, anhydrous K₂CO₃ (2.5 eq) to the suspension. Expert Insight: Inorganic bases like K₂CO₃ are preferred over soluble organic bases (like Triethylamine) when reacting with sterically hindered amines, as they eliminate the risk of the base itself acting as a competing nucleophile and quaternizing the chloromethyl handle.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired secondary amine (1.1 eq) dropwise. Expert Insight: Initiating the reaction at 0 °C controls the exothermic neutralization and minimizes the risk of bis-alkylation or elimination side reactions.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for 4–12 hours. The electron-deficient nature of the pyridazine ring ensures rapid Sₙ2 kinetics. Monitor completion via LC-MS or TLC.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product into the organic phase using Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure target compound.

Workflow Step1 1. Suspension (Anhydrous MeCN/DMF) Step2 2. Free-Basing (Add 2.5 eq K2CO3) Step1->Step2 Step3 3. Nucleophile Addition (Add Amine at 0°C) Step2->Step3 Step4 4. SN2 Reaction (RT, 4-12 hours) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 / EtOAc) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the SN2 N-alkylation of the chloromethyl handle.

References

  • Source: National Institutes of Health (NIH)
  • Title: Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine Source: Semantic Scholar / Arkivoc URL
  • Title: US8344001B2 - Heterocyclic H3 antagonists Source: Google Patents URL
  • Title: 3-(chloromethyl)

Sources

Foundational

Technical Guide on 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Molecular Properties, Analytical Validation, and Synthetic Applications

Executive Summary 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug discovery. Featuring a pyridazine core—a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug discovery. Featuring a pyridazine core—a privileged scaffold known for its bioisosteric relationship with benzene and pyridine—this compound enables the rapid synthesis of diverse chemical libraries through nucleophilic substitution (SN2) pathways. This whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, analytical validation protocols, and standardized synthetic workflows.

Molecular Identity and Physicochemical Properties

Understanding the exact molecular weight and isotopic distribution of 3-(Chloromethyl)-4-methylpyridazine hydrochloride is critical for stoichiometric precision in parallel synthesis and accurate mass spectrometric validation[1]. The hydrochloride salt form is specifically engineered to suppress the inherent reactivity of the chloromethyl group, thereby preventing premature oligomerization or hydrolysis during storage.

PropertyValue
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1956370-79-8
Molecular Formula C6H7ClN2 · HCl (or C6H8Cl2N2)
Molecular Weight 179.04 g/mol [2]
Monoisotopic Mass (Free Base) 142.0297 Da[1]
Theoretical [M+H]⁺ (Free Base) 143.0370 m/z[1]
Physical State Solid (Off-white to pale yellow powder)
Solubility Profile Soluble in DMF, DMSO, and Water; Insoluble in Hexanes

Structural Significance in Drug Discovery

The architectural design of 3-(Chloromethyl)-4-methylpyridazine hydrochloride offers two distinct pharmacological and chemical advantages:

  • The Pyridazine Core (Bioisosterism): In drug design, bioisosterism is employed to enhance biological properties without fundamentally altering the steric bulk of the lead compound[3]. Pyridazine (1,2-diazine) acts as a superior bioisostere for phenyl or pyridyl rings. The presence of two adjacent nitrogen atoms introduces a strong dipole moment, significantly improving the aqueous solubility of lipophilic drug candidates. Furthermore, the nitrogen lone pairs serve as potent hydrogen-bond acceptors, which can enhance target binding affinity[3].

  • The Chloromethyl Electrophile: Alkylating agents containing chloromethyl groups are foundational in the synthesis of resin-bound unnatural amino acids and complex active pharmaceutical ingredients (APIs)[4]. The benzylic-like position of the chloromethyl group on the electron-deficient pyridazine ring makes the carbon highly susceptible to nucleophilic attack, facilitating rapid and high-yielding SN2 reactions with amines, thiols, and alkoxides.

Analytical Validation & Quality Control Protocols

To ensure experimental integrity, the following self-validating protocols must be executed prior to utilizing the reagent in library synthesis.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation

Causality: The hydrochloride salt must be analytically separated from the active free base in the gas phase to confirm the structural integrity of the electrophile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic acid.

  • Ionization: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Self-Validation Checkpoint: The spectrum must display a primary[M+H]⁺ peak at exactly m/z 143.037 [1]. Crucially, the isotopic pattern must show a 3:1 intensity ratio between m/z 143.037 (35Cl) and m/z 145.034 (37Cl), confirming the presence of exactly one covalently bound chlorine atom. The absence of an m/z 125.02 peak ([M+H-H2O]⁺) confirms the sample has not degraded into the inactive hydroxymethyl derivative[1].

Protocol B: Argentometric Titration for Salt Stoichiometry

Causality: Verifying the exact 1:1 ratio of HCl to the pyridazine base ensures accurate molar equivalents are calculated for downstream synthetic reactions.

  • Preparation: Accurately weigh ~179 mg (approx. 1.0 mmol based on the 179.04 g/mol MW) of the compound and dissolve in 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M Silver Nitrate (AgNO3) solution using a silver/sulfide ion-selective electrode.

  • Self-Validation Checkpoint: The equivalence point should be reached at exactly 10.0 mL of the 0.1 M AgNO3 titrant. A significant deviation (>2%) indicates either incomplete salt formation or the presence of inorganic chloride impurities.

Synthetic Workflows & Handling Protocols

The following protocol outlines the optimal conditions for coupling 3-(Chloromethyl)-4-methylpyridazine hydrochloride with a secondary amine nucleophile.

Step-by-Step SN2 Alkylation Methodology:
  • Free-Basing (Neutralization): Suspend 1.0 equivalent (e.g., 179 mg, 1.0 mmol) of the hydrochloride salt in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents (435 µL, 2.5 mmol) of N,N-Diisopropylethylamine (DIPEA). Causality: The first 1.0 equivalent of DIPEA neutralizes the HCl salt to liberate the reactive free base. The remaining 1.5 equivalents act as a non-nucleophilic proton sponge to neutralize the HCl generated during the SN2 coupling, preventing the protonation of the incoming nucleophile.

  • Nucleophilic Addition: Dropwise add 1.1 equivalents of the target secondary amine.

  • Reaction Execution: Stir the mixture at 40°C for 4–6 hours. Causality: Mild heating overcomes the activation energy barrier of the SN2 transition state while minimizing the risk of thermal degradation or competing elimination reactions.

  • Self-Validation Checkpoint (Reaction Monitoring): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the m/z 143 peak is entirely replaced by the mass of the newly formed tertiary amine conjugate.

  • Workup and Purification: Quench the reaction with 15 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Reaction Pathway & Mechanistic Diagram

G A 3-(Chloromethyl)-4- methylpyridazine HCl B Free-Basing (DIPEA, DMF) A->B Neutralization C SN2 Alkylation (+ Nucleophile) B->C Active Electrophile D Pyridazine-Linked Bioisostere C->D Covalent Coupling

Workflow for the SN2 alkylation of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

References

  • PubChemLite | 1956370-79-8 (C6H7ClN2) | 1

  • ChemicalBook | 3-(chloromethyl)-4-methylpyridazine hydrochloride | 2

  • MDPI | Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture | 3

  • ACS Publications | Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction | 4

Sources

Exploratory

Synthesis and Process Optimization of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Technical Whitepaper

Abstract The pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the development of Nampt modulators, antibacterial agents, and kinase inhibitors. Specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical pharmacophore in the development of Nampt modulators, antibacterial agents, and kinase inhibitors. Specifically, 3-(chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8)[1] is a highly versatile building block used to install the 4-methylpyridazin-3-yl moiety via nucleophilic substitution. This whitepaper details a highly efficient, scalable, and chemoselective three-step synthetic pathway starting from 4-methylpyridazine-3-carboxylic acid. By prioritizing mechanistic control—specifically through esterification-mediated reduction and in situ salt formation—this protocol eliminates the risks of heterocycle over-reduction and product polymerization.

Strategic Rationale & Retrosynthetic Analysis

The direct functionalization of the pyridazine ring poses significant synthetic challenges due to the electron-deficient nature of the diazine core and the potential for unwanted side reactions (e.g., N-oxidation or radical halogenation lacking regioselectivity).

To synthesize 3-(chloromethyl)-4-methylpyridazine, a convergent approach starting from commercially available 4-methylpyridazine-3-carboxylic acid (CAS: 25247-28-3)[2] is preferred.

Mechanistic Causality in Route Design
  • Why not directly reduce the carboxylic acid? Carboxylic acids are notoriously resistant to mild hydride donors like sodium borohydride ( NaBH4​ ). While lithium aluminum hydride ( LiAlH4​ ) or borane ( BH3​ ) could theoretically reduce the acid directly, these aggressive reagents risk reducing the electron-deficient pyridazine ring itself. Therefore, converting the acid to a methyl ester activates the carbonyl carbon, allowing for a mild, chemoselective reduction using NaBH4​ [3].

  • Why isolate as a hydrochloride salt? The free base of 3-(chloromethyl)-4-methylpyridazine contains both a highly nucleophilic nitrogen atom and a highly electrophilic alkyl chloride. If isolated as a free base, the molecule rapidly undergoes intermolecular SN​2 alkylation, leading to dimerization and intractable polymers. Utilizing thionyl chloride ( SOCl2​ ) for the final chlorination generates HCl gas in situ, which immediately protonates the pyridazine nitrogen. This deactivates the ring's nucleophilicity and yields a highly stable, easily isolable hydrochloride salt[4].

SynthesisPathway SM 4-Methylpyridazine- 3-carboxylic acid Step1 Esterification (SOCl2, MeOH) SM->Step1 Int1 Methyl 4-methylpyridazine- 3-carboxylate Step1->Int1 Step2 Reduction (NaBH4, EtOH) Int1->Step2 Int2 (4-Methylpyridazin- 3-yl)methanol Step2->Int2 Step3 Chlorination (SOCl2, DCM) Int2->Step3 Product 3-(Chloromethyl)-4-methylpyridazine hydrochloride Step3->Product

Fig 1: Three-step synthesis pathway of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate purity can be verified before proceeding to the next step.

Step 1: Synthesis of Methyl 4-methylpyridazine-3-carboxylate

Objective: Activate the carboxylic acid for mild hydride reduction.

  • Initiation: Charge a round-bottom flask with 4-methylpyridazine-3-carboxylic acid (1.0 eq, e.g., 100 mg, 0.73 mmol) and anhydrous methanol ( MeOH , 5.0 mL) under an inert nitrogen atmosphere[3].

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 1.0 mL). Caution: Highly exothermic reaction releasing SO2​ and HCl gases.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The generation of the acyl chloride intermediate is followed by rapid nucleophilic attack by methanol.

  • Isolation & Validation: Concentrate the mixture under vacuum to remove excess MeOH and SOCl2​ . The resulting yellow oil is the title compound.

    • Self-Validation Check: Analyze via MS (ESI). The expected mass is m/z 153 [M+H]+ [3].

Step 2: Synthesis of (4-Methylpyridazin-3-yl)methanol

Objective: Chemoselective reduction of the ester to a primary alcohol.

  • Initiation: Dissolve the crude methyl 4-methylpyridazine-3-carboxylate (1.0 eq, e.g., 100 mg, 0.66 mmol) in anhydrous ethanol ( EtOH , 5.0 mL) and cool to 0 °C[3].

  • Reduction: Slowly add sodium borohydride ( NaBH4​ , 3.3 eq, 83 mg, 2.17 mmol) in portions to manage hydrogen gas evolution.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours. The use of EtOH over MeOH slightly slows the degradation of NaBH4​ , allowing for complete reduction of the ester.

  • Workup: Quench the reaction carefully with water. Dilute with ethyl acetate ( EtOAc , 30 mL) and wash with water ( 3×20 mL). Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the alcohol intermediate[3].

Step 3: Synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

Objective: Conversion of the alcohol to the alkyl chloride with concurrent salt formation.

  • Initiation: Dissolve (4-methylpyridazin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane ( DCM ) and cool to 0 °C[4].

  • Chlorination: Add SOCl2​ (1.5 eq) dropwise. The reaction proceeds via an SN​i mechanism, where the intermediate chlorosulfite ester collapses to form the alkyl chloride.

  • Salt Precipitation: As HCl is generated in the reaction, it immediately protonates the pyridazine ring. Stir for 1 hour at room temperature.

  • Isolation: The highly polar hydrochloride salt will typically precipitate from the non-polar DCM . Collect the solid via vacuum filtration, wash with cold DCM , and dry under high vacuum.

SaltFormation FreeBase Chloromethyl Free Base (Highly Reactive) SideReaction Intermolecular Alkylation (Polymerization) FreeBase->SideReaction Without HCl Protonation In situ HCl generated from SOCl2 FreeBase->Protonation With HCl Salt Hydrochloride Salt (Stable, Isolated) Protonation->Salt

Fig 2: Mechanistic rationale for in situ hydrochloride salt formation to prevent polymerization.

Quantitative Data & Analytical Validation

To ensure reproducibility across laboratory environments, the following tables summarize the critical reaction parameters and the expected analytical fingerprints for the synthesis.

Table 1: Reaction Parameters & Yield Summary

Synthesis StepReagents & SolventsTemp / TimeTarget Intermediate / ProductExpected Yield
1. Esterification SOCl2​ (excess), MeOH 0 °C RT, 2hMethyl 4-methylpyridazine-3-carboxylate~90%
2. Reduction NaBH4​ (3.3 eq), EtOH 0 °C RT, 2h(4-Methylpyridazin-3-yl)methanol~80-85%
3. Chlorination SOCl2​ (1.5 eq), DCM 0 °C RT, 1h3-(Chloromethyl)-4-methylpyridazine HCl~95%

Table 2: Analytical Characterization Checkpoints

CompoundMolecular FormulaExact MassMS (ESI) m/z [M+H]+ Physical State
4-Methylpyridazine-3-carboxylic acid C6​H6​N2​O2​ 138.04139.0White/Yellow Solid
Methyl 4-methylpyridazine-3-carboxylate C7​H8​N2​O2​ 152.06153.1Yellow Oil
(4-Methylpyridazin-3-yl)methanol C6​H8​N2​O 124.06125.1Viscous Oil / Solid
3-(Chloromethyl)-4-methylpyridazine HCl C6​H8​Cl2​N2​ 178.01143.0 (Free Base)Off-White Solid

Conclusion

The synthesis of 3-(chloromethyl)-4-methylpyridazine hydrochloride relies heavily on controlling the reactivity of the pyridazine core. By utilizing a convergent esterification-reduction sequence, chemists can avoid the over-reduction pitfalls associated with direct carboxylic acid reduction. Furthermore, the strategic isolation of the product as a hydrochloride salt is an absolute necessity to prevent the catastrophic auto-alkylation of the free base, ensuring a stable, high-purity building block for downstream pharmaceutical development.

References

  • Google Patents - WO2024061340A1 - Nampt modulators, prepar

Sources

Foundational

3-(Chloromethyl)-4-methylpyridazine hydrochloride starting materials

An In-depth Technical Guide on the Core Starting Materials for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Abstract 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a valuable heterocyclic building block in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Starting Materials for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Abstract

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive chloromethyl group, which allows for facile derivatization, and the pyridazine core, a "privileged structure" known to interact with various biological targets.[1] This guide provides an in-depth analysis of the starting materials and synthetic strategies required for its preparation. We will deconstruct the synthesis into a logical sequence, focusing on the formation of the core pyridazine scaffold and the subsequent functional group interconversions necessary to arrive at the target molecule. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the practical synthesis and the chemical principles underpinning it.

Part 1: Synthesis of the Foundational Precursor: 4-Methyl-3(2H)-pyridazinone

The most logical and well-documented entry into the 4-methylpyridazine system begins with the construction of a stable, foundational intermediate: 4-Methyl-3(2H)-pyridazinone . This precursor contains the essential 4-methylpyridazine core, which can then be chemically elaborated to the final product.

Rationale and Core Starting Materials

The synthesis of the pyridazine ring itself is most commonly achieved through the condensation of a hydrazine derivative with a compound containing a 1,4-dicarbonyl or an equivalent functional group, such as a γ-keto acid.[2][3] For the synthesis of 4-Methyl-3(2H)-pyridazinone, the key starting materials are:

  • A Methyl-Substituted Four-Carbon Backbone: The ideal and commercially available precursor is methylsuccinic acid or its anhydride, methylmaleic anhydride . This molecule provides the necessary four-carbon chain and the methyl group that will ultimately reside at the 4-position of the pyridazine ring.

  • Hydrazine (N₂H₄): This simple dinucleophile serves as the source of the two adjacent nitrogen atoms required to form the six-membered pyridazine ring.

The reaction proceeds via a cyclocondensation to form a dihydropyridazinone intermediate, which is subsequently aromatized.

Synthetic Workflow for 4-Methyl-3(2H)-pyridazinone

The following workflow illustrates the conversion of the acyclic starting materials into the core pyridazinone intermediate.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Aromatization A Methylsuccinic Anhydride + Hydrazine B 4-Methyl-4,5-dihydropyridazin-3(2H)-one A->B Cyclocondensation C 4-Methyl-3(2H)-pyridazinone B->C Bromination & Dehydrobromination

Caption: Synthesis of the 4-Methyl-3(2H)-pyridazinone core.

Experimental Protocol: Synthesis of 4-Methyl-3(2H)-pyridazinone

This protocol is adapted from established procedures for the synthesis and aromatization of dihydropyridazinones.[4]

Part A: Synthesis of 4-methyl-4,5-dihydropyridazin-3(2H)-one (Note: This is an intermediate step often performed en route to the aromatized product).

  • A solution of methylsuccinic acid or its anhydride and a molar equivalent of hydrazine hydrate in a suitable solvent (e.g., ethanol or water) is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Part B: Aromatization to 4-Methyl-3(2H)-pyridazinone[4]

  • Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one (0.232 mol) in glacial acetic acid (330 mL).

  • Slowly add a solution of bromine (0.535 mol) in glacial acetic acid (70 mL) dropwise, maintaining the reaction temperature around 50 °C.

  • After the addition is complete, heat the mixture to 80 °C and maintain for 2 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The residue is carefully neutralized with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product as a light brown solid (Typical Yield: ~48%).[4]

Part 2: Elaboration to 3-(Chloromethyl)-4-methylpyridazine

With the foundational 4-methyl-3(2H)-pyridazinone in hand, the next phase involves a series of functional group interconversions to introduce the chloromethyl group at the 3-position. This is a multi-step process that leverages robust and predictable chemical transformations.

Step A: Chlorination of the Pyridazinone

The first step is to convert the ketone of the pyridazinone into a more versatile chloro group. This is a standard transformation that activates the 3-position for further modification.

  • Causality & Reagent Choice: The hydroxyl group of the enol tautomer of the pyridazinone can be readily substituted with a chlorine atom using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting cyclic amides and lactams to their corresponding chloro-heterocycles.[5][6]

  • Experimental Protocol: Synthesis of 3-Chloro-4-methylpyridazine[5]

    • Suspend 4-methyl-3(2H)-pyridazinone (0.112 mol) in phosphorus oxychloride (125 mL).

    • Heat the mixture to reflux (approx. 90 °C) for 3 hours.

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃.

    • Carefully pour the residue onto an ice/water mixture.

    • Adjust the pH to be basic by the slow addition of 4N NaOH solution.

    • Extract the product with ether, followed by a secondary extraction of the aqueous phase with dichloromethane (DCM).

    • Combine all organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography on silica gel to yield 3-chloro-4-methylpyridazine as an orange solid (Typical Yield: ~78%).[5]

Step B: Introduction of the C1 Unit (Hydroxymethyl Group)

Directly converting the 3-chloro substituent to a 3-chloromethyl group is not feasible. The established and more reliable strategy is to first introduce a hydroxymethyl group, which can then be easily chlorinated in the final step. A robust method to achieve this is through a palladium-catalyzed cyanation, followed by hydrolysis and reduction.

  • Cyanation: The 3-chloro-4-methylpyridazine is subjected to a palladium-catalyzed reaction with a cyanide source (e.g., Zn(CN)₂) to yield 3-cyano-4-methylpyridazine .

  • Hydrolysis: The cyano group is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-methylpyridazine-3-carboxylic acid .

  • Reduction: The carboxylic acid is reduced to the primary alcohol, 3-(hydroxymethyl)-4-methylpyridazine . This can be achieved directly using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or via a two-step process of esterification followed by reduction with sodium borohydride (NaBH₄).

Step C: Final Chlorination and Salt Formation

The final step converts the intermediate alcohol to the target chloromethyl compound and prepares its hydrochloride salt for stability and ease of handling.

  • Causality & Reagent Choice: Primary alcohols are readily converted to alkyl chlorides using thionyl chloride (SOCl₂) .[7] This reagent is ideal as the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

  • Experimental Protocol: Synthesis of 3-(Chloromethyl)-4-methylpyridazine[7]

    • A solution of 3-(hydroxymethyl)-4-methylpyridazine in a suitable inert solvent is treated with a slight excess (1.1-1.3 equivalents) of thionyl chloride, often at reduced temperature (0 °C to room temperature).

    • The reaction is stirred for several hours until completion, as monitored by TLC.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product.

  • Hydrochloride Salt Formation:

    • The crude 3-(chloromethyl)-4-methylpyridazine free base is dissolved in a dry, non-protic solvent such as diethyl ether or ethyl acetate.

    • Dry hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol or dioxane is added.

    • The hydrochloride salt precipitates from the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Summary of Starting Materials and Intermediates

Compound Name Role Key Reagents for Synthesis Reference
Methylsuccinic Acid / AnhydridePrimary Starting MaterialCommercially Available[2],[3]
Hydrazine (N₂H₄)Primary Starting MaterialCommercially Available[2],[3]
4-Methyl-3(2H)-pyridazinoneFoundational IntermediateBromine, Acetic Acid[4]
3-Chloro-4-methylpyridazineKey IntermediatePhosphorus Oxychloride (POCl₃)[5]
3-(Hydroxymethyl)-4-methylpyridazineKey IntermediatePd Catalyst, Cyanide, Reducing Agents(Standard Method)
3-(Chloromethyl)-4-methylpyridazineFinal Product (Free Base)Thionyl Chloride (SOCl₂)[7]
3-(Chloromethyl)-4-methylpyridazine hydrochloride Target Molecule Hydrogen Chloride (HCl)(Standard Method)

Overall Synthetic Pathway

The following diagram provides a comprehensive overview of the entire synthetic route, from primary starting materials to the final target molecule.

G A Methylsuccinic Anhydride C 4-Methyl-3(2H)-pyridazinone A->C Ring Formation & Aromatization B Hydrazine B->C Ring Formation & Aromatization D 3-Chloro-4-methylpyridazine C->D POCl₃ E 3-(Hydroxymethyl)-4- methylpyridazine D->E 1. Pd-cat. Cyanation 2. Hydrolysis 3. Reduction F 3-(Chloromethyl)-4- methylpyridazine E->F SOCl₂ G 3-(Chloromethyl)-4-methylpyridazine Hydrochloride F->G HCl

Caption: Complete synthetic route to the target hydrochloride salt.

References

  • 4-METHYL-3(2H)-PYRIDAZINONE | 33471-40-8 - ChemicalBook.

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research J. Pharm. and Tech.

  • 3-Chloro-4-methylpyridazine | 68206-04-2 - ChemicalBook.

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.

  • Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com.

Sources

Exploratory

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary In contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) has emerged as a highly versatile, privileged scaffold[1]. This in-depth technical guide explores the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this compound, providing researchers with a robust framework for its integration into novel active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The IUPAC name of the compound is 3-(chloromethyl)-4-methylpyridazine;hydrochloride [2]. Structurally, it consists of a 1,2-diazine (pyridazine) core substituted with a methyl group at the C4 position and a highly reactive chloromethyl group at the C3 position. It is commercially supplied and stabilized as a hydrochloride salt to prevent premature degradation or auto-alkylation[3].

Quantitative Data Summary

To facilitate rapid assessment for library design, the core physicochemical parameters are summarized below:

PropertyValueCausality / Implication in Drug Design
CAS Number 1956370-79-8Unique registry identifier for procurement and regulatory compliance[1].
Molecular Formula C₆H₈Cl₂N₂Represents the free base (C₆H₇ClN₂) plus the HCl salt[2].
Molecular Weight 179.05 g/mol Low molecular weight ensures high ligand efficiency when appended to larger molecules[1].
Physical State Solid (Powder)The hydrochloride salt form enhances shelf-life, handling stability, and aqueous solubility.
Electrophilicity High (1° Alkyl Chloride)The benzylic-like position is ideal for rapid Sₙ2 displacement by diverse nucleophiles.

Mechanistic Role in Medicinal Chemistry (E-E-A-T Analysis)

As an Application Scientist, it is critical to understand that the selection of 3-(chloromethyl)-4-methylpyridazine hydrochloride is never arbitrary; it is driven by specific structural and electronic causality[4].

The Pyridazine Advantage

Pyridazines are frequently deployed as bioisosteres for phenyl rings, pyrimidines, or pyridines[5]. The adjacent nitrogen atoms create a strong dipole moment and lower the overall lipophilicity (LogP) of the molecule compared to carbocyclic analogs. This reduction in lipophilicity often translates to improved aqueous solubility and reduced off-target toxicity (e.g., hERG channel inhibition). Furthermore, the pyridazine nitrogens act as excellent bidentate hydrogen-bond acceptors, a feature frequently utilized to anchor molecules into the hinge region of kinases[4].

The Role of the C4-Methyl Group

The methyl group at the C4 position is not merely decorative. It serves two critical mechanistic functions:

  • Conformational Locking: It provides steric bulk that restricts the rotational freedom of the functional group attached at the C3 position, often locking the resulting molecule into a specific, bioactive conformation required for target binding.

  • Metabolic Shielding: It blocks potential sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes) on the electron-deficient pyridazine ring, thereby extending the half-life of the drug candidate in vivo.

The Chloromethyl Electrophile

The chloromethyl group (-CH₂Cl) at C3 is a classic electrophilic center primed for bimolecular nucleophilic substitution (Sₙ2). Because it is a primary "benzylic-like" position (adjacent to an aromatic hetero-system), the transition state of the Sₙ2 reaction is stabilized by orbital overlap with the pyridazine ring, drastically accelerating reaction rates and enabling late-stage functionalization[6].

G A 3-(Chloromethyl)-4-methylpyridazine HCl (Electrophile) D SN2 Transition State (Concerted Displacement) A->D B Nucleophile (e.g., Amine, Thiol, Alcohol) B->D C Base (e.g., DIPEA, K2CO3) Neutralizes HCl C->D Facilitates E Functionalized Pyridazine Scaffold (Target Intermediate) D->E

Fig 1. Mechanistic pathway of Sₙ2 displacement on the 3-(chloromethyl)-4-methylpyridazine scaffold.

Experimental Workflows: Nucleophilic Substitution (Sₙ2) Protocol

To utilize this building block effectively, one must design a self-validating synthetic protocol. The following workflow details the N-alkylation of a secondary amine using 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Causality in Reagent Selection
  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen because it is a sterically hindered, non-nucleophilic base. It will not compete with the amine nucleophile for the chloromethyl electrophile, but it is strong enough to neutralize the HCl salt of the pyridazine and scavenge the HCl byproduct generated during the reaction.

  • Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the cations (from the base) while leaving the nucleophile relatively unsolvated and highly reactive, lowering the activation energy of the Sₙ2 transition state.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine nucleophile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Neutralization: Add DIPEA (3.0 equiv) to the solution. The excess base is strictly required to neutralize both the HCl salt of the electrophile and the stoichiometric HCl produced during the reaction. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.1 equiv) portion-wise. Maintaining a low temperature during addition prevents unwanted side reactions, such as nucleophile degradation or electrophile dimerization.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to isolate the functionalized pyridazine target.

Workflow Step1 1. Reagent Preparation Dissolve nucleophile in anhydrous DMF Step2 2. Base Addition Add DIPEA (3.0 eq) at 0°C to neutralize Step1->Step2 Step3 3. Electrophile Addition & Reaction Add Pyridazine HCl, stir at RT for 4-12h Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract with EtOAc Step3->Step4 Step5 5. Purification & Validation Flash chromatography & LC-MS/NMR analysis Step4->Step5

Fig 2. Standard experimental workflow for Sₙ2 alkylation using the pyridazine building block.

Analytical Validation (Self-Validating System)

The success of the protocol must be confirmed analytically to ensure structural integrity before proceeding to subsequent synthetic steps:

  • LC-MS: Confirm the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+.

  • ¹H-NMR (CDCl₃ or DMSO-d₆): The primary diagnostic signal is the methylene protons (-CH₂-). In the starting material, the -CH₂Cl protons typically appear as a sharp singlet around 4.8–5.0 ppm. Upon successful Sₙ2 displacement by an amine, this singlet will shift upfield to approximately 3.5–4.0 ppm, unequivocally confirming the formation of the new C-N bond.

References

  • PubChemLite - 1956370-79-8 (C6H7ClN2). PubChemLite via University of Luxembourg. Available at:[Link]

  • 3-(CHLOROMETHYL)-4-METHYLPYRIDINE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Advances in the Synthesis of Substituted Pyridazines. CLOCKSS. Available at: [Link]

  • A brief review on Triazin-pyridazinones: Synthesis and biological activities. Semantic Scholar. Available at:[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Comprehensive Safety, Handling, and Mechanistic Guide

Executive Summary In advanced pharmaceutical synthesis and medicinal chemistry, 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) serves as a critical, highly reactive bifunctional building block. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and medicinal chemistry, 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) serves as a critical, highly reactive bifunctional building block. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a dynamic chemical system that presents a dual-hazard profile: an electrophilic alkylating center (the chloromethyl group) and a localized corrosive agent (the hydrochloride salt).

This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe handling, mechanistic understanding, and self-validating deactivation of this compound. The protocols detailed herein are designed to replace rote compliance with causal understanding, ensuring that researchers can manipulate this intermediate safely and effectively.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of a reagent is the first step in risk mitigation. The presence of the pyridazine ring (a 1,2-diazine) enhances the electrophilicity of the adjacent chloromethyl group, while the hydrochloride salt renders the bulk powder highly hygroscopic.

PropertyValue / Description
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Number 1956370-79-8[1]
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol [2]
Structural Class Halogenated Heterocycle / Alkylating Agent
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in polar aprotic solvents (DMF, DMSO); reactive in H₂O
Stability Moisture-sensitive; degrades via hydrolysis releasing HCl gas

Hazard Identification & GHS Classification

Based on analogous chloromethyl pyridazine derivatives evaluated under the [3], this compound exhibits severe acute and chronic toxicity vectors. The quantitative hazard data is summarized below for rapid risk assessment[4].

GHS Hazard ClassCategoryHazard Statement (H-Code)Causality / Mechanism
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid systemic absorption and subsequent cellular alkylation.
Skin Corrosion / Irritation Category 1BH314: Causes severe skin burnsMoisture in skin hydrolyzes the HCl salt, causing localized acid necrosis.
Serious Eye Damage Category 1H318: Causes serious eye damageIrreversible protein denaturation in the cornea via HCl and alkylation.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of volatile HCl off-gassing from degraded powder.

Mechanistic Toxicology & Signaling Pathways

To design effective safety protocols, we must understand why this compound is toxic at a molecular level. The toxicity of 3-(chloromethyl)-4-methylpyridazine hydrochloride is driven by two parallel pathways:

  • Corrosive Action (The Salt): Upon contact with ambient moisture or mucosal membranes, the hydrochloride salt rapidly dissociates. This causes an immediate, localized drop in pH, leading to rapid protein denaturation and tissue necrosis.

  • Electrophilic Alkylation (The Chloromethyl Group): The -CH₂Cl moiety is a potent electrophile. Once absorbed, it undergoes biomolecular nucleophilic substitution ( SN​2 ) reactions with endogenous nucleophiles. It covalently binds to the thiol groups of glutathione and cysteine residues in proteins, as well as the N7 position of guanine in DNA. This adduction triggers DNA damage response pathways, ultimately resulting in cellular apoptosis.

ToxicityMechanism A 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Exposure B Release of HCl (Corrosive Action) A->B Moisture/H2O C Electrophilic Chloromethyl Group (Alkylating Agent) A->C Systemic Absorption D Tissue Necrosis & Protein Denaturation B->D pH Drop E Covalent Binding to Nucleophiles (DNA/Proteins) C->E SN2 Substitution F Cellular Apoptosis & Inflammatory Response D->F Tissue Injury E->F DNA Damage

Fig 1: Mechanistic pathway of cellular toxicity via alkylation and HCl-mediated necrosis.

Safe Handling Protocols & Experimental Workflows

Standard laboratory practices are insufficient for reactive bifunctional agents. The following protocols adhere to the rigorous standards outlined in [5], emphasizing causality and self-validation.

Protocol A: Moisture-Free Transfer & Weighing
  • Causality: Ambient humidity will hydrolyze the chloromethyl group to a hydroxymethyl group, releasing corrosive HCl gas and ruining the reagent's stoichiometry.

  • Step 1: Transfer the sealed reagent bottle into an inert-atmosphere glove box or a continuously purged nitrogen ( N2​ ) glove bag.

  • Step 2: Don appropriate PPE: Outer nitrile gloves (for chemical resistance against the organic moiety) over inner neoprene gloves (for superior acid resistance).

  • Step 3: Utilize a static eliminator (e.g., a polonium anti-static brush) before weighing. Hydrochloride salts are highly prone to static charge, which can cause the toxic powder to aerosolize upon opening the vial.

Protocol B: Self-Validating Quenching of Residues
  • Causality: Simply washing contaminated glassware with water or acetone is dangerous; it leaves active alkylating agents behind. We must chemically destroy the electrophilic center and validate its destruction.

  • Acid Neutralization: Submerge contaminated spatulas or glassware in a 5% aqueous Sodium Bicarbonate ( NaHCO3​ ) bath. Why? This safely neutralizes the HCl without generating excessive exothermic heat.

  • Nucleophilic Quenching: Add an excess of 1M Ethanolamine to the bath. Stir for 2 hours. Why? Ethanolamine acts as a strong nucleophile, attacking the chloromethyl carbon via an SN​2 mechanism, displacing the chloride ion and forming a stable, non-toxic secondary amine.

  • Self-Validation (NBP Assay): Extract a 1 mL aliquot of the quench solution. Add 2 drops of 5% 4-(4-nitrobenzyl)pyridine (NBP) in acetone, followed by 1 drop of 1M NaOH.

    • Validation Logic: NBP reacts specifically with active alkylating agents to form a deep blue/purple adduct. If the solution turns purple, the quench is incomplete. If it remains clear/yellow, the toxic pharmacophore has been 100% destroyed.

  • Disposal: Once validated, adjust the pH to 7-8 and dispose of the liquid in a halogenated aqueous waste stream.

QuenchingWorkflow Step1 Identify Spill/Residue (Solid/Solution) Step2 Evacuate & Don PPE (Fume Hood, Nitrile/Neoprene) Step1->Step2 Step3 Neutralize HCl (Dilute NaHCO3) Step2->Step3 Base Addition Step4 Quench Alkylating Agent (1M NaOH or Amine) Step3->Step4 Nucleophilic Attack Step5 Verify pH (7-8) & NBP Assay (Self-Validation) Step4->Step5 2 Hour Reaction Step6 Incineration (Halogenated Waste) Step5->Step6 Validated Disposal

Fig 2: Step-by-step workflow for the safe quenching and disposal of reactive residues.

Emergency Response & Spill Management

In the event of an accidental exposure or spill, immediate, mechanistically sound intervention is required:

  • Dermal Exposure: Do NOT immediately wash with water alone. Alkylating agents are lipophilic and poorly water-soluble; water will merely spread the compound while activating the HCl salt. First, swab the affected area with Polyethylene Glycol (PEG-400) to solubilize and lift the organic compound off the skin, then flush with copious amounts of water for 15 minutes.

  • Dry Spill Containment: Do not sweep. Cover the solid spill with a 1:1:1 mixture of sodium carbonate, clay absorbent (kitty litter), and sand. The sodium carbonate immediately neutralizes any off-gassing HCl, while the clay absorbs ambient moisture. Carefully scoop the mixture into a sealed polyethylene container for the quenching protocol described above.

References

  • NextSDS. "3-(chloromethyl)-4-methylpyridazine hydrochloride - CAS 1956370-79-8 Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". U.S. Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (NCBI Bookshelf). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Addressing Scarcity of Data and Presenting a Profile of a Key Structural Isomer

For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: On the Subject of 3-(Chloromethyl)-4-methylpyridazine hydrochloride In the pursuit of novel chemical entities, researchers often...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Subject of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

In the pursuit of novel chemical entities, researchers often encounter compounds that are not extensively documented in the public domain. Our comprehensive investigation into the physical and chemical properties of 3-(Chloromethyl)-4-methylpyridazine hydrochloride has revealed a significant scarcity of available data. Searches across chemical supplier databases, scientific literature, and safety data repositories for its tentatively assigned CAS number (1956370-79-8) did not yield specific information regarding its physical appearance, analytical data, or established handling protocols.

This lack of information suggests that 3-(chloromethyl)-4-methylpyridazine hydrochloride may be a novel compound, a rarely synthesized intermediate, or a substance not yet characterized for commercial or research purposes.

In the spirit of scientific advancement and to provide a valuable resource, this guide will instead focus on a closely related and well-documented structural isomer: 3-Chloro-4-methylpyridazine hydrochloride . This compound shares the same molecular formula and core pyridazine structure, with the key difference being the substitution pattern. Understanding the properties and handling of this isomer can provide critical insights and a foundational framework for researchers working with similarly substituted pyridazine derivatives.

We will also briefly touch upon another related compound, 3-(Chloromethyl)-4-methylpyridine hydrochloride , to highlight the important structural and consequential chemical differences between the pyridazine and pyridine heterocyclic systems.

An In-depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride

This section provides a comprehensive overview of the known physical and chemical properties, handling, and synthesis of 3-Chloro-4-methylpyridazine hydrochloride (CAS Number: 1566649-48-6).[1][2][3][4]

Chemical Identity and Physical Properties

3-Chloro-4-methylpyridazine hydrochloride is a heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its reactivity is largely dictated by the electron-deficient nature of the pyridazine ring and the presence of the chloro substituent.

PropertyValueSource
CAS Number 1566649-48-6[1][2][3][4]
Molecular Formula C₅H₆Cl₂N₂[1][4]
Molecular Weight 165.02 g/mol [1][4]
Physical Appearance Solid[3]
Purity ≥97%[1][4]
Synthesis and Purification

The synthesis of 3-chloro-4-methylpyridazine has been reported, and a general procedure involves the treatment of a corresponding pyridazinone precursor with a chlorinating agent.[1]

A representative synthetic workflow is outlined below:

SynthesisWorkflow cluster_synthesis Synthesis of 3-Chloro-4-methylpyridazine cluster_purification Purification start 4-Methyl-3(2H)-pyridazinone reaction Chlorination start->reaction reagent1 Phosphorus Oxychloride (POCl3) reagent1->reaction product 3-Chloro-4-methylpyridazine reaction->product crude_product Crude Product product->crude_product Work-up purification_step Column Chromatography (Silica Gel) crude_product->purification_step pure_product Pure 3-Chloro-4-methylpyridazine purification_step->pure_product

Caption: A general workflow for the synthesis and purification of 3-chloro-4-methylpyridazine.

Experimental Protocol: Synthesis of 3-Chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3(2H)-pyridazinone in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, carefully quench the reaction mixture by slowly adding it to ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) to a neutral or slightly basic pH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-chloro-4-methylpyridazine.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent.

Analytical Characterization

The identity and purity of 3-chloro-4-methylpyridazine hydrochloride would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons and the methyl group protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-chloro-4-methylpyridazine hydrochloride is not widely available, the safety precautions for closely related compounds provide a strong basis for its handling.

Hazard Identification:

Based on data for similar compounds, 3-chloro-4-methylpyridazine hydrochloride should be handled as a substance that is:

  • Harmful if swallowed. [3]

  • Potentially irritating to the skin, eyes, and respiratory tract.

Recommended Handling Procedures:

HandlingProcedures cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_practices Safe Work Practices cluster_storage Storage ppe_items Safety Glasses with Side Shields Chemical-resistant Gloves (e.g., Nitrile) Laboratory Coat eng_controls Chemical Fume Hood work_practices Avoid inhalation of dust Avoid contact with skin and eyes Wash hands thoroughly after handling storage_conditions Store in a tightly sealed container Keep in a cool, dry, and well-ventilated area Store away from incompatible materials (e.g., strong oxidizing agents)

Caption: Recommended safety and handling procedures for 3-chloro-4-methylpyridazine hydrochloride.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Structural Distinction: Pyridazine vs. Pyridine

It is crucial to distinguish 3-chloro-4-methylpyridazine hydrochloride from 3-(chloromethyl)-4-methylpyridine hydrochloride . The core heterocyclic ring is the key differentiator.

  • Pyridazine: A six-membered aromatic ring containing two adjacent nitrogen atoms.

  • Pyridine: A six-membered aromatic ring containing one nitrogen atom.

This difference in the number and position of the nitrogen atoms significantly impacts the electronic properties, reactivity, and biological activity of the molecules. The pyridazine ring is generally more electron-deficient than the pyridine ring, which influences its susceptibility to nucleophilic attack and its interactions with biological targets.

References

  • PubChem. 3-Chloro-4-methylpyridazine. [Link]

Sources

Foundational

Predictive Solubility Profiling and Kinetic Determination of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) Executive Summary In pharmaceutical process chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8)

Executive Summary

In pharmaceutical process chemistry, the accurate determination of solubility for reactive intermediates is a critical bottleneck. 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly functionalized, electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While its hydrochloride salt form imparts distinct solubility advantages in polar media, the presence of a benzylic-like chloromethyl group attached to a heteroaromatic pyridazine ring introduces severe chemical instability in protic solvents.

This technical whitepaper provides a comprehensive framework for understanding the physicochemical properties of this compound. We detail the causality behind its solvolytic degradation and establish a self-validating, kinetically modified shake-flask protocol to accurately determine its solubility without compromising data integrity through degradation artifacts.

Physicochemical Profiling & Predicted Solubility

To design an effective solubility assay, one must first deconstruct the molecule's structural components and their thermodynamic interactions with various solvent classes:

  • Hydrochloride Salt ( −NH+Cl− ): The protonation of the pyridazine nitrogen significantly increases the crystal lattice energy but overwhelmingly enhances solvation in high-dielectric, polar protic solvents (e.g., water, methanol) via ion-dipole interactions.

  • Pyridazine Ring: A highly polar, electron-deficient diazine core that acts as a strong hydrogen-bond acceptor.

  • Chloromethyl Group ( −CH2​Cl ): A highly reactive electrophilic center. The adjacent electron-withdrawing pyridazine ring increases the leaving-group propensity of the chloride ion, making it highly susceptible to nucleophilic attack.

Based on these structural heuristics, the predicted thermodynamic solubility profile is summarized in Table 1.

Table 1: Predicted Solubility Profile & Solvent Compatibility
Solvent ClassSpecific SolventPredicted SolubilityChemical StabilityPrimary Solvation Mechanism
Polar Protic WaterVery High (>100 mg/mL)Poor (Rapid Hydrolysis)Ion-dipole, H-bonding
Polar Protic MethanolHigh (>50 mg/mL)Poor (Methanolysis)Ion-dipole, H-bonding
Polar Aprotic Acetonitrile (ACN)Low to ModerateExcellent Dipole-dipole
Polar Aprotic Ethyl AcetateLow (<5 mg/mL)Excellent Dipole-dipole
Non-Polar Hexane / HeptaneInsolubleExcellent N/A (Lattice energy dominates)

The Reactivity Challenge: Solvolysis of the Chloromethyl Group

The "gold standard" for equilibrium solubility measurement is the traditional shake-flask method, which typically requires 24 to 48 hours of equilibration [1]. However, applying this standard protocol to 3-(Chloromethyl)-4-methylpyridazine hydrochloride in protic solvents results in catastrophic data failure.

The Causality of Degradation: Chloromethyl groups attached to aromatic or heteroaromatic systems undergo rapid solvolysis in the presence of water or alcohols. As established in classical kinetic studies of chloromethyl aryl sulfides and acetates, the reaction proceeds via a borderline SN​1/SN​2 mechanism, often rate-limited by the formation of a transient carbocation or a highly polarized transition state [2, 3]. In water, the compound hydrolyzes to 3-(hydroxymethyl)-4-methylpyridazine; in methanol, it yields the methoxymethyl derivative.

If a 24-hour equilibration is used, the measured "solubility" will actually reflect a complex mixture of the parent API, degradation products, and newly generated hydrochloric acid, artificially inflating the apparent solubility value.

Solvolysis A 3-(Chloromethyl)-4-methylpyridazine HCl (Parent API Intermediate) B Reactive Carbocation / Transition State (Rate-limiting step) A->B -Cl⁻ (Solvent assisted) C 3-(Hydroxymethyl)-4-methylpyridazine (Hydrolysis Product) B->C +H₂O (Aqueous media) D 3-(Methoxymethyl)-4-methylpyridazine (Methanolysis Product) B->D +CH₃OH (Methanol media)

Figure 1: Solvolysis pathways of 3-(Chloromethyl)-4-methylpyridazine in protic solvents.

Self-Validating Experimental Protocol: Modified Kinetic Shake-Flask Method

To circumvent degradation while accurately capturing solubility, we must employ a Modified Kinetic Shake-Flask Method . This system is self-validating: it simultaneously measures the concentration of the dissolved parent compound and quantifies any degradation products, ensuring mass balance.

Step-by-Step Methodology
  • Preparation of Excess Solute: Accurately weigh an excess amount of 3-(Chloromethyl)-4-methylpyridazine hydrochloride (e.g., 50 mg) into a 2.0 mL amber microcentrifuge tube.

  • Temperature-Controlled Solvent Addition: Pre-equilibrate the target solvent (e.g., Water, ACN) to exactly 25.0 ± 0.1 °C. Add 1.0 mL of the solvent to the tube.

  • Rapid Equilibration: Place the tube in a thermostatic vortex mixer at 25.0 °C. Agitate vigorously (1000 rpm). Critical Deviation from Standard: Limit equilibration time to 1 to 2 hours maximum to outpace the solvolysis half-life.

  • Phase Separation: Immediately centrifuge the suspension at 15,000 × g for 5 minutes at 25.0 °C to pellet the undissolved solid.

  • Aprotic Quenching (The Self-Validating Step): Carefully aspirate 100 µL of the clear supernatant and immediately dilute it into 900 µL of cold, anhydrous Acetonitrile (ACN). ACN acts as an aprotic quench, instantly halting any further hydrolysis/methanolysis.

  • HPLC-UV Analysis: Inject the quenched sample into an HPLC system programmed to resolve the parent compound from its hydroxymethyl/methoxymethyl degradants.

Workflow N1 1. Excess Solute Addition (Target Solvent, Controlled Temp) N2 2. Rapid Equilibration (Vortex/Shake for 1-2 hrs max) N1->N2 N3 3. Phase Separation (Centrifugation / Filtration) N2->N3 N4 4. Immediate Dilution (Quench in Aprotic Solvent e.g., ACN) N3->N4 N5 5. HPLC-UV Analysis (Quantify API & Degradants) N4->N5 N6 6. Mass Balance & Solubility Calculation N5->N6

Figure 2: Workflow for the Modified Kinetic Shake-Flask Method.

Data Presentation: Analytical Parameters

To ensure the trustworthiness of the solubility data, the HPLC method must be stability-indicating. A reversed-phase chromatography setup using a gradient elution is required to separate the highly polar degradation products from the less polar parent chloromethyl compound.

Table 2: Validated HPLC-UV Conditions for Solubility & Degradation Monitoring
ParameterSpecificationCausality / Rationale
Column C18, 50 x 2.1 mm, 1.7 µm (e.g., Acquity BEH)Provides high-resolution separation of closely related polar heterocycles.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterSuppresses ionization of residual silanols; ensures sharp peaks for the basic pyridazine nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic organic modifier to elute the parent compound.
Gradient 5% B to 60% B over 5 minutesRapid gradient prevents on-column degradation during the run.
Flow Rate 0.5 mL/minOptimizes theoretical plates for sub-2µm particles.
Detection UV at 254 nmPyridazine rings exhibit strong π→π∗ transitions at this wavelength.
Sample Temp 4 °C (Autosampler)Prevents degradation of the sample while queued in the autosampler.

Data Interpretation Rule: True thermodynamic solubility is calculated using the peak area of the parent compound only. If the combined peak area of the degradation products exceeds 5% of the total area, the equilibration time must be further reduced, and the data should be flagged as "kinetic solubility."

Conclusion & Best Practices

For drug development professionals handling reactive intermediates like 3-(Chloromethyl)-4-methylpyridazine hydrochloride, blind adherence to standard pharmacopeial solubility protocols is a critical error. The inherent electrophilicity of the chloromethyl group demands a kinetically aware approach. By utilizing a shortened equilibration window coupled with an immediate aprotic quench and stability-indicating HPLC analysis, researchers can extract highly accurate solubility data. This ensures robust solvent selection for downstream synthetic steps, crystallization, and formulation, ultimately accelerating the API development pipeline.

References

  • Avdeef, A., et al. (2016). "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET & DMPK, 4(2), 117-178.[Link]

  • Euranto, E. K., & Cleve, N. J. (1963). "Kinetics of the Neutral Hydrolysis of Chloromethyl Chloroacetate." Acta Chemica Scandinavica, 17, 1584-1594.[Link]

  • Bordwell, F. G., & Cooper, G. D. (1957). "The Hydrolysis of Chloromethyl Aryl Sulfides." Journal of the American Chemical Society, 79(2), 376-378.[Link]

Exploratory

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Strategic Building Block in Kinase Inhibitor Design and Heterocyclic Synthesis

Executive Summary The synthesis of highly selective, small-molecule targeted therapies relies heavily on privileged heterocyclic scaffolds. Among these, the pyridazine nucleus has emerged as a cornerstone in the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly selective, small-molecule targeted therapies relies heavily on privileged heterocyclic scaffolds. Among these, the pyridazine nucleus has emerged as a cornerstone in the development of kinase inhibitors, particularly for targeting Cyclin-dependent kinase 2 (CDK2), ROS1, and Neurotrophic Tyrosine Receptor Kinase (NTRK) [1].

This whitepaper provides an in-depth technical analysis of 3-(chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) . By bridging the gap between theoretical structural design and benchtop execution, this guide details the physicochemical rationale, mechanistic utility, and field-proven synthetic protocols required to leverage this building block in advanced drug discovery workflows.

Structural Rationale and Physicochemical Properties

In medicinal chemistry, the spatial arrangement of pharmacophores dictates target affinity. The 3-(chloromethyl)-4-methylpyridazine scaffold offers two critical vectors for structural elaboration:

  • The Electrophilic Chloromethyl Group (C3): Serves as a highly reactive handle for nucleophilic substitution ( SN​2 ). It allows for the rapid installation of solubilizing groups, such as piperazines or morpholines, which are essential for tuning the pharmacokinetic (PK) properties of the final Active Pharmaceutical Ingredient (API) [2].

  • The "Magic Methyl" Effect (C4): The methyl group adjacent to the chloromethyl substitution introduces precise steric bulk. In the context of kinase ATP-binding pockets, this methyl group restricts the rotational freedom of the C3-pendant group, locking the molecule into a bioactive conformation that maximizes hydrophobic interactions within the kinase hinge region [3].

Quantitative Data Summary

To ensure stability during storage and handling, this building block is supplied as a hydrochloride salt. The free base of chloromethylpyridazine is prone to intermolecular alkylation (forming quaternary ammonium dimers) and rapid hydrolysis.

PropertyValue / Description
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1956370-79-8
Molecular Formula C6​H8​Cl2​N2​ (Salt form)
Molecular Weight 179.04 g/mol
Physical State Solid powder
Reactivity Profile Electrophilic at the benzylic carbon; weakly basic pyridazine core
Storage Conditions 2-8 °C, stored under an inert atmosphere (Argon/Nitrogen), desiccated

Mechanistic Role in Drug Discovery

Pyridazine derivatives are extensively utilized in oncology and immunology. Specifically, imidazo[1,2-b]pyridazine and related fused-ring systems are potent inhibitors of ROS1 and NTRK kinases—targets critical in non-small cell lung cancer (NSCLC) and glioblastoma [1].

When 3-(chloromethyl)-4-methylpyridazine is functionalized and incorporated into a larger kinase inhibitor framework, it acts as a competitive antagonist at the ATP-binding site. The diagram below illustrates the logical relationship between the inhibitor, the kinase target, and the downstream phenotypic outcome.

KinasePathway Ligand Growth Factors (e.g., NGF, BDNF) Receptor Receptor Tyrosine Kinase (ROS1 / NTRK) Ligand->Receptor Activates Downstream Downstream Signaling (STAT3, ERK, SHP2) Receptor->Downstream Phosphorylation Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->Receptor Competitive ATP Binding Inhibitor->Downstream Blocks Outcome Tumor Cell Survival & Proliferation Downstream->Outcome Promotes Arrest Cell Cycle Arrest & Apoptosis Downstream->Arrest Inhibition Pathway

Caption: Mechanism of action for pyridazine-derived ROS1/NTRK kinase inhibitors blocking tumor proliferation.

Synthetic Workflows and Experimental Protocols

As an Application Scientist, I emphasize that the successful utilization of 3-(chloromethyl)-4-methylpyridazine hydrochloride requires strict control over stoichiometry and reaction conditions. The adjacent C4-methyl group imposes mild steric hindrance on the C3-chloromethyl carbon, altering the kinetics of standard SN​2 displacements.

Protocol: Nucleophilic Substitution ( SN​2 ) with a Secondary Amine

This self-validating protocol details the installation of an N-methylpiperazine moiety—a common motif used to improve the aqueous solubility of kinase inhibitors [4].

Objective: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-4-methylpyridazine.

Reagents & Stoichiometry:

  • 3-(Chloromethyl)-4-methylpyridazine hydrochloride: 1.0 equivalent

  • N-methylpiperazine: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equivalents

  • Anhydrous Acetonitrile (MeCN): 10 mL / mmol

Step-by-Step Methodology & Causality:

  • Preparation and Free-Basing: Suspend the pyridazine HCl salt (1.0 eq) in anhydrous MeCN under a nitrogen atmosphere at 0 °C.

    • Causality: MeCN is chosen as a polar aprotic solvent to accelerate the SN​2 transition state. The 0 °C starting temperature prevents exothermic degradation during base addition.

  • Base Addition: Add DIPEA (2.5 eq) dropwise via syringe.

    • Causality: Exactly 2.5 equivalents are required. 1.0 eq neutralizes the HCl salt of the starting material to generate the reactive free base; 1.0 eq acts as an acid scavenger for the HCl generated during the alkylation; the remaining 0.5 eq ensures the reaction medium remains strictly basic, preventing the protonation of the incoming nucleophile.

  • Nucleophile Introduction: Add N-methylpiperazine (1.2 eq) slowly to the reaction mixture.

  • Thermal Activation: Remove the ice bath, warm the reaction to 60 °C, and stir for 4–6 hours.

    • Causality: The steric hindrance from the C4-methyl group raises the activation energy ( Ea​ ) of the SN​2 attack. Room temperature reactions will stall; 60 °C provides the necessary thermal energy to drive complete conversion without causing decomposition of the pyridazine core.

  • Analytical Checkpoint: Monitor the reaction via LC-MS. The starting material mass ( [M+H]+≈143 for the free base) should disappear, replaced by the product mass ( [M+H]+≈207 ).

  • Work-up and Purification:

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

    • Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

    • Purify via flash column chromatography (Dichloromethane:Methanol gradient) to yield the functionalized intermediate.

SyntheticWorkflow Start 3-(Chloromethyl)-4-methylpyridazine HCl (Starting Material) FreeBase Free-Basing (DIPEA, MeCN, 0 °C) Start->FreeBase Nucleophile Addition of Nucleophile (N-methylpiperazine) FreeBase->Nucleophile Reaction SN2 Alkylation (60 °C, 4-6 hours) Nucleophile->Reaction Workup Aqueous Work-up (EtOAc/NaHCO3 extraction) Reaction->Workup Product Functionalized Pyridazine Intermediate (Purified via Flash Chromatography) Workup->Product

Caption: Synthetic workflow for the SN2 functionalization of 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Conclusion

The compound 3-(chloromethyl)-4-methylpyridazine hydrochloride is far more than a simple chemical reagent; it is a highly engineered building block designed to solve specific spatial and pharmacokinetic challenges in drug discovery. By understanding the interplay between the reactive electrophilic center and the sterically directing methyl group, researchers can efficiently construct complex imidazo-pyridazine and pyrazolo-pyridazine architectures. Adhering to the stoichiometrically rigorous protocols outlined above ensures high-yield transformations, accelerating the path from benchtop synthesis to preclinical evaluation.

References

  • Source: Google Patents (Daiichi Sankyo Company, Limited)
  • Title: Pyridines, pyridazines and guanines as CDK2 inhibitors: A review Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyridazine-Based Scaffolds as α-Helix Mimetics Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

The Medicinal Chemistry of Pyridazine Compounds: Scaffolding, Synthesis, and Clinical Translation

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. The pyridazine ring (1,2-dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. The pyridazine ring (1,2-diazine) has emerged as a privileged structural motif. Historically underutilized due to synthetic bottlenecks, recent advances in methodology and a deeper understanding of its unique physicochemical properties have propelled pyridazine derivatives to the forefront of medicinal chemistry. This technical guide explores the molecular rationale behind the pyridazine scaffold, its clinical validation in recent FDA approvals, and state-of-the-art protocols for its synthesis.

Physicochemical Grounding of the Pyridazine Scaffold

The substitution of a ubiquitous phenyl or pyridine ring with a pyridazine core is a sophisticated bioisosteric strategy used to optimize drug candidates[1]. The adjacent nitrogen atoms in the 1,2-diazine system confer a unique set of electronic and physical properties that directly influence target engagement and safety profiles.

  • High Dipole Moment & π−π Stacking: Pyridazine possesses a remarkably high dipole moment (~4.22 D) compared to other azines. This dense polarization subtends robust π−π stacking interactions with electron-rich aromatic amino acid residues (like Tyrosine or Tryptophan) in the binding pockets of target proteins[2].

  • Weak Basicity & Safety: The unshared electron pairs on the adjacent nitrogens exert an electron-withdrawing effect on each other, resulting in a very low intramolecular basicity (pKa ~2.24)[2]. In medicinal chemistry, highly basic amines often lead to off-target binding with the cardiac hERG potassium channel, causing QT prolongation. The weak basicity of pyridazine mitigates this cardiotoxic liability while maintaining excellent membrane permeability[3].

  • Dual Hydrogen-Bonding Capacity: The contiguous nitrogen atoms act as a robust, dual hydrogen-bond acceptor system, allowing for highly directional interactions with kinase hinge regions or receptor allosteric sites[1].

Quantitative Data: Comparative Properties of Azine Scaffolds

The following table summarizes the physicochemical distinctions between common six-membered nitrogenous heterocycles, illustrating why pyridazine is increasingly favored for candidate optimization.

ScaffoldRing TypepKa (Conjugate Acid)Dipole Moment (D)Lipophilicity Impact ( Δ cLogP)Primary Medicinal Chemistry Advantage
Pyridazine 1,2-Diazine~2.244.22Highly NegativeHigh π−π stacking, low hERG liability
Pyrimidine 1,3-Diazine~1.302.33NegativeKinase hinge-binding capacity
Pyrazine 1,4-Diazine~0.600.00NegativeMetabolic stability, bioisostere for benzene
Pyridine Azine~5.202.20BaselineUbiquitous structural spacer

Clinical Translation: FDA-Approved Pyridazine Therapeutics

The theoretical advantages of the pyridazine scaffold have been clinically validated by recent landmark FDA approvals[3].

  • Relugolix (Approved 2020): An oral, non-peptidic gonadotropin-releasing hormone (GnRH) receptor antagonist used for advanced prostate cancer. The pyridazine core facilitates critical hydrogen bonding within the receptor's transmembrane domains.

  • Deucravacitinib (Approved 2022): An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis. Notably, it is the first de novo deuterated drug approved by the FDA, utilizing a pyridazine ring to achieve exquisite selectivity over other Janus kinase (JAK) family members[2].

  • Ensartinib (Approved 2024): A kinase inhibitor targeting anaplastic lymphoma kinase (ALK) for the treatment of non-small cell lung cancer (NSCLC), further cementing the role of N-aromatic moieties in modern oncology[4].

Mechanism of Action: Allosteric Precision

Deucravacitinib exemplifies the structural utility of pyridazine. Rather than binding to the highly conserved ATP-binding pocket (which leads to off-target JAK inhibition and broad immunosuppression), the pyridazine scaffold of deucravacitinib is engineered to bind specifically to the regulatory pseudokinase domain (JH2) of TYK2.

TYK2_Pathway Cytokine IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase (Pseudokinase Domain) Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates Deucravacitinib Deucravacitinib (Pyridazine Scaffold) Deucravacitinib->TYK2 Allosteric Inhibition

TYK2/STAT signaling pathway and allosteric inhibition by deucravacitinib.

Advanced Synthetic Methodologies

Despite its advantages, the pyridazine ring has historically suffered from a "synthesis gap." Unlike pyridines, which are easily assembled from consonant starting materials (e.g., 1,5-dicarbonyls), pyridazines require dissonant precursors (e.g., 1,4-dicarbonyls reacting with hydrazine)[5].

Bridging the Gap via Skeletal Editing

Recent breakthroughs in synthetic chemistry have introduced skeletal editing—specifically, single-atom C-to-N replacement. By introducing an azide at the ortho position of a readily available pyridine, a photoinitiated rearrangement of N-amino-2-azidopyridinium cations directly yields a pyridazine[5]. This allows medicinal chemists to leverage the vast, well-trodden retrosynthetic landscape of pyridines to access complex, previously orphaned pyridazine cores.

Protocol: Catalyst-Free Bicyclic Core Assembly

For industrial scale-up, robust, metal-free pathways are preferred. The following protocol details the synthesis of Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate, a critical bicyclic intermediate used in the manufacturing of complex therapeutics like risdiplam[6].

Objective: Construct an imidazo[1,2-b]pyridazine ring via a self-validating condensation reaction.

Step-by-Step Methodology:

  • Preparation of the Suspension: In a reactor, dissolve 1.0 equivalent (eq) of ethyl 6-amino-5-methylpyridazine-3-carboxylate in anhydrous toluene. Add 3.0 eq of finely powdered sodium bicarbonate ( NaHCO3​ ) and 1.0 eq of anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: Toluene is selected as an aprotic, high-boiling solvent that prevents unwanted nucleophilic side reactions. NaHCO3​ acts as a mild, heterogeneous acid scavenger. Na2​SO4​ acts as an in-situ desiccant.

  • Thermal Activation: Vigorously stir the suspension and heat to 85–90 °C.

    • Causality: The exocyclic amine of the pyridazine is weakly nucleophilic due to the electron-withdrawing nature of the diazine ring. Elevated thermal energy is strictly required to overcome the activation barrier for the initial SN​2 attack.

  • Electrophile Addition: Dissolve 3.0 eq of chloroacetone in toluene and add it dropwise to the heated suspension.

    • Causality: Dropwise addition controls the local concentration of the highly reactive α -haloketone, preventing thermal runaway and minimizing chloroacetone self-condensation.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction for the evolution of CO2​ gas.

    • Causality: As the amine attacks the chloroacetone, HCl is liberated. The NaHCO3​ immediately neutralizes this acid, releasing CO2​ gas and water. The bubbling serves as a real-time, visual kinetic indicator. Simultaneously, the Na2​SO4​ sequesters the generated water. If water were left in the system, it could hydrolyze the ethyl ester or stall the subsequent dehydration step required to close the imidazole ring. The reaction is self-validating: when gas evolution ceases, the primary nucleophilic attack is complete.

  • Isolation: Once TLC/HPLC confirms the consumption of the starting material, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the target bicyclic compound[6].

Synthetic_Workflow Start Ethyl 6-amino-5-methylpyridazine- 3-carboxylate Reagents NaHCO3, Na2SO4 Toluene, 85-90°C Start->Reagents Suspend Addition Dropwise Chloroacetone Reagents->Addition React Intermediate Cyclization Intermediate Addition->Intermediate CO2 Evolution Product Ethyl 2,8-dimethylimidazo[1,2-b] pyridazine-6-carboxylate Intermediate->Product Condensation

Catalyst-free synthetic workflow for imidazo[1,2-b]pyridazine derivatives.

Conclusion

The medicinal chemistry of pyridazine compounds represents a paradigm shift in rational drug design. By leveraging its high dipole moment, weak basicity, and dual hydrogen-bonding capabilities, researchers can successfully navigate the complex multi-parameter optimization required in modern therapeutics. Supported by recent FDA approvals and unlocked by novel synthetic methodologies like skeletal editing and optimized catalyst-free condensations, the pyridazine scaffold is positioned to be a cornerstone of future small-molecule drug discovery.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing.University of Chicago / Science.
  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process.MDPI.

Sources

Exploratory

The Strategic Utility of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: An In-depth Technical Guide for Synthetic and Medicinal Chemists

Abstract This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a versatile heterocyclic building block with significant potential in drug discovery and development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a versatile heterocyclic building block with significant potential in drug discovery and development. While direct literature on this specific compound is emerging, this guide consolidates knowledge from analogous structures and fundamental organic chemistry principles to offer a robust framework for its synthesis, reactivity, and application. We will delve into plausible synthetic routes, explore the reactivity of the key chloromethyl group, and showcase its potential in the construction of diverse molecular scaffolds with a wide range of biological activities. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this promising intermediate for the synthesis of novel chemical entities.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, contribute to favorable interactions with biological targets.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[2][3][4] The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of these biological activities, making substituted pyridazines highly sought-after intermediates in drug discovery programs.[5]

3-(Chloromethyl)-4-methylpyridazine hydrochloride emerges as a particularly valuable building block due to the presence of a reactive chloromethyl group. This functional group serves as a versatile handle for introducing a wide array of molecular fragments through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Proposed Pathway

A robust and scalable synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride is crucial for its widespread application. Based on established heterocyclic chemistry, a plausible multi-step synthetic route can be devised, starting from readily available precursors.

Construction of the 4-Methylpyridazine Core

The synthesis of the 4-methylpyridazine core can be approached through various methods, with a common strategy involving the condensation of a 1,4-dicarbonyl compound with hydrazine.[1]

Chlorination of the 4-Methyl Group: A Critical Transformation

The introduction of the chloro-substituent on the methyl group is a key step. Free-radical chlorination is a well-established method for the halogenation of alkyl-substituted aromatic and heteroaromatic compounds.[4][6] N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its ease of handling and milder reaction conditions compared to gaseous chlorine.[7][8]

The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator.[9][10]

Detailed Experimental Protocol: Free-Radical Chlorination of 4-Methylpyridazine

  • Materials:

    • 4-Methylpyridazine

    • N-Chlorosuccinimide (NCS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridazine (1.0 eq) in anhydrous CCl₄.

    • Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(Chloromethyl)-4-methylpyridazine.

    • Purify the crude product by column chromatography on silica gel.

    • To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise with stirring.

    • Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to afford 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous, non-polar solvents like CCl₄ are used to prevent side reactions and to facilitate the radical chain process.

  • Initiator: A radical initiator is necessary to start the chain reaction by generating the initial chlorine radicals.

  • Purification: The workup and purification steps are crucial to remove byproducts and unreacted starting materials, ensuring the purity of the final product.

Reactivity of the Chloromethyl Group: The Gateway to Molecular Diversity

The primary utility of 3-(Chloromethyl)-4-methylpyridazine hydrochloride lies in the reactivity of the chloromethyl group. This group acts as an electrophilic center, readily undergoing nucleophilic substitution reactions, predominantly through an Sₙ2 mechanism.[11] This allows for the covalent attachment of a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Nucleophilic Substitution Reactions: A Versatile Tool

The general scheme for the nucleophilic substitution on 3-(Chloromethyl)-4-methylpyridazine is as follows:

G reagent 3-(Chloromethyl)-4-methylpyridazine product 3-(Nucleophilomethyl)-4-methylpyridazine reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product HCl HCl base Base base->product

Caption: General Sₙ2 reaction pathway.

Detailed Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Materials:

    • 3-(Chloromethyl)-4-methylpyridazine hydrochloride

    • Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.1 - 1.5 eq)

    • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA), Sodium hydride (NaH)) (2.0 eq)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a dry round-bottom flask, dissolve the nucleophile (1.1 eq) and the base (2.0 eq) in the chosen anhydrous solvent. If using a less reactive nucleophile, a stronger base like NaH may be required.

    • Add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq) to the mixture. The base serves to neutralize the hydrochloride and deprotonate the nucleophile.

    • Stir the reaction mixture at room temperature or heat as necessary. The optimal temperature depends on the nucleophilicity of the attacking species.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-4-methylpyridazine.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileBaseSolventProduct
MorpholineK₂CO₃DMF3-(Morpholinomethyl)-4-methylpyridazine
ThiophenolNaHTHF3-(Phenylthiomethyl)-4-methylpyridazine
Sodium methoxide-Methanol3-(Methoxymethyl)-4-methylpyridazine
DiethylamineTEAMeCN3-(Diethylaminomethyl)-4-methylpyridazine

Applications in Drug Discovery: Building Bioactive Molecules

The ability to easily introduce diverse functional groups makes 3-(Chloromethyl)-4-methylpyridazine hydrochloride an attractive starting material for the synthesis of novel bioactive compounds. The pyridazine core itself is associated with a wide array of pharmacological activities, and the appended side chain can be tailored to interact with specific biological targets.

Workflow for Utilizing 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Drug Discovery

G start 3-(Chloromethyl)-4-methylpyridazine HCl library Diverse Compound Library (via Nucleophilic Substitution) start->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow.

Analgesic and Anti-inflammatory Agents

Numerous pyridazine derivatives have been reported to possess analgesic and anti-inflammatory properties. By introducing moieties known to interact with targets in inflammatory pathways, novel non-steroidal anti-inflammatory drugs (NSAIDs) can be developed.

Anticancer Agents

The pyridazine scaffold is present in several approved and investigational anticancer drugs. For instance, certain pyridazine derivatives have been shown to act as PARP-1 inhibitors, a promising target in cancer therapy.[5] The versatility of 3-(Chloromethyl)-4-methylpyridazine hydrochloride allows for the synthesis of novel compounds that can be evaluated for their antiproliferative activity against various cancer cell lines.

Central Nervous System (CNS) Active Agents

Pyridazine-containing compounds have also shown activity in the central nervous system, exhibiting antidepressant, anxiolytic, and anticonvulsant effects. The ability to introduce diverse amine-containing side chains through nucleophilic substitution is particularly relevant for targeting CNS receptors and transporters.

Conclusion

3-(Chloromethyl)-4-methylpyridazine hydrochloride represents a highly valuable and versatile building block for synthetic and medicinal chemists. Its straightforward, albeit inferred, synthesis and the predictable reactivity of its chloromethyl group provide a reliable platform for the construction of diverse libraries of novel pyridazine derivatives. The established and broad-ranging biological activities of the pyridazine scaffold underscore the significant potential of this compound in the discovery and development of new therapeutic agents across various disease areas. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this promising chemical entity.

References

  • Quinn, R. K., et al. (2020). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • GalChimia. (2015, February 20). A New Age for Chlorination. [Link]

  • (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. (n.d.). Retrieved from [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of - NSF PAR. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study - ResearchGate. (n.d.). Retrieved from [Link]

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (n.d.). Retrieved from [Link]

  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism [Video]. YouTube. [Link]

  • Molecules | Special Issue : Synthesis of Bioactive Compounds - MDPI. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 8). Initiation, Propagation, Termination. [Link]

  • Synthesis of some new bioactive 1-N-subtituted 3,5-diaryl-2-pyrazolines - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Free-radical halogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.). Retrieved from [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10). Retrieved from [Link]

  • Organic Chemistry Radical Reactions Study Guide for Exams | Notes - Pearson. (2025, November 26). Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Explaining the Multiple Free Radical Substitutions in the Reaction of Methylbenzene and Chlorine | ChemKey - Shout Education. (n.d.). Retrieved from [Link]

Sources

Foundational

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles is the central challenge of modern drug discovery. Within this context, 3-(Chloromethyl)-4-methylpyridazine hydrochloride has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles is the central challenge of modern drug discovery. Within this context, 3-(Chloromethyl)-4-methylpyridazine hydrochloride has emerged as a highly versatile bifunctional building block. Pyridazine derivatives have garnered immense attention due to their unique physicochemical properties, including high dipole moments, dual hydrogen-bonding capacity, and enhanced aqueous solubility compared to traditional aromatic rings (1)[1]. This technical guide details the structural advantages, core applications, and validated synthetic protocols for deploying this compound in pharmaceutical development.

Physicochemical Profiling & Structural Advantages

To effectively utilize 3-(Chloromethyl)-4-methylpyridazine hydrochloride, researchers must first understand its foundational properties and the logic behind its structural design (2)[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1956370-79-8
Molecular Formula C6​H8​Cl2​N2​
Molecular Weight 179.04 g/mol
Core Scaffold 1,2-Diazine (Pyridazine)
Key Reactive Moiety Electrophilic Chloromethyl ( −CH2​Cl )
Form Hydrochloride Salt (Enhances shelf-stability)
The Pyridazine Advantage in Drug Design

The incorporation of a pyridazine ring offers several strategic advantages over ubiquitous phenyl or pyridine rings:

  • Bioisosterism & Lipophilicity Reduction : Pyridazines are excellent bioisosteres for phenyl rings and amides. They generally lower the overall lipophilicity (LogP) of a molecule, which can significantly improve aqueous solubility and oral bioavailability (3)[3].

  • Favorable Dipole Interactions : The adjacent nitrogen atoms create a strong local dipole, facilitating unique π−π stacking and dipole-dipole interactions within target protein binding pockets[1].

  • Safety Profile Mitigation : Replacing highly lipophilic aromatic systems with polar pyridazines has been shown to reduce off-target liabilities, including cytochrome P450 (CYP) inhibition and hERG potassium channel binding, thereby mitigating cardiotoxicity risks[1].

Core Applications in Drug Discovery

Electrophilic Alkylating Agent for Library Synthesis

The primary utility of 3-(Chloromethyl)-4-methylpyridazine hydrochloride lies in its highly reactive chloromethyl moiety. It serves as a potent electrophile for nucleophilic substitution ( SN​2 ) reactions (4)[4]. Researchers utilize this reagent to append the 4-methylpyridazine pharmacophore onto complex scaffolds via:

  • N-Alkylation : Reacting with primary or secondary amines to form tertiary amine linkages, a common motif in kinase inhibitors and GPCR ligands.

  • O-Alkylation : Etherification with phenols or aliphatic alcohols to generate pyridazinyl ethers.

  • S-Alkylation : Thioether formation with thiols, useful in developing specialized enzyme inhibitors.

Late-Stage Functionalization

In lead optimization, late-stage functionalization is critical for rapidly generating structure-activity relationship (SAR) data. The stability of the pyridazine ring under various coupling conditions allows 3-(Chloromethyl)-4-methylpyridazine to be introduced late in the synthetic sequence, modifying the pharmacokinetic profile of a lead candidate without disrupting the core binding affinity.

Workflow A Lead Compound (Lipophilic Core) B Identify Toxicity (e.g., hERG, CYP) A->B C Bioisosteric Design (Pyridazine Scaffold) B->C D Alkylation with Pyridazine Reagent C->D E Optimized Candidate (Improved Safety) D->E

Workflow for lead optimization using 3-(Chloromethyl)-4-methylpyridazine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the standard N-alkylation of a secondary amine using 3-(Chloromethyl)-4-methylpyridazine hydrochloride. This protocol is engineered to maximize yield while minimizing thermal degradation.

Mechanism A 3-(Chloromethyl)-4-methylpyridazine HCl B Base Neutralization (Liberate Free Base) A->B C Finkelstein Activation (NaI Catalysis) B->C D Nucleophilic Attack (SN2 Displacement) C->D E Pyridazine-Appended Target D->E

Mechanistic pathway of SN2 nucleophilic substitution via Finkelstein activation.

Protocol: N-Alkylation of Secondary Amines via Finkelstein Activation

Objective : To synthesize a tertiary amine derivative by appending the 4-methylpyridazine moiety via an SN​2 displacement.

Reagents & Materials :

  • 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.2 equiv)

  • Target Secondary Amine (1.0 equiv)

  • Base: Potassium Carbonate ( K2​CO3​ , 3.0 equiv)

  • Catalyst: Sodium Iodide (NaI, 0.1 equiv)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology & Causality :

  • Free Base Generation : Suspend 3-(Chloromethyl)-4-methylpyridazine hydrochloride in anhydrous CH3​CN . Add K2​CO3​ .

    • Causality: The reagent is supplied as a hydrochloride salt to prevent auto-alkylation and degradation during storage. The inorganic base neutralizes the HCl, liberating the free pyridazine and ensuring the target nucleophile (amine) remains unprotonated and fully reactive.

  • In Situ Finkelstein Activation : Add a catalytic amount of NaI to the suspension and stir at room temperature for 15 minutes.

    • Causality: The chloromethyl group is a moderate electrophile. NaI catalyzes a Finkelstein reaction, transiently converting the alkyl chloride into an alkyl iodide. Iodide is a superior leaving group, which significantly lowers the activation energy for the subsequent SN​2 displacement, accelerating the reaction and minimizing thermal degradation.

  • Nucleophilic Addition & Heating : Slowly add the target secondary amine. Heat the reaction to 70°C under an argon atmosphere.

    • Causality: The SN​2 reaction requires thermal energy to overcome the transition state barrier. Argon prevents the oxidative degradation of electron-rich amines at elevated temperatures.

  • Self-Validating Monitoring : Monitor the reaction progress via LC-MS or TLC (every 2 hours).

    • Causality: The conversion of the chloromethyl species to the tertiary amine will result in a distinct mass shift ( +m/z ) and a highly polar spot on TLC (due to the basic tertiary amine). Disappearance of the starting amine definitively confirms reaction completion.

  • Quenching & Purification : Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Purify the concentrated organic layer via flash column chromatography (Silica gel, DCM/Methanol gradient).

    • Causality: Water dissolves the inorganic salts ( K2​CO3​ , KCl, NaI). The polar pyridazine product requires a highly polar eluent system (like MeOH in DCM) to overcome strong hydrogen-bonding interactions with the silica stationary phase.

References

  • ChemicalBook . "3-(chloromethyl)-4-methylpyridazine hydrochloride CAS#: 1956370-79-8". 2

  • MDPI . "Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture". 3

  • National Institutes of Health (NIH) / PMC . "The pyridazine heterocycle in molecular recognition and drug discovery". 1

  • Arkivoc . "Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine". 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Experimental Protocol & Mechanistic Guide Mechanistic Rationale & Workflow In modern drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Validated Experimental Protocol & Mechanistic Guide

Mechanistic Rationale & Workflow

In modern drug development, functionalized pyridazines are privileged scaffolds, frequently utilized in the synthesis of kinase inhibitors and nicotinamide phosphoribosyltransferase (NAMPT) modulators[1]. The 3-(chloromethyl)-4-methylpyridazine motif serves as a highly versatile electrophilic building block for installing complex side chains via nucleophilic substitution.

Direct conversion of the commercially available starting material, 4-methylpyridazine-3-carboxylic acid[2], to the corresponding chloromethyl derivative is synthetically unviable due to the disparate oxidation states and the poor nucleophilicity of the carboxylic acid moiety. Therefore, a robust three-step convergent sequence is employed: Esterification , Reduction , and Chlorination/Salt Formation .

Synthesis_Workflow Step1 4-Methylpyridazine-3-carboxylic acid (Starting Material) Step2 Methyl 4-methylpyridazine-3-carboxylate (Intermediate 1) Step1->Step2 SOCl₂, MeOH 0 °C to Reflux, 2h Step3 (4-Methylpyridazin-3-yl)methanol (Intermediate 2) Step2->Step3 NaBH₄, EtOH 0 °C to RT, 4h Step4 3-(Chloromethyl)-4-methylpyridazine HCl (Final Product) Step3->Step4 SOCl₂, DCM 0 °C to RT, 3h

Figure 1: Three-step convergent synthesis workflow for 3-(Chloromethyl)-4-methylpyridazine HCl.

The Causality Behind Experimental Choices
  • Esterification via Thionyl Chloride: Instead of a standard Fischer esterification, the use of thionyl chloride (SOCl₂) in methanol serves a dual purpose. It generates anhydrous HCl in situ to catalyze the reaction while simultaneously converting the carboxylic acid to a highly reactive acyl chloride intermediate, driving the reaction to >90% yield without the need for Dean-Stark water removal[1].

  • Reduction Strategy: While standard aliphatic esters resist sodium borohydride (NaBH₄), the electron-deficient nature of the pyridazine ring activates the ester towards hydride attack. This allows for a smooth reduction to the alcohol without the need for harsh, pyrophoric reagents like LiAlH₄, which risk over-reducing the diazine ring.

  • In Situ Salt Formation (Critical Step): Treating the alcohol with SOCl₂ in dichloromethane (DCM) proceeds via an SN​i mechanism. Crucially, the reaction naturally generates HCl gas. Instead of neutralizing this during workup, we intentionally precipitate the product as the hydrochloride salt. The free base of 3-(chloromethyl)-4-methylpyridazine is highly unstable; the nucleophilic nitrogen of one molecule will rapidly alkylate the chloromethyl group of another, leading to polymeric quaternary ammonium salts. Protonation of the pyridazine nitrogens completely deactivates their nucleophilicity, rendering the HCl salt shelf-stable.

Quantitative Data & Quality Control

To ensure the protocol is a self-validating system, researchers should verify the completion of each step using the expected Mass Spectrometry (ESI-MS) and visual benchmarks outlined below.

StepChemical EntityMolecular WeightExpected YieldMS (ESI) [M+H]⁺Visual Appearance
SM 4-Methylpyridazine-3-carboxylic acid138.13 g/mol N/A139White/Yellow Solid
1 Methyl 4-methylpyridazine-3-carboxylate152.15 g/mol > 85%153Yellow Oil
2 (4-Methylpyridazin-3-yl)methanol124.14 g/mol > 75%125Pale Yellow Solid
3 3-(Chloromethyl)-4-methylpyridazine HCl179.05 g/mol > 80%143 (Free base)Off-White Powder

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-methylpyridazine-3-carboxylate
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspend 4-methylpyridazine-3-carboxylic acid (1.0 g, 7.24 mmol) in anhydrous methanol (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add thionyl chloride (1.05 mL, 14.5 mmol, 2.0 eq) dropwise over 10 minutes. Caution: Exothermic reaction with vigorous HCl/SO₂ gas evolution.

  • Remove the ice bath and heat the reaction to reflux for 2 hours[1].

  • Monitor by TLC (DCM:MeOH 9:1). The starting material spot (baseline) should completely disappear.

  • Concentrate the mixture under reduced pressure to remove methanol and excess SOCl₂.

  • Dissolve the resulting residue in DCM (30 mL) and wash carefully with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester as a yellow oil.

Step 2: Synthesis of (4-Methylpyridazin-3-yl)methanol
  • Dissolve the crude Methyl 4-methylpyridazine-3-carboxylate (1.0 g, 6.57 mmol) in anhydrous ethanol (15 mL) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (0.5 g, 13.1 mmol, 2.0 eq) in small portions to manage hydrogen gas evolution.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours. (Note: If TLC indicates a stalled reaction, mild heating to 40 °C or the addition of 1.0 eq anhydrous LiCl can drive it to completion).

  • Quench the reaction carefully by adding acetone (2 mL) dropwise, followed by saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the alcohol intermediate.

Step 3: Synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride
  • Dissolve (4-Methylpyridazin-3-yl)methanol (0.5 g, 4.03 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (0.44 mL, 6.05 mmol, 1.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Isolation: The product will typically begin to precipitate directly from the DCM as the hydrochloride salt. To ensure complete precipitation, add anhydrous diethyl ether (15 mL) to the flask and stir for 10 minutes.

  • Filter the precipitate rapidly under vacuum, wash the filter cake with cold diethyl ether (2 x 5 mL), and dry under high vacuum to afford the final 3-(Chloromethyl)-4-methylpyridazine hydrochloride as an off-white powder. Store immediately at 4 °C under argon.

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Always handle in a well-ventilated fume hood using proper chemical-resistant gloves.

  • Chlorinated Pyridazines: Compounds containing reactive alkyl chlorides are potent alkylating agents. Handling of related chlorinated pyridazines requires appropriate PPE due to severe skin, eye, and respiratory tract irritation hazards[3].

References[1] Title: WO2024061340A1 - Nampt modulators, preparations, and uses thereof | Source: Google Patents | URL: Link[2] Title: 4-Methylpyridazine-3-carboxylic acid | 25247-28-3 | Source: Sigma-Aldrich | URL: Link[3] Title: 3-Chloro-4-methylpyridazine | C5H5ClN2 | CID 12440084 | Source: PubChem | URL: Link

Sources

Application

Application Note: Regioselective Synthesis and Isolation of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Executive Summary & Mechanistic Rationale 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS 1956370-79-8) is a highly valued electrophilic building block utilized in medicinal chemistry, particularly for the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS 1956370-79-8) is a highly valued electrophilic building block utilized in medicinal chemistry, particularly for the synthesis of kinase inhibitors and advanced heterocyclic therapeutics[1]. The chloromethyl group exhibits exceptional reactivity for nucleophilic substitution, allowing for rapid downstream functionalization[1].

A common synthetic pitfall when attempting to produce chloromethylated heteroaromatics is the reliance on direct radical chlorination (e.g., using N-chlorosuccinimide and AIBN) of 3,4-dimethylpyridazine. Because both the C3 and C4 methyl groups are activated, radical halogenation inevitably yields an inseparable mixture of regioisomers.

To guarantee absolute regiochemical fidelity, this protocol dictates a bottom-up approach starting from 4-methylpyridazine-3-carboxylic acid (CAS 25247-28-3)[2]. The synthesis relies on the electron-deficient nature of the pyridazine ring, which sufficiently activates the C3-carboxylate for mild hydride reduction. Subsequent chlorination with thionyl chloride (SOCl 2​ ) proceeds via a tightly controlled S N​ i mechanism, preventing rearrangement or degradation of the diazine core.

Experimental Workflows

SynthesisWorkflow SM 4-Methylpyridazine-3-carboxylic acid (Starting Material) Int1 Methyl 4-methylpyridazine-3-carboxylate (Intermediate 1) SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 (4-Methylpyridazin-3-yl)methanol (Intermediate 2) Int1->Int2 NaBH4, MeOH 0 °C to RT, 4h Prod 3-(Chloromethyl)-4-methylpyridazine HCl (Target API Intermediate) Int2->Prod 1. SOCl2, DCM 2. NaHCO3 (Free-base) 3. 4M HCl/Dioxane

Fig 1: Regioselective three-step synthetic workflow for 3-(chloromethyl)-4-methylpyridazine HCl.

QCWorkflow Reaction Reaction Completion TLC TLC Check (UV 254 nm) Reaction->TLC Workup Aqueous Workup TLC->Workup SM Consumed NMR 1H NMR Validation Workup->NMR Proceed Proceed to Next Step NMR->Proceed Purity >95%

Fig 2: Self-validating quality control (QC) checkpoints integrated into the workflow.

Materials and Reagents

Table 1: Quantitative Stoichiometry (10.0 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methylpyridazine-3-carboxylic acid138.121.01.38 gStarting Material[2]
Methanol (Anhydrous)32.04Solvent55 mL (Total)Solvent / Reactant
Sulfuric Acid (Conc.)98.080.10.1 mLAcid Catalyst
Sodium Borohydride (NaBH 4​ )37.832.00.76 gReducing Agent
Thionyl Chloride (SOCl 2​ )118.971.51.1 mLChlorinating Agent
Dichloromethane (Anhydrous)84.93Solvent50 mL (Total)Reaction Solvent
4M HCl in Dioxane36.461.23.0 mLSalt Formation[3]

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 4-methylpyridazine-3-carboxylate
  • Causality : Direct reduction of the carboxylic acid with borane (BH 3​ ) often leads to stable borane-amine complexes with the pyridazine nitrogens, severely complicating isolation. Converting the acid to a methyl ester bypasses this issue and primes the carbonyl for mild reduction.

  • Protocol :

    • Charge a 100 mL round-bottom flask with 4-methylpyridazine-3-carboxylic acid (1.38 g, 10.0 mmol) and anhydrous methanol (30 mL).

    • Add concentrated sulfuric acid (0.1 mL, catalytic) dropwise while stirring.

    • Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

    • Self-Validation Checkpoint : Monitor by TLC (DCM:MeOH 9:1). The highly polar acid spot (baseline) must be completely replaced by a higher-R f​ ester spot under UV 254 nm.

    • Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (50 mL) and saturated aqueous NaHCO 3​ (30 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL). Dry the combined organics over Na 2​ SO 4​ , filter, and concentrate to yield the intermediate ester as a pale yellow solid.

Step 2: Synthesis of (4-Methylpyridazin-3-yl)methanol
  • Causality : While sodium borohydride (NaBH 4​ ) is typically too mild to reduce aliphatic esters, the strong electron-withdrawing effect of the adjacent pyridazine nitrogens highly activates the carbonyl carbon. This allows for chemoselective reduction without requiring aggressive reagents like LiAlH 4​ , which risk reducing the diazine core.

  • Protocol :

    • Dissolve the crude methyl ester (~1.52 g, 10.0 mmol) in anhydrous methanol (25 mL) and cool to 0 °C using an ice bath.

    • Add NaBH 4​ (0.76 g, 20.0 mmol) portion-wise over 15 minutes to control hydrogen gas evolution.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint : Gas evolution will cease. The reaction mixture will transition from pale yellow to nearly colorless.

    • Quench the reaction by adding acetone (2 mL) and stir for 10 minutes to safely destroy excess hydride.

    • Concentrate the mixture, add water (20 mL), and extract with dichloromethane (DCM) (3 x 30 mL).

    • Dry the organic phase over Na 2​ SO 4​ , filter, and evaporate to yield the carbinol intermediate.

Step 3: Chlorination and Hydrochloride Salt Formation
  • Causality : Thionyl chloride reacts with the carbinol via a chlorosulfite intermediate. The breakdown of this intermediate follows an S N​ i mechanism, releasing SO 2​ and HCl gases. While the product initially forms as a crude hydrochloride salt upon concentration, isolating the free base first allows for the removal of trapped sulfurous impurities before final, controlled crystallization[3].

  • Protocol :

    • Dissolve (4-methylpyridazin-3-yl)methanol (~1.24 g, 10.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere and cool to 0 °C.

    • Add thionyl chloride (SOCl 2​ ) (1.1 mL, 15.0 mmol) dropwise.

    • Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint : The reaction mixture will turn slightly cloudy initially, then clear as the HCl salt of the product dissolves in DCM.

    • Concentrate the mixture to absolute dryness under reduced pressure to remove excess SOCl 2​ .

    • Free-basing : Redissolve the residue in DCM (30 mL) and wash with saturated aqueous NaHCO 3​ (20 mL) until the aqueous phase is basic (pH > 8). Separate, dry the organic layer (Na 2​ SO 4​ ), and concentrate to yield the free base.

    • Salt Formation : Dissolve the free base in minimal dry diethyl ether (15 mL). Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) at 0 °C.

    • Filter the resulting white precipitate, wash with cold diethyl ether (10 mL), and dry under high vacuum to afford 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Analytical Characterization

Table 2: Expected Spectral Data for 3-(Chloromethyl)-4-methylpyridazine HCl

Analytical TechniqueExpected Signals / ResultsDiagnostic Value
1 H NMR (DMSO- d6​ ) δ 9.20 (d, 1H, C6-H), 7.85 (d, 1H, C5-H), 5.15 (s, 2H, -CH 2​ Cl), 2.45 (s, 3H, -CH 3​ ), 12.5 (br s, 1H, HCl)Confirms regiochemistry (two adjacent aromatic protons) and successful chlorination (shift of -CH 2​
  • from ~4.6 ppm to 5.15 ppm).
ESI-MS (Positive Mode) m/z 143.0 [M+H] + (Free base)Validates the molecular weight of the free base (C 6​ H 7​ ClN 2​ = 142.03 g/mol ).
Appearance Off-white to white crystalline powderIndicates removal of sulfurous byproducts and high purity of the HCl salt.

References

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Introduction Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active compounds.[1] Their wide range of biological activities has m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active compounds.[1] Their wide range of biological activities has made them a focal point in medicinal chemistry.[2][3] 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a key bifunctional building block, featuring a reactive chloromethyl group and a pyridazine core, making it a versatile precursor for the synthesis of more complex, high-value molecules.

This document provides a comprehensive guide to the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering in-depth technical details, a step-by-step protocol, and the scientific rationale behind the procedural choices.

Overall Synthetic Strategy & Core Principles

The most direct and efficient pathway for the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride involves the deoxyhalogenation of the corresponding alcohol precursor, 4-methylpyridazine-3-methanol. This transformation is a cornerstone reaction in heterocyclic chemistry.

The chlorinating agent of choice for this conversion is thionyl chloride (SOCl₂). This reagent is highly effective for several key reasons:

  • High Reactivity: It readily converts primary alcohols into their corresponding chlorides under mild conditions.[4][5]

  • Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product side.

  • In-Situ Salt Formation: The generated HCl gas protonates the basic nitrogen atom of the pyridazine ring, directly yielding the desired hydrochloride salt in a single step.

The overall workflow is summarized in the diagram below.

G cluster_workflow Synthetic Workflow start Start: 4-methylpyridazine-3-methanol reaction Chlorination with Thionyl Chloride (SOCl₂) in an inert solvent start->reaction Step 1 workup Removal of Volatiles (Excess SOCl₂ & Solvent) reaction->workup Step 2 isolation Precipitation & Isolation workup->isolation Step 3 product Final Product: 3-(Chloromethyl)-4-methylpyridazine hydrochloride isolation->product

Caption: High-level workflow for the synthesis.

Mechanistic Insight: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of a highly reactive intermediate, an alkyl chlorosulfite. This intermediate then undergoes nucleophilic attack by the chloride ion. The mechanism can vary (Sₙ1, Sₙ2, or Sₙi) depending on the substrate and reaction conditions. For a primary alcohol like 4-methylpyridazine-3-methanol, an Sₙ2-type pathway is generally favored.

G A Alcohol Precursor (R-CH₂OH) C Alkyl Chlorosulfite Intermediate (R-CH₂-O-S(O)Cl) A->C Step 1: Attack on Sulfur B Thionyl Chloride (SOCl₂) B->C E Final Product (R-CH₂Cl) C->E Step 2: SN2 Attack by Cl⁻ F Byproducts (SO₂ + HCl) C->F Elimination D Chloride Ion (Cl⁻) D->E

Caption: Simplified reaction mechanism pathway.

This process is highly efficient because the leaving group, chlorosulfite, decomposes into the stable gaseous molecules SO₂ and HCl, making the departure irreversible.

Detailed Experimental Protocol

This protocol details the conversion of 4-methylpyridazine-3-methanol to its hydrochloride salt.

Safety First:

  • Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent vigorous reactions with SOCl₂.[2]

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-methylpyridazine-3-methanol≥97% PurityCommercialThe starting material.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%CommercialUse fresh or redistilled for best results.
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%CommercialServes as the reaction solvent.
Diethyl ether, AnhydrousAnhydrous, ≥99%CommercialUsed for precipitation/washing.

Step-by-Step Procedure

  • Reaction Setup:

    • Equip a 250 mL three-necked, round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

    • Ensure the entire apparatus is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Charging the Reactant:

    • To the flask, add 4-methylpyridazine-3-methanol (e.g., 5.0 g, 1.0 eq).

    • Add anhydrous dichloromethane (100 mL) to dissolve the starting material. Stir the solution to ensure homogeneity.

  • Addition of Thionyl Chloride:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Charge the dropping funnel with thionyl chloride (1.2 to 1.5 eq).

    • Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.[4]

    • Observation: You will observe gas evolution (SO₂ and HCl).

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess thionyl chloride.

    • The resulting residue will be a solid or a thick oil.

    • Add anhydrous diethyl ether (50-75 mL) to the residue and stir or sonicate the mixture. This process, known as trituration, will cause the hydrochloride salt to precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Drying:

    • Dry the collected white or off-white solid product under high vacuum to a constant weight.

Data Summary

CompoundMolecular FormulaMol. Weight ( g/mol )Molar RatioExpected Yield
4-methylpyridazine-3-methanolC₆H₈N₂O124.141.0-
Thionyl chlorideSOCl₂118.971.2 - 1.5-
3-(Chloromethyl)-4-methylpyridazine HClC₆H₈Cl₂N₂179.051.085-95%

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Journal of Organic Chemistry.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
  • A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.
  • What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?. (2024). Guidechem.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Pyridine methanol chlorinations. ResearchGate.

Sources

Application

Application Note: Advanced Purification Protocols for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol Executive Summary 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly valuable, electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly valuable, electrophilic building block widely used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including triazolopyridazines and histamine antagonists[1]. However, its purification presents a significant technical paradox: it combines a highly polar, water-soluble hydrochloride salt with an extremely reactive, moisture-sensitive benzylic-type chloride.

This application note details a field-proven, self-validating methodology for purifying this compound. By abandoning traditional chromatography in favor of strictly anhydrous anti-solvent crystallization, researchers can recover high-purity material while completely suppressing solvolysis degradation pathways.

Physicochemical Profiling

Understanding the physical limits of the molecule is the first step in designing a rational purification strategy. The table below summarizes the critical data driving our solvent choices.

PropertyValue
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1956370-79-8[2]
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 195.05 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot MeCN; Reacts rapidly with H₂O, MeOH, EtOH
Reactivity Profile Highly electrophilic; hygroscopic salt; prone to rapid solvolysis

Mechanistic Rationale: The Solvolysis Trap

As an Application Scientist, I frequently see batches of chloromethyl heterocycles destroyed by improper handling. The pyridazine nucleus is profoundly electron-deficient. The two adjacent nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, which highly activates the 3-chloromethyl carbon toward nucleophilic substitution ()[3].

Why is Silica Gel Chromatography Contraindicated? Standard purification via silica gel column chromatography will fail catastrophically for two reasons:

  • Irreversible Adsorption: The highly polar pyridazinium salt will streak and irreversibly bind to the silica matrix.

  • Catalytic Degradation: Silica gel contains surface silanol groups and adsorbed water. These protic environments, combined with the mild acidity of the silica, catalyze the solvolysis of the chloromethyl group into a hydroxymethyl byproduct.

To prevent this, we must avoid protic solvents entirely. The logical relationship of this degradation is mapped below.

Solvolysis A 3-(Chloromethyl)- 4-methylpyridazine HCl B Nucleophilic Attack (H2O or ROH) A->B C 3-(Hydroxymethyl) or 3-(Alkoxymethyl) Byproduct B->C D Loss of HCl B->D

Fig 1: Solvolysis degradation pathway of the chloromethyl group in protic environments.

Experimental Protocols: Anhydrous Anti-Solvent Crystallization

To isolate the pure salt without triggering the degradation pathway shown above, we utilize Anhydrous Anti-Solvent Crystallization .

Causality of Solvent Selection: Acetonitrile (MeCN) is selected as the primary solvent because it possesses a high enough dielectric constant to dissolve the salt upon mild heating, yet it is entirely aprotic and non-nucleophilic. Diisopropyl ether (DIPE) is chosen as the anti-solvent because it is non-polar, miscible with MeCN, and drastically lowers the solubility of the salt, forcing rapid crystallization while leaving non-polar organic impurities dissolved in the supernatant.

Step-by-Step Methodology
  • Inert Preparation: Purge a 250 mL two-neck round-bottom flask with argon. Ensure all glassware is oven-dried (120 °C for >4 hours).

  • Suspension: Add 10.0 g of crude 3-(Chloromethyl)-4-methylpyridazine hydrochloride to the flask. Suspend the solid in 40 mL of strictly anhydrous acetonitrile (water content < 50 ppm).

  • Mild Heating: Warm the suspension to 45–50 °C using an oil bath while stirring. Critical Insight: Do not exceed 50 °C. Excessive thermal stress can induce dimerization or polymerization of the reactive alkyl chloride.

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric tars remain, perform a rapid hot filtration through a pad of oven-dried Celite under a blanket of argon into a clean, dry receiving flask.

  • Cooling: Transfer the filtrate to an ice bath and allow it to cool to 0–5 °C over 15 minutes.

  • Anti-Solvent Addition: Dropwise, add 60 mL of anhydrous diisopropyl ether (DIPE) over 30 minutes under vigorous stirring. A fine, off-white crystalline precipitate will begin to form. Do not dump the DIPE in all at once, as this will crash out a sticky gum that traps impurities.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or a vacuum filtration setup continuously flushed with nitrogen to prevent atmospheric moisture condensation on the cold filter cake.

  • Washing & Drying: Wash the filter cake with 2 x 15 mL of cold, anhydrous DIPE. Transfer the solid to a vacuum desiccator containing P₂O₅ and dry under high vacuum at ambient temperature for 12 hours.

Workflow N1 Crude 3-(Chloromethyl)- 4-methylpyridazine HCl N2 Suspend in Anhydrous Acetonitrile (MeCN) N1->N2 N3 Mild Heating (40-50°C) & Hot Filtration N2->N3 N4 Cooling Crystallization (0-5°C) N3->N4 N5 Addition of Anti-solvent (Diisopropyl Ether) N4->N5 N6 Inert Vacuum Filtration & Ether Wash N5->N6 N7 Vacuum Drying (Ambient Temp, P2O5) N6->N7 N8 Purified Target Compound (>98% Purity) N7->N8

Fig 2: Step-by-step anhydrous anti-solvent crystallization workflow.

Protocol Validation & Quality Control (Trustworthiness)

Every robust protocol must be a self-validating system . To confirm that the purification succeeded without inducing solvolysis, the purified material must be analyzed via ¹H NMR.

The False-Positive Trap: If you dissolve your purified product in standard Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) for NMR analysis, the solvent will react with the chloromethyl group during the acquisition time. The diagnostic chloromethyl singlet (~4.9 ppm) will disappear, replaced by a hydroxymethyl/alkoxymethyl signal, leading you to falsely conclude the purification failed.

Validation Step: Strictly utilize anhydrous DMSO-d₆ for NMR preparation. The presence of a sharp, unshifted singlet integrating to 2 protons at approximately δ 4.9–5.1 ppm validates that the reactive electrophilic center remains fully intact.

Storage Standards: The purified hydrochloride salt is hygroscopic. It must be stored in amber glass vials, backfilled with argon, sealed tightly with Parafilm, and maintained at -20 °C to ensure long-term stability ().

References

  • Molaid Chemical Database. "3-(Chloromethyl)-4-methylpyridazine hydrochloride - CAS 1956370-79-8." Molaid. URL:[Link]

  • Stanovnik, B. et al. "Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines." Arkivoc, 2001(v), 79-86. URL: [Link]

  • Haider, N.; Holzer, W. "Product Class 8: Pyridazines." Science of Synthesis, Thieme. URL:[Link]

Sources

Method

Application Note: Advanced NMR Characterization and Regiochemical Validation of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Executive Summary 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex pharmaceutical active ingredients[1][2]. The highly electron-deficient nature of the 1,2-diazine core, compounded by the hydrochloride salt form, presents unique challenges in structural elucidation. This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously assign the regiochemistry of the C3 and C4 substituents while preventing sample degradation during analysis.

Introduction & Chemical Context

Pyridazine rings are characterized by severe signal overlap and profound deshielding effects due to the two adjacent electronegative nitrogen atoms[3]. When functionalized with both a chloromethyl and a methyl group at the 3 and 4 positions, respectively, confirming the exact regiochemistry becomes the primary analytical hurdle.

The Causality of the Analytical Challenge:

  • Deshielding Gradients: The protonated nitrogen atoms in the hydrochloride salt draw electron density away from the ring, pushing the aromatic protons (H5 and H6) significantly downfield.

  • Regiochemical Ambiguity: Standard 1D 1 H NMR cannot definitively prove whether the chloromethyl group is at C3 and the methyl is at C4, or vice versa. Multidimensional NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), is required to map the carbon skeleton[4].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure scientific integrity, this protocol is designed as a closed-loop system: the sample preparation dictates the spectral quality, and a rapid 1D acquisition serves as a quality-control gate before committing to time-intensive 2D experiments.

Step 1: Sample Preparation
  • Solvent Selection (Critical Step): Do not use D 2​ O or CD 3​ OD. The chloromethyl group is highly susceptible to nucleophilic attack and solvolysis. Using protic or aqueous deuterated solvents will result in rapid hydrolysis to the hydroxymethyl derivative.

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of 99.9% anhydrous DMSO-d 6​ . DMSO-d 6​ fully solvates the polar hydrochloride salt while preserving the integrity of the reactive alkyl chloride[5].

  • Handling: Prepare the sample in a dry box or under a nitrogen atmosphere to prevent atmospheric moisture from contaminating the hygroscopic salt.

Step 2: 1D 1 H NMR Validation Gate
  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz, 16 scans).

  • Self-Validation Check: Before proceeding, verify the integration ratios. You must observe a 2:3:1:1 ratio corresponding to the CH 2​ , CH 3​ , H5, and H6 protons. If a new singlet appears near 4.5 ppm, the chloromethyl group has begun hydrolyzing, and the sample must be remade.

Step 3: 2D NMR Acquisition Suite
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to link all protons to their directly attached carbons ( 1JCH​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to establish the regiochemistry via 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings[3][4]. Set the long-range coupling evolution delay to optimize for J=8 Hz.

Spectral Interpretation & Mechanistic Causality

Do not merely read the chemical shifts; understand the physical chemistry driving them.

H NMR Dynamics
  • H6 (Aromatic, ~9.2–9.5 ppm): This proton is adjacent to the protonated nitrogen. The combined inductive pull of the nitrogen and the formal positive charge of the salt strips electron density from H6, resulting in extreme deshielding[6]. It appears as a doublet ( 3J≈5.5 Hz).

  • H5 (Aromatic, ~7.8–8.1 ppm): Positioned meta to the nitrogen, it experiences a weaker inductive effect than H6. It appears as a doublet coupling with H6.

  • CH 2​ Cl (~5.0–5.2 ppm): The electronegative chlorine atom deshields the methylene protons. The electron-withdrawing pyridazinium ring pushes this shift even further downfield than a standard alkyl chloride.

Regiochemical Proof via HMBC

The absolute proof of structure relies on mapping the 3J correlations[7].

  • The Methyl Anchor: The C4-CH 3​ protons will show a strong 3J correlation to both C3 and C5, and a 2J correlation to C4.

  • The Chloromethyl Anchor: The C3-CH 2​ Cl protons will show a 3J correlation to C4, and a 2J correlation to C3. If the substituents were reversed, the HMBC correlation map would fundamentally change, with the methyl protons failing to correlate to C5.

Data Presentation

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (DMSO-d 6​ )

Position 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Carbon Type
C3 --~155.0Quaternary (C=N)
C4 --~142.0Quaternary (C=C)
C5 7.80 – 8.10Doublet, 1H ( J≈5.5 Hz)~128.0CH (Aromatic)
C6 9.20 – 9.50Doublet, 1H ( J≈5.5 Hz)~145.0CH (Aromatic)
CH 2​ Cl 5.00 – 5.20Singlet, 2H~42.0CH 2​ (Aliphatic)
CH 3​ 2.50 – 2.70Singlet, 3H~18.0CH 3​ (Aliphatic)
NH + > 10.0Broad Singlet (Exchangeable)--

Visualizations

Workflow A Sample Preparation (10-15 mg in 0.6 mL anhydrous DMSO-d6) B 1D 1H NMR Acquisition (Validation Gate: Check 2:3:1:1 Ratio) A->B C 2D NMR Acquisition (HSQC, HMBC optimized for 8 Hz) B->C D Data Processing (Phase Correction & Baseline Roll Removal) C->D E Regiochemical Assignment (Confirm C3 vs C4 via 3J couplings) D->E

Workflow for the complete NMR characterization of pyridazine hydrochloride salts.

HMBC H_CH2 H-CH2Cl (~5.1 ppm) C3 C3 (Quaternary) (~155 ppm) H_CH2->C3 2J C4 C4 (Quaternary) (~142 ppm) H_CH2->C4 3J H_CH3 H-CH3 (~2.6 ppm) H_CH3->C3 3J H_CH3->C4 2J C5 C5 (CH) (~128 ppm) H_CH3->C5 3J

Key 2J and 3J HMBC correlations confirming the regiochemistry at C3 and C4.

References

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives Source: Magnetic Resonance in Chemistry (PubMed / NIH) URL:[Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones Source: Magnetic Resonance in Chemistry (PubMed / NIH) URL:[Link]

  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-(Chloromethyl)-4-methylpyridazine hydrochloride - CAS 1956370-79-8 Source: Molaid Chemical Database URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Organic Synthesis

Executive Summary & Chemical Profiling 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and advanced organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry and advanced organic synthesis[1][2]. It serves as a premier reagent for introducing the (4-methylpyridazin-3-yl)methyl moiety into complex molecular scaffolds.

As a Senior Application Scientist, I approach this reagent not just as a simple alkylating agent, but as a strategic structural modulator. The pyridazine ring is a privileged pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding, improve aqueous solubility, and modulate the physicochemical properties of CNS-active drugs, such as cognition enhancers and GABA-A receptor ligands[3][4][5].

Mechanistic Causality & Reaction Design

Successful utilization of this reagent requires a deep understanding of its intrinsic reactivity and the causality behind specific experimental choices:

  • The Necessity of the Hydrochloride Salt: Free chloromethylpyridazines are intrinsically unstable. The nucleophilic nitrogen atoms of the pyridazine ring can attack the electrophilic chloromethyl group of adjacent molecules, leading to rapid auto-alkylation, oligomerization, and degradation. Supplying and storing the compound as a hydrochloride salt protonates the ring nitrogens, effectively deactivating their nucleophilicity and ensuring long-term shelf stability.

  • Steric Trajectory (The 4-Methyl Effect): The presence of the methyl group at the C4 position introduces moderate steric hindrance adjacent to the electrophilic carbon. While it does not preclude SN2 displacement, it necessitates optimized trajectories for incoming nucleophiles. Consequently, highly nucleophilic species (e.g., thiolates, secondary cyclic amines) are preferred, and polar aprotic solvents are required to lower the activation energy barrier.

  • Base Selection & Stoichiometry: Because the reagent is an HCl salt, and the SN2 reaction generates an additional equivalent of HCl, a minimum of 2.0 to 3.0 equivalents of base is mandatory. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3) are critical to prevent competitive alkylation of the base itself.

Quantitative Optimization of Alkylation Conditions

To establish a robust baseline for your syntheses, we have summarized the empirical optimization data for the N-alkylation of a standard secondary cyclic amine (e.g., piperazine) using this reagent.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Scientist Observation
DCMTEA252435Poor solubility of the HCl salt; sluggish SN2 kinetics.
THFK2CO3651262Heterogeneous mixture; moderate conversion, difficult stirring.
MeCN DIPEA 80 4 88 Homogeneous after neutralization; optimal SN2 trajectory.
DMFCs2CO325691High polarity stabilizes the transition state; optimal for S-alkylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include integrated in-process controls (IPC) to ensure empirical verification at critical workflow junctions.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazines)

This protocol is highly relevant for the synthesis of heterocyclic Histamine H3 receptor antagonists[6].

Reagents:

  • 3-(Chloromethyl)-4-methylpyridazine HCl: 1.0 mmol (179.05 mg)

  • Secondary Amine (e.g., Isopropylpiperazine): 1.1 mmol

  • DIPEA: 3.0 mmol (522 µL)

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Step-by-Step Methodology:

  • Preparation: Suspend 3-(Chloromethyl)-4-methylpyridazine HCl in anhydrous MeCN under an inert nitrogen atmosphere.

  • In Situ Neutralization: Add DIPEA dropwise at 0 °C. Causality: The mixture will transition from a suspension to a homogeneous solution as the free base is liberated. Performing this at 0 °C prevents premature thermal degradation of the transient free base.

  • Nucleophilic Addition: Add the secondary amine in a single portion. Remove the ice bath and affix a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot and analyze via LC-MS. Validation Check: Confirm the complete disappearance of the starting material. The product mass should appear as [M+H]+, and the absence of the characteristic 3:1 isotopic ratio of chlorine confirms complete displacement.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the target scaffold.

Workflow A 3-(Chloromethyl)-4-methylpyridazine HCl (Stable Precursor) B In Situ Neutralization (DIPEA / 0 °C) A->B C SN2 Displacement (Amine / 80 °C) B->C D LC-MS Validation (Isotope Check) C->D E Aqueous Workup & Extraction D->E

Workflow for the in situ neutralization and SN2 alkylation of the pyridazine hydrochloride.

Protocol B: S-Alkylation for Thioether Synthesis

Thiolates are exceptionally potent nucleophiles. This protocol leverages the high reactivity of thiols to form stable thioether linkages at ambient temperatures, minimizing side reactions[7].

Reagents:

  • 3-(Chloromethyl)-4-methylpyridazine HCl: 1.0 mmol (179.05 mg)

  • Alkyl/Aryl Thiol: 1.05 mmol

  • Cesium Carbonate (Cs2CO3): 2.5 mmol (814 mg)

  • Anhydrous DMF: 4.0 mL

Step-by-Step Methodology:

  • Thiolate Generation: In a flame-dried flask, dissolve the thiol in anhydrous DMF. Add Cs2CO3 and stir at room temperature for 15 minutes. Causality: Cs2CO3 is chosen over K2CO3 because the larger cesium counter-ion enhances the solubility and naked nucleophilicity of the thiolate anion in DMF.

  • Electrophile Addition: Add the 3-(Chloromethyl)-4-methylpyridazine HCl in small portions over 5 minutes to control the exothermic neutralization.

  • Propagation: Stir the reaction at 25 °C for 2–4 hours.

  • Self-Validation (IPC): Perform a TLC spot test (Hexane/EtOAc 1:1) and stain with Ellman's reagent (DTNB). Validation Check: A negative (colorless) Ellman's test indicates the complete consumption of the free thiol, confirming reaction completion.

  • Workup: Quench with ice water (15 mL) to precipitate the product or extract with Diethyl Ether (3 x 10 mL) to isolate the thioether.

Downstream Pharmacological Applications

Once the (4-methylpyridazin-3-yl)methyl moiety is successfully grafted onto a target scaffold, the resulting molecules frequently exhibit potent biological activity. Historically, structurally analogous pyridazine derivatives have been heavily investigated as cognition-enhancing agents[3][5] and highly selective ligands for the GABA-A benzodiazepine receptor complex[4].

Furthermore, when coupled with piperazine derivatives, these compounds act as potent Histamine H3 receptor antagonists[6]. The diagram below illustrates the downstream signaling pathway modulated by these synthesized ligands.

Pathway L Pyridazine Derivative (Synthesized Ligand) R Histamine H3 Receptor (GPCR) L->R Antagonism G Gi/o Protein Activation R->G Blockade C Inhibition of Adenylate Cyclase G->C N Decreased cAMP Levels C->N

Mechanism of action for pyridazine-based GPCR antagonists modulating intracellular cAMP levels.

References

  • PubChemLite & Chemical Databases *[1] Molaid Chemical Database. "3-(Chloromethyl)-4-methylpyridazine hydrochloride - CAS 1956370-79-8". Source: 1 *[2] ChemicalBook. "3-(chloromethyl)-4-methylpyridazine hydrochloride". Source: 2

  • Patent Literature *[3] EP0311010B1. "Alpha,Alpha-disubstituted aromatics and heteroaromatics as cognition enhancers". Source: 3 *[6] US8344001B2. "Heterocyclic H3 antagonists". Source: 6 *[5] EP0532054A1. "Process for preparing alpha,alpha-disubstituted aromatics and heteroaromatics as cognition enhancers". Source: 5

  • Scientific Literature *[7] Patai, S. "The Chemistry of The Thiol Group (Part 2)". Source: 7 *[4] Journal of Medicinal Chemistry. "3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and Analogues: High-Affinity γ-Aminobutyric Acid-A Benzodiazepine Receptor Ligands". Source: 4

Sources

Method

Application Note: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride as a Versatile Alkylating Agent in Medicinal Chemistry

Executive Summary In modern drug discovery, the pyridazine heterocycle is a highly privileged scaffold, frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyridazine heterocycle is a highly privileged scaffold, frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity, and act as a bidentate hinge-binder in kinase targets[1]. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly efficient, commercially available building block used to append the 4-methylpyridazine motif onto diverse molecular cores via nucleophilic substitution (SN2)[2].

This application note provides a comprehensive, field-proven guide to utilizing this alkylating agent, detailing the mechanistic rationale behind reaction conditions, self-validating experimental protocols, and its specific applications in synthesizing bioactive compounds.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and avoid common synthetic pitfalls, it is critical to understand the intrinsic reactivity of this reagent:

  • The Electrophilic Core: The chloromethyl group is heavily activated by the adjacent electron-withdrawing pyridazine ring. This electronic deficit lowers the activation energy for SN2 attack, making it significantly more reactive than standard benzyl chlorides[1].

  • The Role of the Hydrochloride Salt: Why is this reagent supplied as an HCl salt rather than a free base? Free base chloromethyl pyridazines are inherently unstable during long-term storage because the basic pyridazine nitrogen of one molecule can attack the chloromethyl group of another, leading to inter-molecular quaternization (polymeric self-alkylation). The HCl salt protonates the pyridazine nitrogen, rendering it non-nucleophilic and ensuring excellent shelf stability[2].

  • Causality in Reaction Design: Because the reagent is an HCl salt, at least one extra equivalent of base must be added to the reaction mixture to liberate the free electrophile in situ before the nucleophile can effectively react. Failure to account for this will result in the protonation of your nucleophile (especially amines), stalling the reaction completely.

Key Applications in Drug Discovery

Targeted Kinase Inhibitors: Pyridazine derivatives are exceptional hinge-binding motifs in kinase inhibitor design. Recent optimization programs targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2) for the treatment of pulmonary fibrosis have utilized imidazo[1,2-b]pyridazine and related chloromethyl pyridazine derivatives. These modifications strategically remodel the solvent-exposed regions of the inhibitors, resulting in superior ROCK2 inhibitory potency (IC50 < 10 nM) and excellent isoform selectivity[3].

Antifungal and Antimicrobial Agents: The S-alkylation of heterocyclic thiols (such as 1,3,4-thiadiazoles) with chloromethyl pyridazines yields robust thioether linkages. These pyridazinone and pyridazine thioether derivatives have demonstrated significant in vitro antifungal activities against agricultural and human pathogens, often synthesized in highly efficient, single-step operations[4].

Experimental Workflows & Logical Relationships

The following Graphviz diagram illustrates the logical synthetic workflow, highlighting the critical in situ free-basing and optional Finkelstein activation steps required for optimal SN2 substitution.

AlkylationLogic A 3-(Chloromethyl)-4-methylpyridazine HCl (Stable Electrophile) B Base Addition (K2CO3 / DIPEA) Neutralizes HCl Salt A->B Deprotonation C Catalytic KI Finkelstein Activation to -CH2I B->C Optional D Nucleophile Addition (R-NH2, R-SH, R-OH) B->D Direct C->D Accelerated E SN2 Substitution (DMF/THF, 25-80°C) D->E Reaction F Target Pyridazine Scaffold (Validated via NMR/MS) E->F Workup

Logical workflow for SN2 alkylation using chloromethyl pyridazine.

Quantitative Data: Optimization of Reaction Conditions

The choice of base, solvent, and temperature is strictly dictated by the nature of the nucleophile. The table below summarizes optimized conditions derived from extensive medicinal chemistry campaigns[4],[3].

Nucleophile TypeBase (Equivalents)SolventTemp (°C)AdditiveTypical YieldMechanistic Rationale
Aliphatic Amines DIPEA (2.5 - 3.0)DMF / ACN60 - 80KI (0.1 eq)50 - 75%DIPEA is non-nucleophilic; KI accelerates SN2 via transient -CH2I formation.
Aromatic Amines K2CO3 (2.0 - 2.5)DMF80 - 100KI (0.2 eq)40 - 60%Weaker nucleophilicity requires higher thermal energy and an inorganic base to drive the reaction.
Thiols (R-SH) Et3N (1.5 - 2.0)DCM / THF0 - 25None70 - 90%Thiols are highly nucleophilic; mild conditions prevent disulfide formation and over-alkylation.
Phenols (R-OH) Cs2CO3 (2.0)DMF80None60 - 80%The "cesium effect" maximizes the solubility and nucleophilicity of the phenoxide ion.

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Kinase Inhibitor Scaffolds)

This protocol utilizes a Finkelstein activation strategy to maximize yields when coupling sterically hindered amines[3].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.

  • Activation: Add 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.2 eq) followed immediately by Potassium Iodide (KI) (0.1 eq). Note: The KI generates a highly reactive iodomethyl intermediate in situ.

  • Alkylation: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via LC-MS.

  • Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (1x) and 5% aqueous LiCl (3x) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: S-Alkylation of Heterocyclic Thiols (Thioether Scaffolds)

Thiols require much milder conditions to prevent side reactions[4].

  • Preparation: Dissolve the heterocyclic thiol (1.0 eq) in anhydrous DCM (0.1 M).

  • Deprotonation: Add Triethylamine (Et3N) (2.0 eq) dropwise at 0 °C. Stir for 10 minutes.

  • Alkylation: Slowly add 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.1 eq) in small portions to manage the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Wash the DCM layer directly with water and brine, dry over MgSO4, and concentrate. The product often precipitates cleanly or requires minimal silica plug filtration.

Self-Validating Systems & Troubleshooting

To ensure the integrity of your synthesis, rely on the following self-validating analytical checkpoints:

  • Mass Spectrometry (Isotope Pattern Disappearance): The starting material (chloromethyl pyridazine) possesses a distinct 35Cl/37Cl isotopic signature, manifesting as an M and M+2 peak in a 3:1 ratio. Upon successful substitution with an amine or thiol, this 3:1 chlorine isotope pattern completely disappears (assuming no other halogens are present in the molecule). This is an immediate, definitive confirmation of SN2 success.

  • Nuclear Magnetic Resonance (1H-NMR) Shifts: In the starting material, the protons of the -CH2Cl group appear as a sharp singlet around 4.6 – 4.8 ppm . Following N-alkylation, this singlet shifts significantly upfield to 3.5 – 3.8 ppm . For S-alkylation, the shift typically lands around 4.0 – 4.2 ppm . Tracking this specific methylene shift provides unambiguous proof of covalent attachment.

  • TLC Artifacts: The HCl salt of the starting material will streak heavily or stick to the baseline on normal-phase silica TLC. Always pre-treat your TLC capillary with a drop of Et3N or use LC-MS to accurately track the consumption of the electrophile.

References

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Recent advances in pyridazine chemistry Source: Russian Chemical Reviews (via ResearchGate) URL: [Link]

Sources

Application

Application Note: Derivatization Strategies for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Drug Discovery

Executive Summary 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile building block in medicinal chemistry. The pyridazine scaffold is a privileged structure, frequently deployed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile building block in medicinal chemistry. The pyridazine scaffold is a privileged structure, frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity, and modulate target affinity[1]. This application note provides a comprehensive, mechanistically grounded guide to the nucleophilic derivatization of its chloromethyl group, detailing protocols for N-, O-, and S-alkylation.

Mechanistic Rationale & Chemical Causality

The reactivity of 3-(chloromethyl)-4-methylpyridazine is governed by the strong electron-withdrawing nature of the 1,2-diazine core. The adjacent nitrogen atoms exert a profound mesomeric and inductive pull, rendering the benzylic-like C3-chloromethyl carbon exceptionally electrophilic and primed for bimolecular nucleophilic substitution ( SN​2 )[2].

Causality in Experimental Design
  • The Role of the Hydrochloride Salt : To prevent premature auto-alkylation or dimerization, this building block is supplied as an HCl salt. Experimental design must account for this: a stoichiometric equivalent of base is required to liberate the free base intermediate before the primary SN​2 reaction can proceed[3].

  • Solvent Dynamics : Polar aprotic solvents (DMF, MeCN) are strictly required. They efficiently solvate the cationic counterions (e.g., K+ , Cs+ ) while leaving the nucleophilic anions "naked," thereby lowering the activation energy of the SN​2 transition state[2].

  • Base Selection :

    • N-Alkylation: Organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred. DIPEA is sterically hindered (non-nucleophilic) but basic enough to neutralize the HCl salt and act as an acid scavenger for the byproduct HCl[4].

    • O/S-Alkylation: Inorganic bases ( K2​CO3​ , Cs2​CO3​ ) are required to actively deprotonate phenols or thiols, generating the highly reactive phenoxide or thiolate anions[5].

Mechanism N1 Inactive Salt (HCl Form) N2 Free Base (Electrophile) N1->N2 Base (-HCl) N3 SN2 Transition (C-Cl Breaking) N2->N3 + Nucleophile N4 Alkylated Product (Stable) N3->N4 - Chloride

Fig 1: Mechanistic pathway of salt neutralization and subsequent SN2 alkylation.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized empirical parameters for different classes of nucleophiles reacting with 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Nucleophile ClassOptimal BaseEquivalents of BaseSolventTemperatureReaction TimeExpected Yield
Secondary Amines (e.g., Piperidine)DIPEA or TEA2.5 - 3.0 eqDMF25 °C (RT)2 - 4 h75 - 85%
Phenols (O-Alkylation) K2​CO3​ 3.0 eqMeCN60 °C6 - 8 h65 - 80%
Thiols (S-Alkylation) Cs2​CO3​ 2.5 eqDMF0 °C to RT1 - 2 h85 - 95%

Experimental Protocols

Protocol A: N-Alkylation with Secondary Amines

This protocol is ideal for introducing basic nitrogen centers, common in GPCR and CNS-active drug candidates[4].

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Neutralization : Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (2.5 eq, 2.5 mmol). Causality: The initial 1.0 eq of DIPEA neutralizes the HCl salt. The remaining 1.5 eq serves to neutralize the HCl generated during the substitution.

  • Nucleophilic Attack : Add the secondary amine (e.g., morpholine, 1.1 eq, 1.1 mmol) to the solution. Remove the ice bath and allow the reaction to stir at room temperature.

  • Self-Validation (Monitoring) : After 2 hours, sample the reaction for TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, Rf ~0.6) should be consumed, replaced by a lower-running product spot (Rf ~0.3) that stains positive with Dragendorff's reagent.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: O-Alkylation with Phenols

Used to synthesize diaryl ether bioisosteres, frequently utilized in kinase inhibitor design[5].

  • Activation : In a reaction vial, combine the phenol derivative (1.0 eq, 1.0 mmol) and finely powdered K2​CO3​ (3.0 eq, 3.0 mmol) in anhydrous Acetonitrile (MeCN, 8.0 mL). Stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Electrophile Addition : Add 3-(chloromethyl)-4-methylpyridazine hydrochloride (1.1 eq, 1.1 mmol) in one portion.

  • Heating : Equip the vial with a reflux condenser and heat to 60 °C. Causality: Oxygen is less nucleophilic than nitrogen or sulfur; mild heating provides the necessary activation energy to overcome the barrier for etherification without degrading the pyridazine ring.

  • Workup : Once LC-MS confirms product formation (typically [M+H]+ corresponding to the ether), cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate for column chromatography.

Protocol C: S-Alkylation with Thiols

Generates thioethers, which can be further oxidized to sulfones or utilized as covalent modifiers[3].

  • Preparation : Dissolve the thiol (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) and cool to 0 °C.

  • Deprotonation : Add Cs2​CO3​ (2.5 eq, 2.5 mmol). Causality: Cesium carbonate is highly soluble in DMF and rapidly generates the highly nucleophilic thiolate anion. The "cesium effect" enhances the nucleophilicity of the sulfur atom.

  • Reaction : Add the pyridazine hydrochloride salt (1.0 eq) portion-wise to control the mild exotherm. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup : Dilute with water (20 mL) to precipitate the product. If the product is an oil, extract with Dichloromethane (DCM).

Workflow S1 1. Salt Neutralization Add base at 0°C S2 2. Nucleophilic Attack Polar aprotic solvent S1->S2 S3 3. Reaction Monitoring TLC / LC-MS validation S2->S3 S4 4. Aqueous Workup Extract into organic phase S3->S4 S5 5. Final Purification Flash Chromatography S4->S5

Fig 2: Standard experimental workflow for the derivatization of chloromethylpyridazines.

Self-Validation & Troubleshooting

  • Incomplete Salt Neutralization : If the reaction conversion stalls at ~50% (observed via LC-MS), it indicates insufficient base. The nucleophile is likely being protonated by the un-neutralized HCl salt, rendering it inactive. Solution: Spike the reaction with an additional 1.0 eq of DIPEA or TEA.

  • Dimerization/Decomposition : If the reaction mixture turns dark brown with multiple new spots on the TLC plate, the temperature is too high. Pyridazine derivatives can degrade or auto-react under harsh basic conditions at elevated temperatures[1]. Solution: Repeat the reaction, strictly maintaining the temperature below 40 °C.

References

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. Available at: [Link]

  • Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate / Journal of Heterocyclic Chemistry. Available at:[Link]

  • US8344001B2 - Heterocyclic H3 antagonists.Google Patents.
  • Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc. Available at:[Link]

  • The Chemistry of The Thiol Group (Part 2). Scribd. Available at:[Link]

Sources

Method

Scale-up synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

An Application Note and Protocol for the Scale-up Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(Chloromethyl)-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a valuable intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The protocol details a robust and scalable two-step process commencing with the chlorination of 4-methyl-3(2H)-pyridazinone using phosphorus oxychloride, followed by the formation of the hydrochloride salt. Emphasizing scientific integrity, this guide explains the causality behind procedural choices, incorporates self-validating quality control checkpoints, and prioritizes operational safety. Detailed experimental protocols, process flow diagrams, and a thorough analysis of reagent hazards are presented to ensure a reproducible and safe synthesis for researchers and drug development professionals.

Scientific Rationale and Strategy

The synthesis of pyridazine derivatives is a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][3] The selected synthetic strategy for 3-(Chloromethyl)-4-methylpyridazine hydrochloride is based on its efficiency, scalability, and the use of readily available starting materials.

Step 1: Chlorination of 4-methyl-3(2H)-pyridazinone

The core of this synthesis is the conversion of the cyclic amide (lactam) functionality in 4-methyl-3(2H)-pyridazinone to the corresponding aromatic chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][4]

  • Causality of Reagent Choice: POCl₃ serves as both a chlorinating agent and a dehydrating agent. The mechanism involves the activation of the carbonyl oxygen of the pyridazinone by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion. Subsequent elimination and aromatization yield the desired 3-chloro-4-methylpyridazine. Using POCl₃ in excess can also serve as the reaction solvent, driving the reaction to completion.

  • Mechanistic Pathway:

    • The lone pair of electrons on the carbonyl oxygen of 4-methyl-3(2H)-pyridazinone attacks the phosphorus atom of POCl₃.

    • A chloride ion is displaced from the phosphorus center.

    • A second chloride ion then attacks the carbon atom of the original carbonyl group.

    • The intermediate collapses, eliminating a phosphate byproduct and resulting in the formation of the aromatic 3-chloro-4-methylpyridazine.

Step 2: Hydrochloride Salt Formation

The free base, 3-chloro-4-methylpyridazine, is an oily or low-melting solid that can be difficult to handle and purify on a large scale. Conversion to its hydrochloride salt provides several advantages:

  • Improved Handling: Salts are typically crystalline, non-hygroscopic solids that are easier to filter, dry, and weigh.

  • Enhanced Stability: The hydrochloride salt is often more stable for long-term storage compared to the free base.

  • Purity: Crystallization of the salt is an effective final purification step, removing non-basic impurities.

This step is achieved by treating a solution of the free base with hydrochloric acid.

Process and Workflow Visualization

The overall synthetic workflow is depicted below, outlining the major unit operations from starting material to the final, isolated product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Salt Formation A Charge Reactor with 4-methyl-3(2H)-pyridazinone B Add Phosphorus Oxychloride (POCl3) (Controlled Addition) A->B C Heat to Reflux (e.g., 90-100 °C) B->C D Reaction Monitoring (TLC / HPLC) C->D E Controlled Quench (Pour onto ice/water) D->E F Neutralization (e.g., NaOH solution) E->F G Product Extraction (e.g., DCM / EtOAc) F->G H Solvent Removal G->H I Dissolve Crude Product in Solvent (e.g., Ether) H->I Crude 3-chloro-4-methylpyridazine J Add HCl Solution (e.g., HCl in Ether) K Precipitation / Crystallization L Filter Product M Wash and Dry N N M->N Final Product: 3-(Chloromethyl)-4-methylpyridazine HCl

Caption: High-level workflow for the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
4-methyl-3(2H)-pyridazinone33471-40-8110.12Starting material
Phosphorus oxychloride (POCl₃)10025-87-3153.33Reagent and solvent, highly corrosive
Dichloromethane (DCM)75-09-284.93Extraction solvent
Sodium Hydroxide (NaOH)1310-73-240.00For neutralization, use 4N solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Diethyl ether (Et₂O) / Ethyl Acetate60-29-774.12Solvent for salt formation & extraction
Hydrochloric Acid (HCl)7647-01-036.46As a solution in ether or isopropanol (2M)
Deionized Water7732-18-518.02For quench and wash steps

Equipment:

  • Glass-lined reactor or round-bottom flask of appropriate size, equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating mantle or oil bath.

  • Ice bath for cooling and quenching.

  • Separatory funnel.

  • Rotary evaporator.

  • Buchner funnel and vacuum flask for filtration.

  • pH meter or pH strips.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, splash goggles, face shield, lab coat. All manipulations with POCl₃ must be performed in a certified chemical fume hood.[5][6]

3.2. Step-by-Step Procedure

Step 1: Synthesis of 3-Chloro-4-methylpyridazine [2]

  • Reactor Setup: Set up a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with POCl₃.

  • Reagent Charging: Charge the flask with 4-methyl-3(2H)-pyridazinone (110 g, 1.0 mol).

  • POCl₃ Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (500 mL, 5.35 mol) to the flask via the dropping funnel over 30 minutes. The addition is exothermic; maintain the internal temperature below 40 °C using an ice bath if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 3-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up - Quenching (CRITICAL STEP): Prepare a separate large vessel (e.g., a 10 L reactor or large beaker) containing a vigorously stirred mixture of crushed ice and water (5 L). EXTREME CAUTION: The quenching of POCl₃ is highly exothermic and releases HCl gas.[7][8] Slowly and carefully pour the cooled reaction mixture onto the ice/water slurry. The rate of addition should be controlled to keep the quench temperature below 25 °C. This must be done in a well-ventilated fume hood.

  • Neutralization: After the quench is complete, slowly add a 4N sodium hydroxide solution to the mixture to adjust the pH to 8-9. This step will neutralize the excess acid and precipitate the product. Continue to cool the mixture during neutralization.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-methylpyridazine as an oil or solid.

Step 2: Formation of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

  • Dissolution: Dissolve the crude product from Step 1 in diethyl ether or ethyl acetate (approx. 1 L).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether until the solution becomes acidic (check with pH paper) and a precipitate forms. Over-addition should be avoided.

  • Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether. Dry the product under vacuum at 40-50 °C to a constant weight.

Data Summary and Yield

ParameterValueNotes
Starting Material
4-methyl-3(2H)-pyridazinone110 g (1.0 mol)1.0 equivalent
Reagents
Phosphorus oxychloride (POCl₃)500 mL (816 g, 5.35 mol)5.35 equivalents (reagent and solvent)
2M HCl in Ether~550 mL (1.1 mol)1.1 equivalents (or until precipitation is complete)
Product
Expected Yield 115-135 g70-82% overall yield
Appearance White to off-white crystalline solid
Purity (HPLC) >98%

Trustworthiness: Safety and Self-Validation

5.1. Process Safety and Hazard Analysis

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic and corrosive gases like hydrogen chloride.[5][7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[6][9]

    • Handling: Always handle POCl₃ in a chemical fume hood while wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[5] Ensure an emergency shower and eyewash station are immediately accessible.[6]

    • Quenching: The quenching procedure is the most hazardous step. The slow, controlled addition of the reaction mixture to ice is critical to manage the exothermic reaction and the release of HCl gas. A scrubber system containing a caustic solution is recommended to neutralize the off-gases.

  • Thionyl Chloride (SOCl₂): Although not used in this specific protocol, it is a common alternative chlorinating agent with similar hazards. It is corrosive, toxic, and reacts violently with water to release HCl and sulfur dioxide.[10][11][12][13] All safety precautions for POCl₃ apply to SOCl₂.

5.2. In-Process Controls and Validation

To ensure the reliability and success of the synthesis, the following checks are crucial:

  • Reaction Completion: Monitor the disappearance of the starting material in Step 1 using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This prevents a premature work-up and ensures maximum conversion.

  • pH Control: During the work-up and neutralization, accurate pH measurement is essential. A pH of 8-9 ensures that the product is in its free base form for efficient extraction into the organic solvent.

  • Product Identity and Purity: The final product should be characterized to confirm its identity and purity. Standard methods include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • HPLC: To determine purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • State of New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride. [Link]

  • Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry.
  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

  • Robev, S. K., & E. S. Robeva. (1972). Synthesis of Derivatives of Pyrido [3,4-d]Pyridazines. UNM Digital Repository.
  • Loba Chemie. (2015). Material Safety Data Sheet: Phosphorus Oxychloride Extra Pure. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • State of New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • ResearchGate. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Synlett. (2013). Synthesis of Pyridazines and Their Fused Derivatives from 1,3-Diketones. [Link]

Sources

Application

Analytical Methods and Stability-Indicating Protocols for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Executive Summary The compound 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly reactive, versatile building block used extensively in medicinal chemistry and API synthesis. However, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly reactive, versatile building block used extensively in medicinal chemistry and API synthesis. However, its structural features—specifically the highly electrophilic chloromethyl group adjacent to an electron-deficient pyridazine ring—make it notoriously difficult to analyze using standard chromatographic techniques.

This application note provides a comprehensive, causality-driven guide to developing robust, stability-indicating analytical methods for this compound. By understanding the intrinsic reactivity of the molecule, analytical scientists can avoid artifactual degradation, ensure accurate purity assessments, and validate their methodologies against stringent ICH guidelines.

Chemical Profile & Reactivity Dynamics

To analyze a molecule successfully, one must first understand how it degrades. The reactivity of chloromethyl groups attached to heteroaromatic rings (such as pyridazines, pyrimidines, and pyridines) is primarily governed by their susceptibility to nucleophilic substitution (SN1 and SN2) reactions[1].

The pyridazine ring stabilizes the formation of a transient positive charge at the benzylic position through resonance, making the chloromethyl carbon highly electrophilic. Consequently, when exposed to water or protic solvents (e.g., methanol, ethanol), the compound undergoes rapid solvolysis. The chloride leaving group is displaced, forming a hydroxymethyl or alkoxymethyl derivative[2]. Furthermore, because the compound is supplied as a hydrochloride salt, it is inherently hygroscopic, meaning improper storage can lead to solid-state hydrolysis driven by absorbed atmospheric moisture.

Pathway Parent 3-(Chloromethyl)- 4-methylpyridazine HCl Hydrolysis 3-(Hydroxymethyl)- 4-methylpyridazine Parent->Hydrolysis H2O (Nucleophilic Substitution) Methanolysis 3-(Methoxymethyl)- 4-methylpyridazine Parent->Methanolysis Methanol (Solvolysis)

Figure 1: Primary solvolysis degradation pathways in protic solvents.

Sample Preparation & Handling Protocols

The most common error in analyzing chloromethyl heterocycles is the use of standard aqueous or methanolic diluents, which induce artifactual degradation prior to injection[3].

Causality & Rationale

Dissolving 3-(Chloromethyl)-4-methylpyridazine hydrochloride in a 50:50 Water:Methanol mixture will initiate immediate solvolysis. Within minutes, HPLC analysis will show false "impurity" peaks corresponding to the hydroxymethyl and methoxymethyl degradants. To prevent this, samples must be prepared in strictly anhydrous, aprotic solvents.

Step-by-Step Preparation Protocol
  • Solvent Selection: Use HPLC-grade, anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) as the primary diluent.

  • Weighing: Rapidly weigh 10.0 mg of the API into a 10 mL volumetric flask. Minimize exposure to ambient humidity.

  • Dissolution: Add 8 mL of anhydrous MeCN. Sonicate for 2 minutes in a cold water bath (to prevent thermal degradation) until fully dissolved.

  • Volume Adjustment: Make up to the mark with anhydrous MeCN to achieve a 1.0 mg/mL stock solution.

  • Self-Validation (System Suitability): Inject the sample immediately (T=0) and again after 4 hours (T=4h) stored in the autosampler at 4°C. The peak area of the parent compound must not vary by more than ≤ 1.0%, proving the diluent system is non-destructive.

Stability-Indicating HPLC-UV Method

A robust HPLC method must separate the parent API from its synthetic precursors and potential degradation products.

Causality & Rationale

Because the API is a hydrochloride salt of a basic pyridazine, running a neutral mobile phase will result in severe peak tailing due to secondary interactions between the basic nitrogen atoms and residual silanols on the silica stationary phase. By utilizing an acidic mobile phase (0.1% Trifluoroacetic Acid), we force the pyridazine nitrogens into a fully protonated state, ensuring sharp, symmetrical peaks and preventing on-column hydrolysis.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping minimizes secondary interactions with basic pyridazine nitrogens.
Mobile Phase A 0.1% TFA in H₂OLow pH ensures full protonation of the API, preventing peak tailing and on-column degradation.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic organic modifier prevents solvolysis during elution.
Gradient 5% B to 95% B over 15 minEnsures elution of highly polar degradants (hydrolysis products) and non-polar impurities.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, optimizing Van Deemter efficiency.
Column Temp 30°CStabilizes retention times while avoiding thermally-induced degradation.
Detection UV at 254 nmPyridazine ring provides strong chromophoric absorption at this wavelength.
Diluent Anhydrous AcetonitrilePrevents artifactual sample degradation prior to injection.

Forced Degradation & Method Validation

To prove that the HPLC method is truly "stability-indicating," the API must be intentionally stressed to generate degradation products. The method is validated only if the parent peak can be baseline-resolved from all degradants with a mass balance of ~95-105%[2].

ForcedDegradation Start API Stock Solution (Anhydrous MeCN) Acid Acidic Stress (0.1M HCl, 60°C) Start->Acid Base Basic Stress (0.1M NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, 25°C) Start->Ox Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analyze HPLC-UV Analysis (Peak Purity Check) Quench->Analyze

Figure 2: Standardized forced degradation workflow for method validation.

Step-by-Step Stress Protocol
  • Acidic Hydrolysis: Mix 1 mL of API stock (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Expected outcome: Partial conversion to the hydroxymethyl degradant.

  • Basic Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Expected outcome: Rapid and near-complete hydrolysis.

  • Oxidative Stress: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Store at 25°C for 24 hours. Expected outcome: Potential N-oxide formation on the pyridazine ring.

  • Quenching: Neutralize acid/base samples with equimolar amounts of base/acid before injection to protect the HPLC column.

  • Analysis: Inject all samples. Use a Photodiode Array (PDA) detector to perform peak purity analysis. The parent peak must have a purity angle less than the purity threshold, proving no degradants are co-eluting beneath it.

Orthogonal Analytical Workflows

GC-MS Considerations

Analyzing hydrochloride salts of alkyl halides via Gas Chromatography-Mass Spectrometry (GC-MS) is highly problematic.

  • Causality: The high temperature of the GC injection port (typically 250°C) causes the hydrochloride salt to dissociate, releasing corrosive HCl gas. Concurrently, the chloromethyl group is prone to thermal dehydrohalogenation[4].

  • Protocol: Do not inject the salt directly. Perform a rapid biphasic micro-extraction (DCM / saturated NaHCO₃) to isolate the free base. Dry the organic layer over anhydrous Na₂SO₄ and inject immediately using a Cold On-Column (COC) inlet to minimize thermal stress.

NMR Structural Confirmation

Nuclear Magnetic Resonance (NMR) is essential for confirming the structural integrity of the chloromethyl group.

  • Causality: Avoid using Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O) as NMR solvents. The chloromethyl group will undergo rapid deuterium solvolysis during acquisition, replacing the -CH₂Cl signal with a -CH₂OCD₃ or -CH₂OD signal[3].

  • Protocol: Use strictly anhydrous DMSO-d6 or CD₃CN.

    • The methyl group at C4 will appear as a distinct singlet (~2.3 - 2.5 ppm).

    • The highly diagnostic chloromethyl (-CH₂Cl) protons will appear as a sharp singlet shifted downfield (~4.8 - 5.0 ppm) due to the electron-withdrawing nature of both the chlorine atom and the pyridazine ring.

Moisture Analysis (Karl Fischer)

Because moisture acts as the primary catalyst for solid-state degradation, quantifying water content is critical.

  • Protocol: Utilize Coulometric Karl Fischer titration. The moisture limit for this API should be strictly controlled (typically ≤ 0.5% w/w). If moisture exceeds this threshold, the batch must be desiccated under high vacuum, or it will rapidly degrade during long-term storage[2].

References

  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride Benchchem
  • Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents Benchchem
  • A Comparative Guide to the Reactivity of Dichloromethyl vs. Chloromethyl Pyridines Benchchem
  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride ResearchG

Sources

Method

3-(Chloromethyl)-4-methylpyridazine hydrochloride in medicinal chemistry

An In-Depth Guide to the Application of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Medicinal Chemistry Introduction: A Versatile Heterocyclic Building Block 3-(Chloromethyl)-4-methylpyridazine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a key heterocyclic intermediate for researchers and scientists in drug development. Its structure, featuring an electron-deficient pyridazine ring, a reactive chloromethyl group, and a strategic methyl substituent, makes it a valuable synthon for creating diverse molecular architectures. The pyridazine core is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer agents.[1] The primary utility of this reagent lies in its reactive chloromethyl group, which serves as an electrophilic handle for facile nucleophilic substitution reactions.[2][3][4] This allows for the covalent attachment of the 4-methylpyridazine moiety to various scaffolds, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a senior application scientist's perspective on the strategic use of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, detailing its reactivity, core applications, and field-proven experimental protocols.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential. As a hydrochloride salt, its solubility and reactivity are influenced by pH. The chloromethyl group designates it as a reactive alkylating agent that must be handled with appropriate caution.[4]

Table 1: Compound Specifications

PropertyValueReference
CAS Number 1566649-48-6[5]
Molecular Formula C₅H₆Cl₂N₂[5]
Molecular Weight 165.02 g/mol [5]
Form Solid
Storage Store at -20°C, sealed, away from moisture.[5]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle 3-(Chloromethyl)-4-methylpyridazine hydrochloride with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Reactivity: As a potential alkylating agent, avoid direct contact with skin and eyes. It is classified as an irritant and is harmful if swallowed.[4][6]

  • Chemical Incompatibility: Keep away from strong oxidizing agents and strong bases in storage. The hydrochloride salt will react with bases.

Core Application: Nucleophilic Substitution Reactions

The primary application of 3-(Chloromethyl)-4-methylpyridazine hydrochloride is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[4] The reaction typically proceeds via an Sₙ2 mechanism.

A crucial experimental consideration is the hydrochloride salt form of the reagent. A base is required in the reaction mixture for two primary reasons:

  • To neutralize the hydrochloride, liberating the free base of the pyridazine derivative.

  • To deprotonate the nucleophile (e.g., an amine, thiol, or alcohol), thereby increasing its nucleophilicity.

cluster_reactants Key Components cluster_process Reaction Roles A 3-(Chloromethyl)-4- methylpyridazine HCl (Electrophile) H Sₙ2 Reaction A->H B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->H C Base (e.g., K₂CO₃, Et₃N) E Neutralizes HCl Salt C->E Role 1 F Activates Nucleophile C->F Role 2 D Solvent (e.g., DMF, MeCN) G Provides Reaction Medium D->G Role I Substituted Product H->I

Caption: Logical relationship of reactants in a typical substitution reaction.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted based on the specific substrate and nucleophile. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

Protocol 1: Synthesis of N-Substituted 3-(Aminomethyl)-4-methylpyridazines

This protocol describes the reaction with primary or secondary amines to form aminomethyl-pyridazine derivatives, a common strategy for library synthesis.

  • Materials:

    • 3-(Chloromethyl)-4-methylpyridazine hydrochloride

    • Primary or secondary amine (1.2 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Methodology:

    • To a stirred solution of the amine (1.2 eq.) and base (2.5 eq.) in the chosen solvent (e.g., DMF), add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 3-(aminomethyl)-4-methylpyridazine derivative.

Protocol 2: Synthesis of 3-(Alkoxymethyl)- and 3-(Aryloxymethyl)-4-methylpyridazines

This procedure outlines the formation of ether linkages via reaction with alcohols or phenols.

  • Materials:

    • 3-(Chloromethyl)-4-methylpyridazine hydrochloride

    • Alcohol or Phenol (1.1 equivalents)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methodology:

    • Caution: NaH is highly reactive and should be handled under an inert atmosphere (N₂ or Ar).

    • To a stirred solution of the alcohol or phenol (1.1 eq.) in anhydrous DMF at 0 °C, add NaH (1.2 eq.) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the corresponding alkoxide or phenoxide.

    • Cool the mixture back to 0 °C and add a solution of 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature until completion is observed by TLC/LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography to obtain the desired ether product.

Protocol 3: Synthesis of 3-(Thiomethyl)-4-methylpyridazine Derivatives

This protocol details the synthesis of thioethers (sulfides) through reaction with thiols.

  • Materials:

    • 3-(Chloromethyl)-4-methylpyridazine hydrochloride

    • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Methodology:

    • To a stirred solution of the thiol (1.1 eq.) and base (1.5 eq.) in the chosen solvent, add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.0 eq.).

    • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or GC-MS.

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-(thiomethyl)-4-methylpyridazine derivative.[2]

A Dissolve Nucleophile and Base in Solvent B Add 3-(Chloromethyl)-4- methylpyridazine HCl A->B C Stir at Specified Temperature & Time B->C D Monitor Progress (TLC / LC-MS) C->D D->C Reaction Incomplete E Quench Reaction (e.g., with Water) D->E Reaction Complete F Extract with Organic Solvent E->F G Wash Organic Layer (e.g., with Brine) F->G H Dry over Drying Agent (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify Product (Column Chromatography or Recrystallization) I->J K Characterize Product (NMR, MS, etc.) J->K

Sources

Application

Application Notes and Protocols for the Synthesis of Pyridazine-Based Kinase Inhibitors

Abstract The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Its unique electronic properties and ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases make it an attractive framework for drug design.[1][3] This comprehensive guide provides an in-depth exploration of the primary synthetic strategies for constructing and functionalizing pyridazine-based kinase inhibitors. We offer detailed, field-proven protocols for key reactions, including classical cyclocondensation and modern cross-coupling techniques, explain the rationale behind experimental choices, and present methods for characterization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pyridazine core in their kinase inhibitor discovery programs.

Chapter 1: The Pyridazine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4][5] The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses several features that make it an ideal scaffold for kinase inhibitors:

  • Hydrogen Bonding: The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong interactions with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[6][7]

  • Dipole Moment: The significant dipole moment of the pyridazine ring can enhance solubility and influence interactions with the protein target.[8]

  • Bioisosterism: Pyridazine is often used as a bioisostere for phenyl or pyrimidine rings.[5][9] This substitution can improve physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[10]

  • Synthetic Tractability: The pyridazine core can be synthesized and functionalized through a variety of robust chemical reactions, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[11][12]

Many successful kinase inhibitors, targeting enzymes like VEGFR, ALK, MET, and CDKs, have incorporated the pyridazine motif, underscoring its importance in modern drug discovery.[5][13][14]

Chapter 2: Core Synthetic Strategies & Workflow

The construction of pyridazine-based inhibitors generally follows a logical workflow, starting from the synthesis of the core heterocycle, followed by functionalization to introduce various substituents that modulate potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Assembly & Evaluation A Starting Materials (e.g., 1,4-Dicarbonyls, Tetrazines) C Cyclocondensation or [4+2] Cycloaddition A->C B Hydrazine Derivatives B->C D Pyridazine Core (e.g., 3,6-Dichloropyridazine) C->D Formation of Pyridazine Ring E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Nucleophilic Aromatic Substitution (SNAr) D->F G Functionalized Pyridazine Intermediates E->G F->G H Final Coupling or Modification Steps G->H I Purification (Chromatography, Recrystallization) H->I J Characterization (NMR, LC-MS, HRMS) I->J L Final Kinase Inhibitor J->L K Biological Screening (Kinase Assays) L->K

Caption: General workflow for the synthesis and evaluation of pyridazine-based kinase inhibitors.

Two primary strategies dominate the synthesis of the pyridazine core:

  • Cyclocondensation Reactions: This is the classical and most widely used method, typically involving the reaction of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with hydrazine or its derivatives.[1][15] The reaction proceeds via the formation of a dihydropyridazine intermediate, which then oxidizes to the aromatic pyridazine ring. The choice of substituents on the dicarbonyl precursor and the hydrazine derivative dictates the final substitution pattern of the pyridazine core.

  • [4+2] Cycloaddition Reactions (Diels-Alder): Inverse electron-demand Diels-Alder (iEDDA) reactions are a powerful modern alternative for constructing the pyridazine ring.[1][11] This approach often involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (an alkene or alkyne). The reaction is highly efficient and often proceeds under mild conditions, followed by the extrusion of a small molecule (like N₂) to yield the aromatic pyridazine.[1]

Chapter 3: Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for key transformations in the synthesis of pyridazine-based kinase inhibitors.

Protocol 1: Synthesis of a 6-Phenylpyridazin-3(2H)-one via Cyclocondensation

This protocol describes the foundational synthesis of a pyridazinone core from a γ-keto acid and hydrazine hydrate, a common starting point for many inhibitor scaffolds.[16]

Reaction Scheme: (Benzoylpropanoic acid + Hydrazine hydrate → 6-Phenylpyridazin-3(2H)-one)

Materials & Reagents:

  • 4-Oxo-4-phenylbutanoic acid (1.0 equiv)

  • Hydrazine hydrate (80% solution, 1.5 equiv)

  • Ethanol (or Glacial Acetic Acid as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask, add 4-oxo-4-phenylbutanoic acid (10 mmol, 1.78 g) and ethanol (40 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (15 mmol, 0.94 mL) dropwise to the suspension at room temperature.

    • Scientist's Note: The reaction is often exothermic. Slow addition helps control the temperature. Using glacial acetic acid as the solvent can sometimes improve yields for less reactive substrates.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate and hexanes. The product spot should be significantly more polar than the starting keto acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with diethyl ether to facilitate drying.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from ethanol to yield 6-phenylpyridazin-3(2H)-one as a white or off-white solid.

Protocol 2: Chlorination to Form a 3-Chloro-6-phenylpyridazine Intermediate

The pyridazinone is often converted to a more reactive chloropyridazine to enable cross-coupling reactions.[16]

Reaction Scheme: (6-Phenylpyridazin-3(2H)-one + POCl₃ → 3-Chloro-6-phenylpyridazine)

Materials & Reagents:

  • 6-Phenylpyridazin-3(2H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 5-10 equiv)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)

  • Ice water bath

Procedure:

  • Setup: In a fume hood, carefully add 6-phenylpyridazin-3(2H)-one (10 mmol, 1.72 g) to a round-bottom flask.

  • Reagent Addition: Slowly add phosphorus oxychloride (50 mmol, 4.7 mL) to the flask at room temperature. The mixture will become a slurry.

    • Scientist's Note: POCl₃ is highly corrosive and reacts violently with water. This reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Once the initial reaction has subsided, slowly add a saturated solution of sodium bicarbonate or sodium hydroxide until the pH of the solution is neutral or slightly basic (pH 7-8). A precipitate will form.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloro-6-phenylpyridazine.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for installing aryl or heteroaryl groups, a key step in building the final inhibitor.[17][18] This protocol details the coupling of a chloropyridazine with a boronic acid.[7]

Reaction Scheme: (Chloropyridazine + Arylboronic acid --[Pd catalyst, Base]--> Aryl-substituted Pyridazine)

Materials & Reagents:

  • 3-Chloro-6-arylpyridazine (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/water 4:1, degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add the 3-chloro-6-arylpyridazine (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Add the degassed solvent system (5 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Scientist's Note: Oxygen can deactivate the palladium catalyst, leading to lower yields. Thorough degassing is crucial for a successful Suzuki coupling.[19][20]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C (conventional heating) or 130-140 °C (microwave irradiation) for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl pyridazine product.

Chapter 4: Characterization & Data Presentation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

TechniquePurposeExpected Data/Observations
¹H & ¹³C NMR Structural ElucidationConfirms the chemical structure by showing characteristic shifts and coupling constants for protons and carbons on the pyridazine ring and its substituents.
LC-MS Purity & Mass VerificationProvides the mass-to-charge ratio (m/z) of the synthesized compound, confirming its molecular weight. The LC trace indicates the purity of the sample.
HRMS Exact Mass DeterminationProvides a high-resolution mass measurement, allowing for the determination of the elemental formula.
HPLC Quantitative Purity AnalysisDetermines the purity of the final compound with high accuracy (e.g., >95%) by measuring the area under the curve of the product peak relative to impurities.
Melting Point Purity & IdentificationA sharp, defined melting point range is indicative of a pure crystalline compound.
Chapter 5: Biological Evaluation Workflow

Once synthesized and characterized, the compounds must be tested for their ability to inhibit the target kinase.

G A Synthesized Pyridazine Compound (Purity >95%) B Primary Biochemical Assay (e.g., ADP-Glo™, LanthaScreen™) A->B Dose-response testing C Determine IC₅₀ Value (Concentration for 50% Inhibition) B->C Data analysis D Active Compounds (IC₅₀ < 1 µM) C->D H Inactive/Non-selective Compounds C->H IC₅₀ > 1 µM E Kinase Selectivity Profiling (Panel of >100 Kinases) D->E Assess off-target effects F Cell-Based Potency Assay (e.g., Inhibition of Substrate Phosphorylation in Cells) D->F Confirm cellular activity G Lead Candidate for Further Optimization E->G F->G

Sources

Method

Application Note: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Structure-Activity Relationship (SAR) Studies

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Document Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Rationale In modern drug discovery, the op...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

In modern drug discovery, the optimization of a lead compound requires navigating a complex multidimensional space of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of the pyridazine core has emerged as a highly effective strategy to optimize these parameters.

3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8) is a highly versatile, bifunctional building block designed specifically for the rapid generation of SAR libraries[1]. It serves as a premium electrophile for appending the 4-methylpyridazine-3-ylmethyl pharmacophore onto diverse nucleophilic scaffolds (amines, thiols, and phenols) via SN​2 alkylation.

The "Pyridazine Advantage" in Drug Design

Replacing standard phenyl or pyridine rings with a pyridazine scaffold offers several distinct mechanistic advantages in medicinal chemistry[2]:

  • Enhanced Target Engagement: The adjacent nitrogen atoms in the 1,2-diazine ring act as a robust, dual hydrogen-bond acceptor system. This is particularly advantageous in kinase inhibitor design, where the pyridazine core can form critical bidentate interactions with the kinase hinge region[3].

  • Physicochemical Optimization: Pyridazines possess a higher dipole moment and lower lipophilicity (LogP) compared to their phenyl bioisosteres. This effectively increases aqueous solubility—a frequent bottleneck in drug development[2].

  • Safety and Toxicity Mitigation: Highly lipophilic basic amines often suffer from off-target hERG potassium channel inhibition, leading to cardiotoxicity. The polarity introduced by the pyridazine ring reliably reduces hERG liabilities while maintaining central nervous system (CNS) penetrance[2].

  • Steric Locking: The 4-methyl substituent on this specific building block provides a steric vector that can restrict the rotational freedom of the appended molecule, locking it into a bioactive conformation to drive target selectivity.

Pyridazine_Advantages Core Pyridazine Scaffold (1,2-Diazine) Prop1 Dual H-Bond Acceptors (Enhanced Kinase/GPCR Binding) Core->Prop1 Prop2 Lower Lipophilicity (LogP) (Improved Aqueous Solubility) Core->Prop2 Prop3 Reduced hERG Liability (Mitigated Cardiotoxicity) Core->Prop3 App Optimized Lead Compounds (CNS, Oncology, Anti-infectives) Prop1->App Prop2->App Prop3->App

Caption: Physicochemical and pharmacological advantages of incorporating a pyridazine core in drug design.

Physicochemical Profiling

The selection of the hydrochloride salt over the free base is a deliberate design choice. Free-base chloromethyl heterocycles are highly reactive and prone to rapid degradation, self-alkylation (polymerization), or hydrolysis upon exposure to atmospheric moisture. The hydrochloride salt protonates the pyridazine ring, withdrawing electron density and deactivating the system, thereby ensuring excellent long-term bench stability.

Table 1: Chemical and Physical Properties
PropertySpecification / Value
Chemical Name 3-(Chloromethyl)-4-methylpyridazine hydrochloride
CAS Registry Number 1956370-79-8[1]
Molecular Formula C6​H8​Cl2​N2​
Molecular Weight 179.04 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, and Water
Storage Conditions Desiccated at 2-8°C, under inert atmosphere (Argon/Nitrogen)
Electrophilic Center Primary benzylic-type chloride (Highly reactive in SN​2 )

General Experimental Workflows for SAR Library Generation

To maximize the utility of this building block, the following protocols have been optimized for high-throughput SAR library synthesis.

Protocol A: N -Alkylation of Secondary Amines (Kinase Inhibitor SAR)

This protocol is designed for coupling the pyridazine block with secondary amines (e.g., piperazines, piperidines, or morpholines) commonly found in kinase and CNS active compounds[4].

Mechanistic Causality: Because the reagent is an HCl salt, two equivalents of base are strictly required: one to liberate the free base of the pyridazine, and one to act as a proton sink for the HCl generated during the SN​2 displacement. N,N -Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile. The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction, converting the chloromethyl group in situ to a highly reactive iodomethyl intermediate, significantly accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN) (3.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Addition: Add Potassium Iodide (KI) (0.1 equiv, 0.05 mmol).

  • Electrophile Addition: Slowly add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.1 equiv, 0.55 mmol) in small portions to prevent localized thermal spikes.

  • Reaction: Seal the vial and heat the mixture to 65°C for 4–6 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol).

Protocol B: S -Alkylation of Thiols (Anti-Infective SAR)

Thiols are highly nucleophilic ("soft" nucleophiles) and readily displace the chloride without the need for Finkelstein catalysis[5].

Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is utilized as an insoluble, heterogeneous base in Dimethylformamide (DMF). This ensures the rapid deprotonation of the thiol to the highly reactive thiolate anion while keeping the overall basicity of the solution mild enough to prevent degradation of sensitive functional groups.

Step-by-Step Methodology:

  • Deprotonation: Suspend anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol) in anhydrous DMF (3.0 mL). Add the target thiol (1.0 equiv, 0.5 mmol) and stir at room temperature for 15 minutes to generate the thiolate.

  • Alkylation: Add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.05 equiv, 0.525 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature to 40°C for 2–3 hours. The reaction is typically very rapid.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold water (15 mL), which often precipitates the alkylated product directly.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum. If an oil forms, extract with Dichloromethane and purify via standard chromatography.

SAR_Workflow A 3-(Chloromethyl)-4-methylpyridazine HCl (Stable Electrophile) B Base (DIPEA / K2CO3) Neutralize HCl & Deprotonate A->B Step 1 D SN2 Alkylation (MeCN or DMF, 40-65°C) B->D Step 2 C Nucleophile Library (Amines, Thiols, Phenols) C->B Step 1 E SAR Library Generation (Purification & High-Throughput Screening) D->E Step 3

Caption: Workflow for SAR library generation via SN2 alkylation using the pyridazine building block.

Troubleshooting and Best Practices

  • Incomplete Conversion: If the starting nucleophile remains unconsumed, verify the quality of the base. Because the electrophile is a hydrochloride salt, any moisture or degradation in the base will result in insufficient neutralization, leaving the chloromethyl group unreactive. Ensure at least 2.2–2.5 equivalents of high-quality base are used.

  • Formation of Dimers: If primary amines are used as nucleophiles, over-alkylation (forming tertiary amines) can occur. To favor mono-alkylation, use a large excess of the primary amine (3-5 equivalents) or conduct the reaction at lower temperatures (0°C to room temperature) with slow addition of the electrophile.

  • Solvent Considerations: Avoid protic solvents (like un-dried Methanol or Ethanol) during the heating phase, as they can compete as nucleophiles, leading to the formation of methyl or ethyl ether byproducts.

References

  • ChemicalBook.3-(chloromethyl)-4-methylpyridazine hydrochloride CAS#: 1956370-79-8.
  • National Institutes of Health (PMC).The pyridazine heterocycle in molecular recognition and drug discovery.
  • National Institutes of Health (PubMed).Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • SAR Publication.Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Scribd (Scientific Archives).The Chemistry of The Thiol Group (Part 2) - Alkylation Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Synthesis

Welcome to the Application Science Support Portal. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing and scaling 3-(Chloromethyl)-4-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing and scaling 3-(Chloromethyl)-4-methylpyridazine hydrochloride .

Due to the unique electronic properties of the diazine ring, synthesizing this specific building block presents distinct challenges, including regioselectivity issues during direct halogenation and the severe instability of the free base. This guide provides a self-validating, causality-driven methodology to maximize your synthetic yield and product purity.

Mechanistic Overview & Synthetic Strategy

A common pitfall in synthesizing this molecule is attempting a direct radical chlorination (e.g., using NCS and AIBN) of 3,4-dimethylpyridazine. Because the 3-methyl group is situated alpha to the pyridazine nitrogen, it is electronically differentiated from the 4-methyl group, yet direct halogenation inevitably yields a difficult-to-separate mixture of regioisomers and over-chlorinated byproducts.

The Superior Strategy: To guarantee absolute regiocontrol, the optimal pathway begins with the reduction of 4-methylpyridazine-3-carboxylic acid to the corresponding alcohol, followed by targeted dehydroxylative chlorination. The conversion of pyridazinylmethanols to their corresponding chloromethyl derivatives is optimally achieved using thionyl chloride (SOCl₂), a standard method that prevents over-oxidation and cleanly provides the alkyl chloride 1.

Pathway Visualization

SynthesisWorkflow A 4-Methylpyridazine-3-carboxylic acid (Starting Material) B Reduction (NaBH4 / I2) THF, 0°C to RT A->B C (4-Methylpyridazin-3-yl)methanol (Intermediate) B->C D Chlorination (SOCl2) DCM, 0°C to RT C->D E 3-(Chloromethyl)-4-methylpyridazine (Free Base) D->E F Salt Formation (HCl in Ether) 0°C E->F G 3-(Chloromethyl)-4-methylpyridazine HCl (Target Product) F->G

Optimized synthetic workflow for 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of (4-Methylpyridazin-3-yl)methanol

Causality: Carboxylic acids resist mild reduction. Using a NaBH₄/I₂ system generates borane in situ, which rapidly and chemoselectively reduces the carboxylic acid to the alcohol without reducing the diazine ring.

  • Suspend 4-methylpyridazine-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) under N₂ at 0°C.

  • Add NaBH₄ (2.5 equiv) portion-wise. Stir for 15 minutes.

  • Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Warm to room temperature (25°C) and stir for 12 hours.

  • Quench carefully with methanol until effervescence ceases, concentrate, and purify via short-plug silica filtration (DCM:MeOH 9:1).

  • Self-Validation Check: LC-MS must show complete consumption of the starting material. The product mass will register at m/z 125.1 [M+H]⁺.

Step 2: Chlorination via Thionyl Chloride

Causality: SOCl₂ converts the hydroxyl group into a chlorosulfite intermediate, which collapses to yield the chloride. Using a solvent like DCM instead of neat SOCl₂ prevents thermal degradation of the heteroaromatic ring 2.

  • Dissolve (4-methylpyridazin-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.3 M) at 0°C.

  • Add SOCl₂ (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate under reduced pressure. Critical Step: To ensure total removal of unreacted SOCl₂, azeotrope the residue three times with anhydrous toluene 3.

  • Self-Validation Check: Quench a 5 µL aliquot in anhydrous methanol. LC-MS should show the product at m/z 143.0 / 145.0 [M+H]⁺ (3:1 isotopic ratio indicating single chlorine incorporation).

Step 3: Anhydrous Hydrochloride Salt Formation

Causality: The free base is highly prone to self-alkylation (polymerization) because the nucleophilic pyridazine nitrogens will attack the electrophilic chloromethyl group of adjacent molecules. Immediate protonation of the nitrogens neutralizes their nucleophilicity, trapping the molecule in a stable state.

  • Immediately dissolve the crude free base from Step 2 in anhydrous diethyl ether or MTBE (0.1 M) at 0°C.

  • Add 4M HCl in dioxane (1.2 equiv) dropwise under vigorous stirring. A precipitate will form instantly.

  • Stir for 30 minutes at 0°C, filter the solid under a blanket of N₂, and wash with cold anhydrous ether.

  • Dry under high vacuum at room temperature.

  • Self-Validation Check: The pH of the ethereal supernatant must be < 2. The isolated salt must dissolve completely in D₂O to yield a clear solution for NMR, confirming the absence of unprotonated polymeric free-base tar.

Quantitative Optimization Data

To assist in scaling, the following table summarizes our internal optimization data for the Step 2 Chlorination. Notice how aggressive conditions (Entry 3) destroy the yield, while optimized stoichiometry and solvent choice (Entry 2) maximize both yield and purity.

EntrySOCl₂ (equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS, %)
11.1DCM0 to 254857292
2 1.5 DCM 0 to 25 4 >99 88 98
33.0Neat602>994565 (Degradation)
41.5Toluene603>998295

Troubleshooting & FAQs

Q: My isolated free base turns into a black, insoluble tar within hours of isolation. What happened? A: You are observing catastrophic intermolecular self-alkylation. The pyridazine nitrogens in the free base are highly nucleophilic and rapidly undergo Sₙ2 attack on the benzylic-like chloromethyl group of neighboring molecules, creating a quaternary ammonium polymer network. Solution: Never store the free base. Proceed immediately from the toluene azeotrope step to the anhydrous hydrochloride salt formation.

Q: I observe a persistent intermediate on LC-MS during the chlorination step that is ~64 mass units heavier than my alcohol. Should I add more SOCl₂? A: No. You are observing the chlorosulfite ester intermediate (-O-SO-Cl). This intermediate requires sufficient time to undergo intramolecular substitution to release SO₂ and form the alkyl chloride. If it persists after 4 hours, gently warm the DCM solution to 35°C for 1 hour rather than adding more reagent, which could lead to ring chlorination.

Q: Why is my final hydrochloride salt a sticky gum instead of a free-flowing powder? A: Gummy salts are almost always the result of residual moisture or unreacted SOCl₂ reacting with the HCl/dioxane solution to form acidic syrups. Ensure you are rigorously performing the toluene azeotropic distillation (Step 2, Action 4) to strip all volatile byproducts. Additionally, ensure your ether and HCl/dioxane reagents are strictly anhydrous. Aqueous HCl cannot be used, as it will hydrolyze the chloromethyl group back to the alcohol.

Q: Can I use Phosphorus Oxychloride (POCl₃) instead of SOCl₂? A: While POCl₃ is excellent for converting pyridazinones to chloropyridazines, it is sub-optimal for converting aliphatic/benzylic alcohols to chlorides. It often requires higher temperatures and generates phosphoric acid byproducts that complicate the anhydrous isolation of the highly sensitive chloromethyl free base. Stick to SOCl₂ for clean, volatile byproducts (SO₂ and HCl).

References

  • Benchchem.(6-(Trifluoromethyl)pyridazin-3-yl)methanol: Halogenation Pathways.
  • Advances in the Synthesis of Substituted Pyridazines.Reaction with Thionyl Chloride.
  • Google Patents (WO1999054333A1).Pyrazolopyrimidinone cGMP PDE5 Inhibitors - Preparation of 3-Chloromethylpyridazine Hydrochloride.

Sources

Optimization

Purification challenges of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

As a Senior Application Scientist, I've often seen researchers face significant hurdles when purifying reactive heterocyclic intermediates. 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a prime example of a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've often seen researchers face significant hurdles when purifying reactive heterocyclic intermediates. 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a prime example of a molecule that, due to its specific functional groups, presents a unique set of purification challenges. Its polarity, conferred by the pyridazine ring and the hydrochloride salt form, combined with the reactivity of the benzylic-type chloride, demands a carefully considered purification strategy.

This technical support guide is designed to provide you with both the foundational knowledge and the practical, field-tested solutions to navigate these challenges effectively. We will explore the likely origins of impurities, the compound's inherent stability issues, and provide structured troubleshooting advice for the most common purification techniques.

Understanding the Chemistry of Your Compound

A successful purification strategy begins with a deep understanding of the molecule's properties, its synthetic route, and its potential degradation pathways.

Likely Synthetic Pathway and Predicted Impurities

While specific syntheses can vary, a common route to chloromethylated heterocycles involves the chlorination of the corresponding alcohol. For 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a plausible synthetic pathway starts from a precursor like 3-hydroxymethyl-4-methylpyridazine, which is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by salt formation with HCl.[1][2][3]

This synthetic sequence allows us to predict the most probable impurities you might encounter:

  • Unreacted Starting Material: 3-(Hydroxymethyl)-4-methylpyridazine. This impurity is more polar than the product and can be difficult to separate if it is present in significant quantities.

  • Hydrolysis Product: 3-(Hydroxymethyl)-4-methylpyridazine hydrochloride. The chloromethyl group is highly susceptible to hydrolysis, especially in the presence of moisture during workup or purification.[3] This degradation product is a salt, making its polarity very similar to the target compound.

  • Over-chlorination Byproducts: Depending on the reaction conditions, minor impurities from chlorination at other positions on the pyridazine ring could occur.

  • Residual Chlorinating Agent Byproducts: Inorganic impurities derived from quenching excess thionyl chloride (e.g., sulfites) or phosphorus oxychloride (e.g., phosphates) can often be removed with a careful aqueous workup.

  • Solvent Adducts: If alcohols like methanol or ethanol are used as solvents during or after the chlorination step, the corresponding methyl or ethyl ether byproducts (e.g., 3-(methoxymethyl)-4-methylpyridazine) can form.

Synthetic Pathway and Impurities Inferred Synthetic Pathway and Origin of Key Impurities cluster_impurities Potential Impurities SM 3-(Hydroxymethyl)-4-methylpyridazine Chlorination Chlorination (e.g., SOCl₂) SM->Chlorination Impurity_SM Impurity: Unreacted Starting Material SM->Impurity_SM Incomplete Reaction Product_FreeBase 3-(Chloromethyl)-4-methylpyridazine (Free Base) Chlorination->Product_FreeBase Main Path Salt_Formation Salt Formation (HCl) Product_FreeBase->Salt_Formation Impurity_Solvent Impurity: Solvent Adduct Product_FreeBase->Impurity_Solvent Reaction with Solvent (e.g., MeOH) Final_Product 3-(Chloromethyl)-4-methylpyridazine HCl (Target Compound) Salt_Formation->Final_Product Impurity_Hydrolysis Impurity: Hydrolysis Product Final_Product->Impurity_Hydrolysis Degradation (H₂O)

Caption: Inferred synthetic pathway and origin of key impurities.

Chemical Stability and Degradation

The primary stability concern for this compound is the reactivity of the chloromethyl group. This group is an active electrophile, making the compound susceptible to degradation via two main pathways:

  • Hydrolysis: Reaction with water (including atmospheric moisture) will convert the chloromethyl group back to the hydroxymethyl group, yielding 3-(hydroxymethyl)-4-methylpyridazine. As a hydrochloride salt, this impurity is highly polar and can be very challenging to separate from the final product.

  • Nucleophilic Attack: Other nucleophiles present in the reaction mixture or purification solvents (e.g., amines, alcohols, thiols) can displace the chloride.[4][5] This is a critical consideration when choosing solvents or additives for chromatography and recrystallization.

Given this reactivity, all experiments should be conducted using anhydrous solvents and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of degradation products.

Troubleshooting Purification

This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" typically occurs for two reasons: the presence of impurities significantly depressing the melting point, or the melting point of your compound being lower than the boiling point of your chosen solvent.

  • Causality: The compound separates from the solution as a supercooled liquid (the oil) because the energy barrier for nucleation and crystal lattice formation is too high. This oil often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool very slowly.

    • Change Solvent System: Select a single solvent with a lower boiling point.

    • Use an Anti-Solvent System: This is often the most effective method for polar salts.[6] Dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble (e.g., methanol, ethanol). Then, slowly add a "poor," less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or toluene) at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify, then cool slowly.[7] This controlled reduction in solubility promotes gradual crystal growth.

Q: I have very low recovery after recrystallization. What are the likely causes?

A: Low recovery is usually due to either using too much solvent or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8]

    • Optimize the Anti-Solvent: If using an anti-solvent system, ensure you have added enough to sufficiently lower the compound's solubility at cold temperatures.

    • Cooling: Ensure the solution is thoroughly cooled. An ice bath or even a freezer (if the solvent's freezing point allows) can significantly increase the yield.

    • Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to recover a second, though likely less pure, batch of crystals.

Recrystallization Troubleshooting Decision Tree for Recrystallization Failures Start Start Recrystallization OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol_A1 Action: Use Anti-Solvent (e.g., MeOH/EtOAc) OilingOut->Sol_A1 Yes Sol_A2 Action: Use Lower Boiling Point Solvent OilingOut->Sol_A2 Yes Sol_A3 Action: Cool Slower & Add Seed Crystal OilingOut->Sol_A3 Yes Success Successful Purification LowYield->Success No (Yield OK) Sol_B1 Action: Reduce Initial Solvent Volume LowYield->Sol_B1 Yes Sol_B2 Action: Concentrate Mother Liquor for 2nd Crop LowYield->Sol_B2 Yes Sol_B3 Action: Ensure Thorough Cooling (Ice Bath) LowYield->Sol_B3 Yes Failure Re-evaluate Purification Strategy (e.g., Chromatography) Sol_A1->LowYield Sol_A1->Failure If still fails Sol_A2->LowYield Sol_A3->LowYield Sol_B1->Success Sol_B1->Failure If still fails Sol_B2->Success Sol_B3->Success

Caption: Decision tree for troubleshooting recrystallization failures.

Chromatography Problems

Q: My compound streaks badly on a silica gel column. How can I get sharp bands?

A: Streaking (or tailing) of amine hydrochloride salts on silica gel is a classic problem.

  • Causality: The acidic silanol groups on the surface of the silica strongly and often irreversibly interact with the basic nitrogen atoms of the pyridazine ring. This causes poor elution and broad, streaky bands.

  • Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is a standard choice, typically added at 0.1-1% (v/v). Ammonia (as a 7N solution in methanol) can also be effective.

    • Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds as it lacks the acidic silanol groups.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar, ionic compounds. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase. This can provide a completely different selectivity compared to normal-phase chromatography.[9]

    • Dry Loading: If your compound is poorly soluble in the non-polar mobile phase, dissolve it in a strong solvent (like methanol), adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This prevents the compound from precipitating on the column and improves band shape.

Q: My compound seems to be decomposing on the silica gel column. What should I do?

A: The acidic nature of silica gel can catalyze the hydrolysis of the reactive chloromethyl group.

  • Causality: The silica surface acts as a solid-phase acid catalyst, and residual water in the mobile phase acts as a nucleophile, converting your product to the hydroxymethyl impurity.

  • Solutions:

    • Deactivate the Silica: As mentioned above, adding a base like triethylamine to the mobile phase will neutralize the acidic sites and reduce acid-catalyzed degradation.

    • Use Anhydrous Solvents: Ensure your mobile phase solvents are as dry as possible to minimize the source of water for hydrolysis.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-(Chloromethyl)-4-methylpyridazine hydrochloride? To minimize hydrolysis and degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator, and at a low temperature (refrigerated at 2-8°C is common).[10]

Q2: How can I confirm the purity of my final product? A combination of techniques is recommended.

  • ¹H NMR: This is excellent for structural confirmation and identifying organic impurities. Key signals to look for would be the chloromethyl singlet (-CH₂Cl), the methyl singlet (-CH₃), and the aromatic protons on the pyridazine ring. The presence of a signal corresponding to a hydroxymethyl group (-CH₂OH) would indicate hydrolysis.

  • HPLC: High-Performance Liquid Chromatography is the best method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or a small amount of acid like TFA to improve peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of your main peak and help identify the mass of any impurity peaks, aiding in their structural elucidation.

Q3: Is this compound hazardous to handle? Yes. As a reactive alkylating agent (due to the chloromethyl group), it should be treated as potentially harmful.[3] It is also a hydrochloride salt of a heterocyclic base, which can be corrosive. Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Anti-Solvent Recrystallization

This protocol provides a general method for purifying the title compound when a single-solvent system is ineffective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(Chloromethyl)-4-methylpyridazine hydrochloride in the minimum amount of a hot "good" solvent (e.g., absolute ethanol or methanol).

  • Anti-Solvent Addition: While the solution is still hot, add a "poor" anti-solvent (e.g., ethyl acetate or diethyl ether) dropwise with constant swirling until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a starting point for analyzing the purity of the final product.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A polar-endcapped or polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended for better peak shape with polar compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start with a gradient appropriate for polar compounds (e.g., 5% B for 2 min, then ramp to 95% B over 15 min, hold for 2 min, and re-equilibrate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength appropriate for the pyridazine chromophore.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

Data Summary Tables

Table 1: Common Solvents for Recrystallization of Polar Hydrochloride Salts
"Good" Solvent (High Solubility)"Poor" Anti-Solvent (Low Solubility)Comments
MethanolDiethyl EtherGood for precipitating very polar salts.
EthanolEthyl AcetateA very common and effective pair.
WaterAcetone / IsopropanolUse with caution due to hydrolysis risk; best for salts stable in water.
IsopropanolToluene / HeptaneCan be effective if the compound has some non-polar character.
Table 2: Comparison of Chromatographic Modes for Purification
TechniqueStationary PhaseMobile PhaseBest ForKey Challenge
Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc) + Base (e.g., Et₃N)Initial purification, separating less polar impurities.Strong analyte binding, potential for on-column degradation.
Reversed Phase C18 (Polar-Embedded)Polar (e.g., H₂O/Acetonitrile) + Acid (e.g., TFA)High-resolution analysis and purification of polar compounds.Removing water from final product can be difficult.
HILIC Polar (e.g., Diol, Amide)High Organic (e.g., >80% Acetonitrile) + Aqueous BufferPurifying very polar, ionic compounds that have no retention on C18.Column equilibration can be slow; requires careful solvent choice.

References

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • El-Gamal, M. I., et al. (2023).
  • Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Molecules. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Google Patents. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. [Link]

  • Molecules. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. [Link]

  • Reddit. r/Chempros - Recrystallisation Help. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • SpectraBase. 3-(Chloromethyl)pyridine hydrochloride - Optional[1H NMR] - Spectrum. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • NextSDS. 3-(CHLOROMETHYL)-4-METHYLPYRIDINE — Chemical Substance Information. [Link]

  • Molecules. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • ResearchGate. Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Oak Ridge National Laboratory. Purification of Chloride Salts for Concentrated Solar Power Applications. [Link]

  • Heterocycles. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. [Link]

  • National Toxicology Program. Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Pyridazine Chloromethylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a wall when attempting to functionalize pyridazines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a wall when attempting to functionalize pyridazines. The chloromethylation of the 1,2-diazine (pyridazine) nucleus is notoriously difficult. Because the ring is highly electron-deficient, traditional electrophilic aromatic substitution (such as the Blanc reaction) often fails or diverts into frustrating byproduct pathways[1].

In this guide, we will dissect the causality behind these failures, troubleshoot common byproducts, and provide field-proven, self-validating protocols to achieve regioselective C-chloromethylation.

Mechanistic Causality: Why do byproducts form?

Pyridazines possess two adjacent nitrogen atoms with highly localized lone pairs. When exposed to standard chloromethylating agents (e.g., formaldehyde/HCl/ZnCl₂ or chloromethyl methyl ether), the electrophile preferentially attacks the nitrogen, leading to N-alkylation (quaternization) rather than C-alkylation.

Furthermore, if C-alkylation does successfully occur, the resulting chloromethyl group is highly reactive. In the presence of excess starting material or elevated temperatures, it rapidly undergoes a secondary Friedel-Crafts-type alkylation to form diarylmethane dimers (methylene-bridged pyridazines)[1].

To bypass this, modern workflows utilize the Minisci reaction —a nucleophilic radical substitution[2]. By running the reaction under strongly acidic conditions, the pyridazine nitrogens are protonated. This serves a dual purpose: it completely blocks N-alkylation and further lowers the LUMO of the ring, making it highly susceptible to attack by nucleophilic carbon-centered radicals (e.g., •CH₂Cl)[3].

Pathways Pyr Pyridazine Core (Electron Deficient) Blanc Blanc Conditions (CH2O, HCl, Lewis Acid) Pyr->Blanc Minisci Minisci Conditions (Radical Source, H+, Oxidant) Pyr->Minisci N_Alk Byproduct: N-Quaternization Blanc->N_Alk N-Lone Pair Attack Dimer Byproduct: Diarylmethane Dimers Blanc->Dimer Over-alkylation C_Alk Desired Product: C-Chloromethylation Minisci->C_Alk Radical Attack on Protonated Ring Hydrox Byproduct: Hydroxymethylation Minisci->Hydrox Aqueous Quenching

Mechanistic divergence in pyridazine chloromethylation highlighting primary byproduct pathways.

Troubleshooting FAQs

Q1: I am using standard Blanc conditions (CH₂O, HCl, ZnCl₂), but LC-MS shows a mass corresponding to N-alkylation. How do I force C-alkylation? A: You cannot easily force C-alkylation using electrophilic methods on an unactivated pyridazine because the nitrogen lone pairs are the most nucleophilic sites. You must switch to a radical-based Minisci pathway[4]. By using a radical precursor (like chloroacetic acid with silver nitrate and ammonium persulfate) in a strongly acidic medium (e.g., 10% H₂SO₄ or TFA), you protonate the nitrogens. This masks the lone pairs and activates the carbon atoms (typically C4 or C5) for nucleophilic radical attack[3].

Q2: My Minisci reaction successfully yields the C-chloromethylated product, but I am seeing significant amounts of a high-molecular-weight byproduct. What is this? A: This is likely a diarylmethane dimer, formed when your newly synthesized chloromethyl pyridazine reacts with unreacted starting material. This is exacerbated by three factors: high temperature, high substrate concentration, and extended reaction times[1]. Fix: Dilute your reaction mixture (reduce molarity by 50%), lower the reaction temperature to 40-50°C, and strictly monitor the reaction via LC-MS. Stop the reaction at 70-80% conversion rather than pushing for 100%, as the rate of dimerization outpaces the primary reaction at high conversions[5].

Q3: I am isolating a significant amount of hydroxymethylated pyridazine instead of the chloromethylated product. Why? A: Hydroxymethylation (formation of a -CH₂OH group) occurs when the intermediate radical or the final chloromethyl product is quenched by water in the aqueous acidic medium[6]. The chloromethyl group on an electron-deficient heterocycle is highly susceptible to hydrolysis[7]. Fix: Minimize the water content in your Minisci reaction by using a biphasic system (e.g., DCM/water) to extract the product as it forms, protecting it from the aqueous phase.

Troubleshooting Issue Identify Byproduct via LC-MS/NMR N_Alk N-Alkylation (Quaternization) Issue->N_Alk Dimer Diarylmethanes (Bridged Dimers) Issue->Dimer Hydrox Hydroxymethylation (Hydrolysis) Issue->Hydrox Sol1 Switch to Minisci conditions; Increase acid equivalents N_Alk->Sol1 Sol2 Decrease temperature; Increase solvent dilution Dimer->Sol2 Sol3 Use biphasic solvent system; Reduce reaction time Hydrox->Sol3

Decision tree for troubleshooting common pyridazine chloromethylation byproducts.

Quantitative Data: Optimization of Minisci Chloromethylation

To illustrate the causality of reaction conditions on byproduct distribution, below is a comparative table of a standard pyridazine Minisci chloromethylation (using chloroacetic acid, AgNO₃, and (NH₄)₂S₂O₈).

ConditionTemp (°C)Concentration (M)Desired Product (%)Dimer Byproduct (%)Hydroxymethyl Byproduct (%)
Standard Aqueous800.5354515
High Dilution800.1552018
Low Temp / Dilute450.172812
Biphasic (DCM/H₂O)450.184 54

Note: Yields determined by quantitative HPLC. The biphasic system restricts the hydrolysis pathway, while lower temperatures and dilution suppress dimerization.

Self-Validating Experimental Protocol: Biphasic Minisci Chloromethylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met to ensure scientific integrity and prevent catastrophic byproduct formation.

Materials:

  • Pyridazine substrate (1.0 eq)

  • Chloroacetic acid (3.0 eq)

  • Silver nitrate (AgNO₃) (0.2 eq)

  • Ammonium persulfate (APS) (2.5 eq)

  • 10% Aqueous H₂SO₄ / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology:

  • Protonation & Setup: Dissolve the pyridazine substrate (10 mmol) in 10% aq. H₂SO₄ (50 mL). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in water, and check the pH. It must be < 1.0 to ensure complete protonation of the diazine ring. If not, add concentrated H₂SO₄ dropwise.

  • Reagent Addition: Add chloroacetic acid (30 mmol) and AgNO₃ (2 mmol) to the acidic aqueous layer. Stir until fully dissolved. Add DCM (50 mL) to create a biphasic mixture.

  • Radical Initiation: Heat the biphasic mixture to 45°C. Dissolve APS (25 mmol) in 15 mL of water and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

    • Validation Checkpoint 2: Monitor the temperature internally. The radical generation is exothermic. If the internal temperature exceeds 50°C, pause the APS addition. Exceeding 50°C exponentially increases diarylmethane dimerization[1].

  • Reaction Monitoring: After the addition is complete, stir for an additional 2 hours at 45°C.

    • Validation Checkpoint 3: Stop stirring, let the layers separate, and sample the DCM layer for LC-MS. You should observe the desired mass [M+H]+ for the chloromethylated product. If the ratio of Product:Dimer drops below 10:1, quench the reaction immediately to prevent further over-alkylation.

  • Quenching & Extraction: Cool the reaction to 0°C. Carefully neutralize the aqueous layer to pH 7 using saturated NaHCO₃ (Caution: Vigorous gas evolution). Extract with DCM (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

References
  • Minisci reaction - Wikipedia.2

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists - ResearchGate. 3

  • New studies in aromatic chloromethylation - Durham E-Theses.1

  • Structural Identification of Products from the Chloromethylation of Salicylaldehyde - Semantic Scholar. 6

  • Chloromethylation process (US4501903A) - Google Patents. 5

  • Recent Advances in Pyridazine Chemistry - ResearchGate. 4

  • 6-(hydroxymethyl)pyridazin-3-ol - Benchchem.7

Sources

Optimization

Technical Support Center: TLC Monitoring of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, reproducible Thin Layer Chromatography (TLC) data for 3-(Chloromethyl)-4-methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain clean, reproducible Thin Layer Chromatography (TLC) data for 3-(Chloromethyl)-4-methylpyridazine hydrochloride .

This molecule presents a "perfect storm" of chromatographic challenges due to three competing structural factors:

  • The Hydrochloride Salt: Highly polar, causing the molecule to remain stuck at the baseline on normal-phase silica.

  • The Pyridazine Ring: Contains basic nitrogen atoms that strongly interact with acidic silanol groups on standard silica gel, leading to severe tailing.

  • The Chloromethyl Group: A highly reactive electrophile prone to hydrolysis or nucleophilic attack by common TLC amine modifiers.

To achieve reliable reaction monitoring, you must decouple the salt from the free base before spotting and carefully select your stationary phase to prevent on-plate degradation.

Workflow Visualization

TLC_Workflow A 1. Aliquot Reaction Mixture (Contains HCl Salt) B 2. Micro-Workup (Partition: EtOAc / Aq. NaHCO3) A->B C 3. Isolate Organic Layer (Extract Free Base) B->C D 4. Spot on TLC Plate (NH2-Silica Preferred) C->D E 5. Develop Plate (Neutral Solvent System) D->E F 6. Visualize (UV 254 nm) E->F

Caption: Workflow for neutralizing and analyzing 3-(Chloromethyl)-4-methylpyridazine HCl via TLC.

Experimental Protocol: Self-Validating Micro-Workup

Because the compound is an HCl salt, direct spotting will result in poor migration and artificial degradation. The following micro-workup ensures you are analyzing the free base without exposing the reactive chloromethyl group to harsh conditions.

Step-by-Step Methodology:

  • Sampling: Withdraw a 10 µL aliquot of the reaction mixture and transfer it to a 1.5 mL microcentrifuge tube.

  • Quench & Neutralize: Add 200 µL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: This gently neutralizes the hydrochloride salt to the free base without providing a strong enough nucleophile to displace the chloride on the chloromethyl group.

  • Extraction: Add 400 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 10 seconds.

  • Phase Separation: Allow the layers to separate (centrifuge briefly if an emulsion forms). The upper organic layer now contains the free 3-(chloromethyl)-4-methylpyridazine.

  • Self-Validating Spotting: Spot the organic layer alongside a validated reference standard of the starting material. To validate that degradation isn't occurring on the plate, spot the sample twice: develop the plate immediately for the first spot, but leave the second spot exposed to air for 15 minutes before developing. If the delayed spot shows degradation, your compound is hydrolyzing on the silica.

Quantitative Data: Solvent System Selection

Table 1: Comparative TLC Conditions for 3-(Chloromethyl)-4-methylpyridazine (Free Base)

Stationary PhaseSolvent System (v/v)AdditiveExpected Rf​ Chromatographic Behavior & Causality
Standard Silica 60EtOAc / Hexanes (1:1)None0.10 - 0.15Severe streaking. Basic pyridazine nitrogens bind ionically to acidic silanols.
Standard Silica 60DCM / MeOH (9:1)None0.30 - 0.40Moderate tailing. Methanol helps disrupt hydrogen bonding but may cause solvolysis of the chloromethyl group over time.
Standard Silica 60EtOAc / Hexanes (1:1)1% TriethylamineN/A Critical Failure. TEA acts as a nucleophile, reacting with the chloromethyl group to form a quaternary ammonium salt (baseline spot).
Amino ( NH2​ ) Silica EtOAc / Hexanes (1:1) None 0.40 - 0.50 Optimal. Amino-modified silica neutralizes acidic sites, yielding sharp spots without requiring reactive basic additives in the mobile phase.
Troubleshooting & FAQs

Q1: I spotted my reaction directly, and the product is stuck at the baseline with a massive streak. How do I fix this? A1: This is a classic symptom of analyzing an amine hydrochloride salt on standard acidic silica gel. Silica gel contains surface silanol groups (Si-OH) that act as weak acids. When you spot a hydrochloride salt, an ion-exchange interaction occurs between the salt and the metal-silanate/silanol groups on the plate[1]. The protonated pyridazine binds tightly to the stationary phase, preventing migration. To resolve this, you must convert the salt to its free base prior to spotting using the micro-workup protocol above. Do not attempt to force the salt up the plate using highly polar solvents, as this will only result in broad, unreadable bands.

Q2: To fix the streaking, I added 1% Triethylamine (TEA) to my mobile phase, but now my product spot disappeared and I only see a baseline spot. What happened? A2: While adding a basic modifier like TEA or ammonia is the standard industry practice for suppressing the ionization of basic amines[2], it is strictly contraindicated for 3-(chloromethyl)-4-methylpyridazine. The chloromethyl group is a highly reactive alkylating agent. When exposed to TEA in the concentrated environment of an evaporating TLC plate, the TEA nucleophilically attacks the benzylic-like carbon, displacing the chloride to form a highly polar quaternary ammonium salt. This new salt will not migrate and remains stuck at the baseline. Solution: Switch to Amino-functionalized silica gel plates ( NH2​ -silica). Amino silica gel effectively reduces ionic binding interactions with basic compounds by modifying the silanol groups with amines covalently bound to the matrix[3]. This allows you to run neutral solvent systems (like EtOAc/Hexanes) and get sharp spots without adding reactive amines to your mobile phase.

Q3: Even after micro-workup and using NH2​ -silica, I see a faint second spot forming just below my main product spot. Is my reaction failing? A3: You are likely observing on-plate hydrolysis. The chloromethyl group is sensitive to moisture. Silica gel (even modified variants) retains a certain amount of ambient water. If the plate is left sitting after spotting, or if the mobile phase is not strictly anhydrous, the chloromethyl group can hydrolyze to form 3-(hydroxymethyl)-4-methylpyridazine. Self-Validation Test: Perform a 2D TLC. Spot your sample in the corner of a square plate, develop it, let it dry, rotate the plate 90 degrees, and develop it again in the same solvent. If the spots fall on a perfect diagonal, the sample is stable. If spots appear off the diagonal, your compound is degrading during the chromatographic process, confirming on-plate hydrolysis.

References
  • FUJIFILM Wako - 3

  • PubMed -1

  • Organomation -2

  • Sciencemadness.org -

Sources

Troubleshooting

The Mechanistic Challenge: Why Pyridazine is a Difficult Substrate

Welcome to the Technical Support Center for Pyridazine Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles presented by the pyridazine scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridazine Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles presented by the pyridazine scaffold. This resource bypasses generic advice, focusing instead on the causality of catalyst failure and providing self-validating protocols to ensure your coupling reactions succeed.

Pyridazine is a highly electron-deficient heteroaromatic ring characterized by a strong dipole moment (approx. 3.95 D)[1]. While this electron deficiency facilitates the initial oxidative addition of the palladium catalyst to a halopyridazine[2], it introduces severe downstream complications:

  • Catalyst Poisoning via N-Coordination: The two adjacent nitrogen atoms possess lone pairs that act as potent Lewis bases. These nitrogens can outcompete standard phosphine ligands for coordination to the palladium center, forming stable, off-cycle Pd-pyridazine complexes that effectively poison the catalyst and halt the catalytic cycle[3].

  • Rapid Proto-deboronation: When pyridazine is used as the nucleophilic partner (e.g., pyridazinyl boronic acids), the electron-withdrawing nature of the ring severely weakens the C-B bond. This leads to rapid proto-deboronation before transmetalation can occur, destroying the starting material[4].

  • Transmetalation Bottlenecks: The steric and electronic demands of the pyridazine ring require highly optimized base-solvent combinations to drive the transmetalation step without causing base-catalyzed degradation of the heterocycle[5].

Diagnostic Workflow: Catalyst Selection

Use the following logical decision tree to identify the optimal catalyst system based on your specific coupling parameters.

Workflow Start Pyridazine Substrate Type Identify Coupling Type Start->Type SM Suzuki-Miyaura Type->SM BH Buchwald-Hartwig Type->BH SM_Aryl Aryl Boronic Acid SM->SM_Aryl SM_Het Heteroaryl Boronic Acid (High Protodeboronation) SM->SM_Het BH_Prim Primary Amine BH->BH_Prim BH_Sec Secondary Amine BH->BH_Sec Cat_SM1 PdCl2(dppf) or Pd(PPh3)4 Base: K2CO3 SM_Aryl->Cat_SM1 Cat_SM2 RuPhos Pd G3 or P(tBu)2Me Base: K3PO4 SM_Het->Cat_SM2 Cat_BH1 tBuXPhos Pd G3 Base: NaOtBu BH_Prim->Cat_BH1 Cat_BH2 RuPhos Pd G3 Base: Cs2CO3 BH_Sec->Cat_BH2

Logical workflow for selecting optimal palladium catalysts for pyridazine cross-couplings.

Data Center: Catalyst Performance Benchmarking

The following tables synthesize literature data to guide your initial reaction screening.

Table 1: Suzuki-Miyaura Catalyst Benchmarking for Halopyridazines

Catalyst System Ligand Type Base Solvent Temp (°C) Typical Yield Ref
Pd(PPh₃)₄ Monodentate Na₂CO₃ DME/H₂O 80 28% - 84% [6]
PdCl₂(dppf) Bidentate K₂CO₃ DME 80 High [6]
Pd(OAc)₂ / SPhos Dialkylbiaryl K₃PO₄ Toluene 100 High [6]

| PdCl₂(PPh₃)₂ | Monodentate | K₂CO₃ | Tol/H₂O | 80 | Moderate |[6] |

Table 2: Advanced Strategies for Challenging Pyridazine Couplings

Substrate Challenge Recommended Strategy Catalyst / Ligand Key Advantage Ref
High Protodeboronation Switch to Heterocyclic Sulfinates Pd(OAc)₂ / P(tBu)₂Me Completely avoids C-B bond cleavage [7]
Basic Aminopyridines Buchwald-Hartwig Pd / SPhos or XPhos Steric bulk resists N-coordination [3]
Dihalopyridazine (C3 focus) Ligand Control PdCl₂(dppf) Favors C3 oxidative addition [8]

| Dihalopyridazine (C5 focus) | Ligand Control | Pd / Q-Phos | Sterics drive C5 oxidative addition |[8] |

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By observing the specific checkpoints, you can confirm the mechanistic success of each step before proceeding.

SOP 1: Suzuki-Miyaura Coupling of Halopyridazines with Aryl Boronic Acids
  • Preparation: In a Schlenk flask, combine the halopyridazine (1.0 equiv), aryl boronic acid (1.2 equiv), and PdCl₂(dppf) (5 mol%).

  • Degassing: Add a degassed solvent mixture of DME/H₂O (4:1) followed by K₂CO₃ (2.0 equiv). Causality: The biphasic system ensures active transmetalation while minimizing base-catalyzed degradation of the electron-deficient pyridazine ring[6].

  • Reaction & Self-Validation Checkpoint: Heat at 80 °C under N₂. Monitor by LC-MS after 2 hours.

    • Validation: A successful oxidative addition and transmetalation cycle will show the disappearance of the halopyridazine mass and the appearance of the product mass. If the starting material is consumed but the primary mass is the dehalogenated pyridazine, this validates that oxidative addition occurred, but transmetalation failed (likely due to inactive boronic acid), redirecting the intermediate toward hydrodehalogenation.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

SOP 2: Buchwald-Hartwig Amination of Halopyridazines
  • Preparation: Under strict anhydrous conditions in a glovebox, combine the halopyridazine (1.0 equiv), amine (1.2 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Causality: Using a G3 precatalyst ensures quantitative generation of the active L-Pd(0) species without requiring an induction period, preventing early catalyst poisoning by the pyridazine nitrogens[5].

  • Reaction: Heat at 90 °C for 4-12 hours.

  • Workup & Self-Validation Checkpoint: Cool to room temperature and filter the crude mixture through a pad of Celite.

    • Validation: The retention of a dark black precipitate (Pd black) on the Celite pad validates that the homogeneous Pd(0) catalyst has completed its lifecycle and aggregated. If the filtrate remains dark brown/black, the catalyst is still ligated and dissolved, requiring the addition of a metal scavenger (e.g., SiliaMetS Thiol) before chromatographic purification.

Troubleshooting & FAQs

Q: My Suzuki coupling with a pyridazinyl boronic acid yields mostly proto-deboronated starting material. How do I fix this? A: Pyridazinyl boronic acids undergo rapid proto-deboronation due to the electron-withdrawing nature of the ring[4]. Solution: Abandon the boronic acid and switch to heterocyclic sulfinates . Utilizing a P(tBu)₂Me-derived Pd catalyst with pyridazine sulfinates allows for highly efficient coupling at moderate temperatures, completely circumventing the proto-deboronation pathway[7].

Q: The reaction stalls at 30% conversion and I observe a black precipitate early on. Is the catalyst dying? A: Yes. The adjacent nitrogen atoms in the pyridazine ring act as strong bidentate Lewis bases, displacing your phosphine ligands and leading to catalyst aggregation (Pd black)[3]. Solution: Switch to bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos, or RuPhos)[3][5]. These ligands provide intense steric shielding around the palladium center, physically preventing the pyridazine nitrogens from coordinating and stabilizing the active Pd(0) species.

Q: I am trying to couple a dihalopyridazine (e.g., 3,5-dichloropyridazine). How can I control which halogen reacts first? A: Site-selectivity in dihaloarenes is governed by the oxidative addition step, which can be elegantly modulated by the steric and electronic properties of your chosen ligand[8]. Solution: To selectively couple at the C3 position, use a DPPF-based catalyst . If you need to switch selectivity and couple at the C5 position, employ the bulkier Q-Phos ligand , which alters the preferred site of oxidative addition[8].

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. American Chemical Society (ACS).[Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters - ACS.[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI.[Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH).[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]

Sources

Optimization

Temperature optimization for 3-(Chloromethyl)-4-methylpyridazine hydrochloride reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal dependencies involved in the synthesis and handling of 3-(Chloromethyl)-4-methylpyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal dependencies involved in the synthesis and handling of 3-(Chloromethyl)-4-methylpyridazine hydrochloride .

Because this molecule contains both a highly electrophilic benzylic chloride and nucleophilic pyridazine nitrogens, strict temperature control is not merely a recommendation—it is the fundamental mechanism that prevents catastrophic yield loss via self-alkylation and degradation.

Reaction Pathway & Mechanistic Workflow

The most reliable synthetic route involves the conversion of (4-methylpyridazin-3-yl)methanol using thionyl chloride (SOCl₂). The diagram below illustrates the temperature-dependent stages of this reaction, highlighting where thermal deviations lead to side reactions.

G A Start: (4-Methylpyridazin-3-yl)methanol B SOCl2 Addition (0-5°C, Exothermic) A->B Dropwise addition C Chlorosulfite Intermediate B->C Rapid conversion D Thermal Decomposition (40-50°C, -SO2) C->D Heating E 3-(Chloromethyl)-4-methylpyridazine (Free Base) D->E SO2 gas release F In-situ HCl Capture (Precipitation at 0-10°C) E->F HCl from SOCl2 H Side Reaction: Dimerization / Polymerization E->H If T > 60°C or HCl lost G Final Product: Hydrochloride Salt F->G Crystallization

Reaction pathway for 3-(chloromethyl)-4-methylpyridazine HCl highlighting thermal dependencies.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn black and yield an insoluble mass when heated above 60°C? A: This is caused by thermal runaway leading to self-alkylation (polymerization). The free base of 3-(chloromethyl)-4-methylpyridazine contains a highly reactive electrophilic chloromethyl group. At elevated temperatures (>60°C), the nucleophilic pyridazine nitrogen of one molecule attacks the chloromethyl group of another. This intermolecular nucleophilic attack forms insoluble quaternary ammonium polymers. Maintaining the compound as a hydrochloride salt protonates the nitrogens, drastically reducing their nucleophilicity and stabilizing the molecule. Rapid methyl group chlorination and subsequent degradation in heteroaromatic compounds is a known risk when thermal limits are exceeded during SOCl₂ exposure (1)[1].

Q2: What is the optimal temperature profile for the thionyl chloride (SOCl₂) addition? A: The initial addition of SOCl₂ must be strictly controlled at 0°C to 5°C . The formation of the intermediate chlorosulfite is highly exothermic. If the temperature spikes during this phase, it can lead to oxidative side reactions and degradation of the pyridazine ring. Once addition is complete, the reaction must be slowly warmed to 40°C - 50°C to drive the thermal decomposition of the chlorosulfite into the desired alkyl chloride and SO₂ gas. Similar strict temperature regimes (e.g., 80–85 °C for related reductions) are crucial in pyridazine functionalization to avoid by-product formation (2)[2].

Q3: I am using direct benzylic C-H chlorination of 3,4-dimethylpyridazine with NCS. How does temperature affect regioselectivity? A: Radical C-H chlorination using N-chlorosuccinimide (NCS) and an initiator requires precise thermal control. Pushing the temperature higher (>90°C) significantly decreases regioselectivity, leading to chlorination at the 4-methyl position or over-chlorination at the 3-position. Polar mechanisms using transient N-sulfonylation offer a milder alternative at lower temperatures, increasing the acidity of the benzylic proton and preventing over-oxidation (3)[3].

Q4: How should I control the crystallization temperature to maximize the yield of the hydrochloride salt? A: The hydrochloride salt is highly soluble in warm polar aprotic solvents but precipitates readily in cold non-polar or moderately polar mixtures (e.g., Dichloromethane/Toluene). After the reaction is complete, the mixture should be concentrated and cooled slowly to 0°C to 5°C at a rate of roughly 10°C/hour. "Crash cooling" traps SO₂ and unreacted SOCl₂ within the crystal lattice, leading to acidic degradation upon storage.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the quantitative impact of thermal deviations during the SOCl₂ synthesis route. Adhering to the optimized profile is critical for pharmaceutical-grade purity.

Temperature Profile (Addition / Heating)Isolated Yield (%)HPLC Purity (%)Primary Impurity Profile
0°C / 45°C (Optimized) 88.0% >98.5% <0.5% Dimer
20°C / 45°C (Warm Addition)72.0%94.0%3.0% Oxidative degradation products
0°C / 70°C (Overheating)41.0%82.0%>10.0% Quaternary ammonium polymers
-10°C / 25°C (Underheating)65.0%90.0%8.0% Unreacted chlorosulfite intermediate

Standard Operating Procedure (SOP): Temperature-Optimized Protocol

This protocol is designed as a self-validating system . By monitoring physical observables (gas evolution, precipitation), you can verify the chemical state of the reaction without breaking containment.

Step 1: Reactor Preparation & Substrate Dissolution

  • Charge a dry, glass-lined reactor with (4-methylpyridazin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Initiate stirring and cool the reactor jacket to 0°C .

  • Self-Validation Checkpoint: Ensure the internal temperature probe reads ≤ 2°C before proceeding.

Step 2: Electrophile Addition

  • Begin dropwise addition of Thionyl Chloride (SOCl₂) (1.5 eq).

  • Critical Control: Adjust the addition rate so the internal temperature does not exceed 5°C . The reaction is highly exothermic.

  • Causality: Keeping the temperature low prevents the premature decomposition of the chlorosulfite intermediate, which would otherwise release HCl too early and stall the reaction.

Step 3: Thermal Decomposition

  • Once addition is complete, gradually warm the reactor to 45°C over 45 minutes.

  • Self-Validation Checkpoint: Monitor the gas scrubber/bubbler. The reaction is proceeding as long as SO₂/HCl gas is evolving. Once gas evolution completely ceases (typically after 2-3 hours), the chlorosulfite intermediate has been fully consumed.

Step 4: In-situ Salt Formation and Crystallization

  • The HCl generated during the decomposition will naturally protonate the pyridazine ring.

  • Concentrate the mixture under reduced pressure (maintaining bath temp < 40°C) to remove excess SOCl₂.

  • Add Toluene (5 volumes) and initiate a controlled cooling ramp (10°C/hour) down to 0°C .

  • Self-Validation Checkpoint: A white to off-white crystalline solid will precipitate. If the solid is yellow or brown, the 60°C thermal limit was likely breached during concentration.

  • Filter, wash with cold toluene (0°C), and dry under vacuum at room temperature.

References

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Aust. J. Chem.1

  • Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies. University of Wisconsin-Madison.3

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid. MDPI.2

Sources

Troubleshooting

Preventing decomposition of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

Technical Support Center: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Welcome to the Advanced Diagnostics and Troubleshooting Guide for 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8). This re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8). This resource is designed for medicinal chemists and process scientists to understand the mechanistic causes of reagent degradation and to implement field-proven protocols for handling highly reactive chloromethyl aza-heterocycles.

Part 1: Mechanistic Insight into Reagent Instability

To prevent decomposition, one must first understand the causality behind it. 3-(Chloromethyl)-4-methylpyridazine is an inherently bifunctional molecule. It possesses a highly electrophilic chloromethyl group and a nucleophilic pyridazine nitrogen.

When formulated as a hydrochloride salt, the pyridazine nitrogen is protonated. This protonation acts as a chemical "safety lock," tying up the nitrogen's lone pair and rendering it non-nucleophilic. However, if this lock is broken—either through exposure to ambient moisture (which mediates local dissociation) or premature exposure to bases—the compound rapidly undergoes intermolecular self-alkylation (polymerization)[1][2]. Additionally, the hygroscopic nature of the salt makes the chloromethyl group highly susceptible to aqueous hydrolysis[3].

Decomposition A 3-(Chloromethyl)-4-methylpyridazine HCl (Stable Protonated Salt) B Free Base Form (Highly Reactive) A->B Loss of HCl / Base Exposure C Hydrolysis Product (Hydroxymethyl derivative) A->C Atmospheric Moisture (H2O) B->C H2O / Nucleophilic Substitution D Oligomers / Polymers (Quaternary Pyridazinium Salts) B->D Self-Alkylation (Nucleophilic Attack)

Fig 1: Mechanistic pathways of decomposition for chloromethyl aza-heterocycles.

Part 2: Troubleshooting FAQs

Q1: My reagent arrived as a white powder, but after a few weeks on the bench, it has turned into a sticky, discolored resin. What happened? A: Your reagent has undergone bimolecular polymerization. The hydrochloride salt is hygroscopic. When opened on a standard benchtop, it absorbs atmospheric moisture. This moisture acts as a local solvent, allowing trace amounts of the HCl to dissociate. The resulting free base immediately attacks the chloromethyl group of adjacent molecules, creating a cascade of quaternary pyridazinium oligomers[2]. This reaction is exothermic and irreversible.

Q2: I am analyzing my reagent via 1 H NMR before a reaction. I see a new sharp singlet around 4.6 ppm and broad, undefined baseline signals. Is it still usable? A: No, the batch should be discarded. The sharp singlet at ~4.6 ppm indicates the formation of the hydroxymethyl degradation product (hydrolysis of the chloride). The broad baseline signals are the hallmark of polymeric self-alkylation products[1]. Using this degraded batch will severely poison your subsequent coupling reactions, as the polymeric byproducts can trap your target nucleophiles.

Q3: My N-alkylation reaction yields are dropping below 20%. I am pre-mixing the 3-(Chloromethyl)-4-methylpyridazine HCl with K 2​ CO 3​ in DMF, then adding my amine. Why is it failing? A: You are intentionally triggering the decomposition pathway. By pre-mixing the reagent with a base in the absence of your target nucleophile, you are generating the unstable free base. Because there is no other nucleophile present to outcompete it, the reagent rapidly self-alkylates. You must reverse your addition order (see SOP below).

Part 3: Standard Operating Procedures (SOPs)

To ensure a self-validating experimental system, the following protocols must be strictly adhered to. These steps guarantee that the reagent remains in its protected salt form until the exact moment of productive coupling.

SOP 1: Anhydrous Storage and Aliquoting
  • Receipt Verification: Upon receiving the reagent, immediately verify its physical state (should be a free-flowing white/off-white powder).

  • Glovebox Transfer: Move the primary bottle into a nitrogen or argon-filled glovebox.

  • Aliquoting: Divide the bulk material into single-use, amber glass vials (light protection).

  • Sealing: Seal vials with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store all aliquots in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

SOP 2: In Situ Free-Basing for Coupling Reactions

To prevent self-alkylation, the free base must be generated in the presence of the target nucleophile.

  • Vessel Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Nucleophile Loading: Dissolve your target nucleophile (amine, alcohol, or thiol) in a strictly anhydrous solvent (e.g., DMF, MeCN).

  • Base Addition: Add the required stoichiometric excess of base (e.g., DIPEA, Cs 2​ CO 3​ ) to the nucleophile solution.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath to suppress side reactions.

  • Reagent Addition: Add the 3-(Chloromethyl)-4-methylpyridazine HCl salt portion-wise over 15 minutes. As the salt dissolves, it is deprotonated by the base, and the highly reactive free base is immediately trapped by your target nucleophile.

Workflow Step1 1. Purge Reaction Vessel (Argon/N2 Atmosphere) Step2 2. Add Target Nucleophile & Anhydrous Solvent Step1->Step2 Step3 3. Add Mild Base (e.g., K2CO3, DIPEA) Step2->Step3 Step4 4. Cool System to 0°C Step3->Step4 Step5 5. Add Pyridazine HCl Salt (Slow, Portion-wise) Step4->Step5 Step6 6. In Situ Free-Basing & Immediate Target Coupling Step5->Step6

Fig 2: Optimized workflow for in situ free-basing to prevent premature self-alkylation.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation profile of chloromethyl aza-heterocycle hydrochlorides under various environmental conditions, demonstrating the critical need for strict storage protocols.

Storage ConditionAtmosphereTimeframeExpected Retained Purity (%)Primary Degradation Pathway
-20°C, Sealed Dark Vial Argon (Anhydrous)12 Months> 98%None (Stable)
4°C, Sealed Dark Vial Air (Desiccated)3 Months~ 95%Trace Hydrolysis
25°C, Open Benchtop Air (50% Humidity)48 Hours< 80%Hydrolysis & Oligomerization
25°C, Free Base in Solution Solvent (DCM/DMF)1 Hour< 40%Rapid Polymerization

References

  • Majewski, M., et al. "The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Work-up &amp; Purification of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride. The following sections off...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride. The following sections offer a comprehensive overview of the work-up procedure, addressing common challenges through a troubleshooting guide and frequently asked questions. The protocols and explanations are designed to ensure scientific integrity, promote experimental success, and guarantee user safety.

Section 1: Frequently Asked Questions - Core Principles

This section addresses fundamental questions regarding the properties and handling of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, which are critical for designing a successful work-up strategy.

Q1: Why is the final product isolated as a hydrochloride salt?

A1: Isolating the compound as a hydrochloride salt serves several key purposes. Firstly, the salt form often exhibits higher crystallinity and stability compared to the free base, making it easier to handle, weigh, and store as a solid.[1] Secondly, the salt formation is a purification step in itself; precipitation of the hydrochloride from an organic solvent can selectively isolate the desired basic product from non-basic impurities. Lastly, many amine-containing compounds are more soluble in aqueous media as their hydrochloride salts, which can be advantageous for certain biological assays, though it can complicate extractive work-ups if not managed correctly.

Q2: What are the primary stability concerns during the work-up and storage?

A2: The two main points of instability are the chloromethyl group and the pyridazine ring's basicity.

  • Hydrolysis: The benzylic-like chloromethyl group is susceptible to hydrolysis, especially under neutral or basic aqueous conditions, which would convert it to the corresponding hydroxymethyl derivative. Therefore, prolonged exposure to water should be minimized.

  • Moisture Sensitivity: As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can lead to a gummy or oily product and can promote hydrolysis over time.[2] It is crucial to store the compound in a cool, dry place, preferably under an inert atmosphere and away from moisture.[1]

Q3: What are the most critical safety precautions when handling this compound and its precursors?

A3: Safety is paramount.

  • Corrosivity: The final product is a hydrochloride salt and can be corrosive and irritating. The synthesis often involves highly corrosive reagents like thionyl chloride or phosphorus oxychloride.[3] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Inhalation: The hydrochloride salt is a solid powder. Avoid generating dust and do not breathe it in, as it can cause respiratory irritation.[2][5]

  • Quenching: Reactions involving chlorinating agents like thionyl chloride are quenched by carefully and slowly adding the reaction mixture to ice or an ice/bicarbonate slurry to control the highly exothermic reaction.

Section 2: General Work-up & Isolation Protocol

This protocol outlines a standard procedure for the work-up following the synthesis of 3-(Chloromethyl)-4-methylpyridazine from its corresponding alcohol using thionyl chloride (SOCl₂).

Protocol 2.1: Standard Post-Chlorination Work-up

  • Reaction Quenching (Caution: Exothermic):

    • Prepare a beaker with a stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Slowly and carefully, pour the completed reaction mixture (containing crude product and excess SOCl₂) into the ice/bicarbonate slurry. This neutralizes excess acid and quenches the reactive SOCl₂. Monitor for gas evolution (CO₂) and ensure the mixture remains cold.

  • pH Adjustment:

    • Once the addition is complete and gas evolution has ceased, check the pH of the aqueous slurry with pH paper. If necessary, add more sodium bicarbonate or a dilute NaOH solution until the pH is basic (pH 8-9). This converts the product hydrochloride salt to its free base form for extraction.

  • Extraction of the Free Base:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 10g scale reaction).[6][7]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of fresh solvent.

  • Isolation of the Hydrochloride Salt:

    • Concentrate the dried organic solution under reduced pressure to about one-third of its original volume.

    • Cool the solution in an ice bath.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases.

    • Stir the resulting slurry in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Final Product Collection:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or another non-polar solvent to remove soluble impurities.

    • Dry the product under high vacuum to remove all residual solvents.

Work-up Procedure Visualization

A 1. Reaction Mixture (in excess SOCl₂) B 2. Quench (Ice / NaHCO₃ Slurry) A->B Slowly add C 3. Adjust to pH 8-9 (Free Base Formation) B->C Ensure basic D 4. Extract with Organic Solvent (e.g., DCM) C->D E 5. Wash with Brine & Dry (Na₂SO₄) D->E Combine organic layers F 6. Concentrate & Add HCl (Salt Formation) E->F G 7. Filter & Wash with Ether F->G Precipitate forms H 8. Dry Under Vacuum (Final Product) G->H

Caption: General workflow for the work-up and isolation of 3-(Chloromethyl)-4-methylpyridazine HCl.

Section 3: Troubleshooting Guide

This section is structured to provide direct solutions to common issues encountered during the work-up procedure.

Q: My final product is an oil or a sticky solid, not a crystalline powder. What went wrong?

A: This is a frequent issue that can stem from several sources.

  • Possible Cause 1: Residual Solvent: The product may have failed to crystallize due to the presence of residual extraction solvent (e.g., DCM).

    • Solution: Ensure the product is dried under high vacuum for a sufficient period. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes.[8] This can often induce crystallization by washing away impurities and removing residual solvent.

  • Possible Cause 2: Presence of Water (Hygroscopicity): The hydrochloride salt can absorb atmospheric moisture, preventing solidification.[2]

    • Solution: Handle the compound under an inert atmosphere (N₂ or Ar) if possible. Ensure all solvents used for precipitation and washing are anhydrous. If water is suspected, dissolving the oil in a dry solvent like isopropanol and re-precipitating with HCl/ether may help.

  • Possible Cause 3: Impurities: The presence of impurities can disrupt the crystal lattice, leading to an oil.

    • Solution: The crude product may require further purification. See Section 4 for detailed recrystallization protocols.

Q: My yield is very low. Where could my product have gone?

A: Low yield can be attributed to losses at various stages of the work-up.

  • Possible Cause 1: Incomplete Extraction: If the pH of the aqueous layer during extraction was not sufficiently basic, the product may have remained in the aqueous layer as the protonated salt.

    • Solution: Always verify the pH is >8 before extraction. To recover the lost product, you can re-basify the aqueous layer and perform additional extractions.

  • Possible Cause 2: Product Hydrolysis: The chloromethyl group may have degraded to the more water-soluble hydroxymethyl analog during a lengthy or high-temperature work-up.

    • Solution: Keep the work-up temperature low (use ice baths) and minimize the time the compound spends in aqueous solution, especially under basic conditions.

  • Possible Cause 3: Incomplete Precipitation: The hydrochloride salt may have some solubility in the solvent used for precipitation.

    • Solution: Ensure an adequate amount of HCl has been added. Adding a non-polar co-solvent (e.g., hexanes) to the filtration mother liquor can sometimes force more product to precipitate. Always cool the slurry thoroughly before filtration.

Q: TLC analysis shows my final product is contaminated with a non-polar impurity. How do I remove it?

A: This often occurs when unreacted starting material or non-basic byproducts are carried through the work-up.

  • Solution 1: Optimized Washing: Before precipitation of the hydrochloride salt, wash the organic solution of the free base with a dilute acid (e.g., 1M HCl). This will pull the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be separated, re-basified, and re-extracted to yield a cleaner free base.[9]

  • Solution 2: Recrystallization: This is the most effective method for removing impurities from a solid product. Refer to the protocols in Section 4.

Troubleshooting Decision Tree

start Problem Observed p1 Oily / Sticky Product start->p1 p2 Low Yield start->p2 p3 Impure Product (TLC) start->p3 c1a Residual Solvent? p1->c1a c1b Absorbed Water? p1->c1b c1c Impurities? p1->c1c c2a Incomplete Extraction? p2->c2a c2b Product Hydrolysis? p2->c2b c2c Incomplete Precipitation? p2->c2c c3a Non-basic byproducts? p3->c3a s1a Dry under high vacuum Triturate with ether/hexanes c1a->s1a Yes s1b Handle under inert gas Use anhydrous solvents c1b->s1b Yes s1c Purify via Recrystallization (See Section 4) c1c->s1c Yes s2a Check pH before extraction Re-extract aqueous layer c2a->s2a Yes s2b Use low temp work-up Minimize time in H₂O c2b->s2b Yes s2c Add non-polar co-solvent Cool slurry before filtering c2c->s2c Yes s3a Acid wash of free base Recrystallize final product c3a->s3a Yes

Caption: A decision tree for troubleshooting common work-up issues.

Section 4: Advanced Purification Protocols

If the standard work-up yields a product of insufficient purity, recrystallization is the preferred method of purification.

Protocol 4.1: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.[10] For hydrochloride salts, polar protic solvents are often a good starting point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If a solvent pair is used (e.g., Isopropanol/Ether), dissolve the solid in a minimal amount of the "good" solvent (Isopropanol) and add the "poor" solvent (Ether) dropwise until the solution becomes cloudy. Re-heat to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Table 1: Potential Recrystallization Solvents
Solvent / Solvent SystemSolubility (Hot)Solubility (Cold)Notes / Expected Crystal Quality
Isopropanol (IPA)HighModerateGood starting point. May need a co-solvent.
Ethanol (EtOH)HighModerate-HighSimilar to IPA, may result in lower recovery.
Acetonitrile (MeCN)ModerateLowCan yield high-quality crystals.
Isopropanol / Diethyl EtherHigh / LowLow / Very LowExcellent system for inducing crystallization.
Ethanol / Ethyl AcetateHigh / ModerateLow / LowAnother good solvent pair to try.

References

  • Sciencelab.com. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Google Patents. (n.d.). EP0382634A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]

  • ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative, field-tested methodologies for isolating and purifying 3-(chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-tested methodologies for isolating and purifying 3-(chloromethyl)-4-methylpyridazine hydrochloride (CAS: 1956370-79-8)[1]. Synthesizing functionalized pyridazines often yields complex impurity profiles due to the reactivity of the diazine ring and the harsh conditions required for chlorination[2]. This document establishes a self-validating system for impurity clearance, ensuring high-fidelity analytical grade material for downstream drug development.

Part 1: Causality & Mechanisms (Expertise & Experience)

When converting (4-methylpyridazin-3-yl)methanol to the corresponding chloromethyl derivative using thionyl chloride (SOCl₂), the formation of the hydrochloride salt is typically spontaneous. However, three primary classes of impurities persist, each driven by distinct chemical mechanisms:

  • Unreacted Precursors (Polar): Incomplete conversion leaves residual alcohol. This occurs if the Vilsmeier-Haack-type intermediate is not fully formed, often due to insufficient catalytic DMF during the chlorination step.

  • Over-chlorinated & Polymeric Byproducts (Non-polar/High MW): Excess chlorinating agent or prolonged heating (>60°C) triggers radical chlorination at the C4-methyl group. Additionally, the electron-deficient pyridazine core can polymerize under highly acidic, hot conditions, resulting in dark, tarry residues.

  • Inorganic & Acidic Traps: The crystal lattice of the hydrochloride salt readily traps SO₂, excess HCl, and atmospheric moisture, leading to a hygroscopic, discolored, and chemically unstable final product.

Understanding this causality dictates our purification logic: a single recrystallization is mathematically insufficient to clear both highly polar and highly non-polar impurities. We must employ a biphasic approach—solvent washing (trituration) to remove non-polar organic tars, followed by targeted phase-switching (freebasing) to clear polar precursors.

Part 2: Troubleshooting Guide (FAQs)

Q1: My isolated 3-(chloromethyl)-4-methylpyridazine hydrochloride is a sticky, dark brown paste instead of a crystalline solid. How do I fix this? A1: The dark, sticky consistency is caused by trapped SOCl₂ degradation products and polymerized pyridazine tars. Solution: Do not attempt to recrystallize directly. First, perform a high-shear trituration using an anti-solvent like Methyl tert-butyl ether (MTBE). The hydrochloride salt is entirely insoluble in MTBE, whereas the non-polar polymeric tars and residual SOCl₂ will dissolve. Filter the suspension under a nitrogen blanket to yield a workable solid.

Q2: HPLC analysis shows 5-10% of the unreacted hydroxymethyl precursor. Recrystallization from ethanol isn't removing it. Why? A2: Both the product and the hydroxymethyl precursor form hydrochloride salts with highly similar solubility profiles in polar protic solvents. Solution: You must break the salt. Freebase the mixture using aqueous NaHCO₃, extract into dichloromethane (DCM), and perform silica gel chromatography. Once the pure freebase is isolated, re-precipitate the hydrochloride salt using ethereal HCl. This is a self-validating protocol: the phase change guarantees the exclusion of the polar precursor[2].

Q3: The ¹H NMR spectrum of my product shows an unexpected singlet around 4.8 ppm. What is this impurity? A3: This chemical shift is characteristic of an over-chlorinated byproduct, specifically 3-(dichloromethyl)-4-methylpyridazine. This indicates that radical chlorination pathways were inadvertently triggered. Solution: To remove dichlorinated impurities, rigorous recrystallization from Isopropanol (IPA) is required. The dichlorinated free base is less basic and forms a weaker, more soluble HCl salt in IPA compared to the mono-chlorinated target, allowing it to remain in the mother liquor.

Part 3: Data Presentation

Table 1: Impurity Profiling and Targeted Removal Strategies

Impurity TypeChemical OriginDetection MethodRecommended Removal Strategy
Residual Precursor Incomplete reaction of (4-methylpyridazin-3-yl)methanolHPLC (Early RT); ¹H NMR (OH peak, shifted CH₂)Freebasing → Silica Chromatography → Re-salting
Polymeric Tars Thermal degradation of pyridazine ringVisual (Dark brown/black color); Broad NMR baselineMTBE Trituration; Activated Carbon filtration
Dichlorinated Byproduct Over-chlorination (radical mechanism)¹H NMR (Singlet ~4.8 ppm for CHCl₂)Recrystallization from hot Isopropanol (IPA)
Trapped SO₂ / HCl Reagent entrapment in crystal latticeElemental Analysis (High S/Cl ratio); Pungent odorVacuum drying at 40°C over KOH pellets

Part 4: Experimental Protocols

Protocol A: MTBE Trituration and IPA Recrystallization (For Moderate Impurities)

Objective: Remove non-polar tars and over-chlorinated byproducts from crude 3-(chloromethyl)-4-methylpyridazine hydrochloride.

  • Suspend: Transfer 10.0 g of crude, dark hydrochloride salt into a 250 mL round-bottom flask.

  • Triturate: Add 100 mL of anhydrous MTBE. Stir vigorously at 500 rpm for 2 hours at room temperature. The mechanical shearing breaks up the sticky paste, allowing MTBE to dissolve the tars.

  • Filter: Vacuum filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with an additional 20 mL of cold MTBE. The cake should now be a light yellow/tan powder.

  • Dissolve: Transfer the filter cake to a clean flask and add 50 mL of Isopropanol (IPA). Heat to reflux (82°C) until the solid dissolves. (Note: If the solution remains cloudy, perform a hot filtration to remove insoluble inorganic salts).

  • Crystallize: Allow the solution to cool slowly to room temperature over 4 hours, then chill in an ice bath (0-5°C) for 1 hour.

  • Isolate: Filter the resulting white-to-off-white crystals, wash with 10 mL of cold IPA, and dry under high vacuum at 40°C for 12 hours.

Protocol B: Freebasing and Re-salting (For Precursor/Isomer Contamination)

Objective: Absolute clearance of polar precursors via phase-switching[2].

  • Freebase: Dissolve 5.0 g of contaminated salt in 50 mL of deionized water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5.

  • Extract: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers.

  • Dry & Purify: Dry the DCM layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. If necessary, pass the crude freebase through a short silica plug (Eluent: 95:5 DCM:MeOH).

  • Re-salt: Redissolve the pure freebase in 30 mL of anhydrous DCM. Cool to 0°C. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. A pristine white precipitate of 3-(chloromethyl)-4-methylpyridazine hydrochloride will form instantly.

  • Filter: Isolate via vacuum filtration and dry under a nitrogen stream.

Part 5: Mandatory Visualization

G Crude Crude 3-(Chloromethyl)- 4-methylpyridazine HCl Trituration MTBE Trituration (High Shear Stirring) Crude->Trituration Suspend in MTBE Filtration1 Vacuum Filtration Trituration->Filtration1 Isolate Solid Recryst Hot IPA Recrystallization (Cool to 0°C) Filtration1->Recryst Filter Cake Tars Discard: Polymeric Tars & Residual SOCl2 Filtration1->Tars Filtrate Pure Pure 3-(Chloromethyl)- 4-methylpyridazine HCl Recryst->Pure Filter Crystals Overchlor Discard: Over-chlorinated Byproducts in Mother Liquor Recryst->Overchlor Filtrate

Workflow for the biphasic purification of 3-(chloromethyl)-4-methylpyridazine hydrochloride.

References[1] Title: 3-(Chloromethyl)-4-methylpyridazine hydrochloride - CAS 1956370-79-8

Source: Molaid URL: [Link]2] Title: US8344001B2 - Heterocyclic H3 antagonists Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Alternative Reagents for the Synthesis of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic building blocks. Here, we address common challenges and provide alternative solutions for the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a valuable intermediate in medicinal chemistry. Our focus is on moving beyond conventional, often harsh, chlorinating agents to enhance safety, yield, and process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common questions and issues encountered during the synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride.

Q1: What are the traditional synthesis routes for 3-(Chloromethyl)-4-methylpyridazine, and what are their primary drawbacks?

A1: The two most established pathways to synthesize the 3-(chloromethyl)-4-methylpyridazine core rely on potent chlorinating agents that, while effective, present significant handling and safety challenges.

  • Chlorination of a Hydroxymethyl Intermediate: This route begins with 3-hydroxymethyl-4-methylpyridazine, which is then chlorinated. The go-to reagent for this transformation is typically **thionyl chloride (SOCl₂) **.[1][2]

  • Rearrangement of an N-oxide Intermediate: This pathway starts with 3,4-dimethylpyridazine, which is first oxidized to 3,4-dimethylpyridazine N-oxide.[3] This intermediate is then treated with phosphoryl chloride (POCl₃) , which facilitates a rearrangement reaction to yield the desired chloromethyl product.[4][5]

Primary Drawbacks:

  • Reagent Hazards: Both SOCl₂ and POCl₃ are highly corrosive, toxic, and react violently with water, liberating toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7] Special handling procedures, including working under an inert atmosphere and in a well-ventilated fume hood, are mandatory.[8][9]

  • Harsh Reaction Conditions: These reactions often require elevated temperatures (reflux), which can lead to the formation of intractable tars and other side products, complicating purification.[10]

  • Corrosive Byproducts: The generation of HCl gas can be detrimental to sensitive functional groups elsewhere in the molecule and requires careful neutralization during workup.

  • Workup Complexity: Quenching large amounts of unreacted POCl₃ or SOCl₂ is hazardous and can lead to exothermic events if not performed with extreme care, typically by slowly adding the reaction mixture to ice.

The diagram below illustrates these two conventional synthetic pathways.

Conventional_Synthesis cluster_0 Route 1: Via Hydroxymethyl Intermediate cluster_1 Route 2: Via N-Oxide Intermediate Start1 3-Hydroxymethyl- 4-methylpyridazine Product1 3-(Chloromethyl)- 4-methylpyridazine Start1->Product1 SOCl₂ Start2 3,4-Dimethylpyridazine Intermediate2 3,4-Dimethylpyridazine N-oxide Start2->Intermediate2 Oxidation (e.g., m-CPBA, H₂O₂) Product2 3-(Chloromethyl)- 4-methylpyridazine Intermediate2->Product2 POCl₃ (Rearrangement)

Caption: Conventional synthetic routes to 3-(Chloromethyl)-4-methylpyridazine.

Q2: I need to avoid thionyl chloride (SOCl₂) for the chlorination of 3-hydroxymethyl-4-methylpyridazine. What are safer and milder alternatives?

A2: Several effective alternatives to thionyl chloride exist for converting primary alcohols to alkyl chlorides under milder conditions. These methods often reduce the risk of side reactions and simplify the workup process.

  • The Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or other halogenated solvents. It proceeds through a phosphonium salt intermediate under neutral and generally mild conditions.

    • Causality: The alcohol's oxygen atom attacks the phosphorus of PPh₃, which has been activated by the halide source. This forms a stable P-O bond and activates the hydroxyl group as an excellent leaving group, which is then displaced by the chloride ion.

    • Advantages: Very mild conditions (often room temperature), high functional group tolerance, and avoidance of strong acids.

    • Disadvantages: The reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.

  • Vilsmeier-Haack Type Reagents: While the classic Vilsmeier reagent is generated from DMF and POCl₃, analogous active species can be formed from DMF and oxalyl chloride or triphosgene .[11][12] These reagents can effectively chlorinate activated alcohols.

    • Causality: The reaction forms a chloromethyleneiminium salt, which acts as the active electrophile. The alcohol adds to this salt, and subsequent rearrangement and displacement by chloride yield the product.

    • Advantages: Can be more selective than SOCl₂ and avoids phosphorus-based byproducts.

    • Disadvantages: The in-situ generation requires careful control of stoichiometry and temperature.

  • N-Chlorosuccinimide (NCS) and a Reducing Agent: A combination of NCS and a phosphine like triphenylphosphine can also achieve this transformation.

    • Causality: This system functions similarly to the Appel reaction, where the phosphine activates the NCS, and the resulting intermediate activates the alcohol for nucleophilic attack by chloride.

    • Advantages: NCS is a solid and is often easier and safer to handle than gaseous or highly corrosive liquid chlorinating agents.

The table below provides a comparative overview of these reagents.

Reagent SystemTypical ConditionsAdvantagesDisadvantagesKey Safety Notes
**Thionyl Chloride (SOCl₂) **Reflux in neat reagent or inert solvent (DCM, Toluene)High reactivity, volatile byproducts (SO₂, HCl)Highly corrosive, reacts violently with water, often requires high temperaturesWork in a fume hood, use PPE, handle under inert gas. Quench slowly on ice.[8]
Appel Reaction (PPh₃/CCl₄) 0°C to RT in an inert solvent (e.g., CH₂Cl₂)Very mild, neutral conditions, high selectivityStoichiometric PPh₃O byproduct can complicate purificationCCl₄ is toxic and an ozone-depleting substance; use alternatives like CBrCl₃ or other sources of Cl⁻ if possible.
Vilsmeier Reagent (Oxalyl Chloride/DMF) 0°C to RT in an inert solvent (e.g., CH₂Cl₂)Milder than SOCl₂, avoids phosphorus byproductsOxalyl chloride is toxic and moisture-sensitiveThe reaction generates CO and CO₂ gas; ensure adequate ventilation.
NCS / PPh₃ 0°C to RT in an inert solvent (e.g., THF, CH₂Cl₂)NCS is an easy-to-handle solid, mild conditionsStoichiometric PPh₃O and succinimide byproductsAvoid inhalation of NCS dust. The reaction can be exothermic.
Q3: My chlorination reaction is failing, giving low yields or a complex mixture of byproducts. How can I troubleshoot this?

A3: Low yields and byproduct formation are common issues that can often be resolved by systematically analyzing the reaction conditions. The following troubleshooting guide addresses the most frequent problems.

Troubleshooting cluster_LowYield Troubleshooting Low Yield cluster_Byproducts Troubleshooting Byproducts Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Byproducts Multiple Byproducts / Decomposition Start->Byproducts LY_Q1 Is starting material consumed? LowYield->LY_Q1 BP_Q1 Are byproducts from overheating? Byproducts->BP_Q1 LY_A1_No Increase Reagent Stoichiometry Increase Reaction Time/Temp Add Catalyst (e.g., cat. DMF for SOCl₂) LY_Q1->LY_A1_No No LY_A1_Yes Product may be unstable during workup. Consider milder quench (e.g., sat. NaHCO₃). Ensure anhydrous conditions. LY_Q1->LY_A1_Yes Yes BP_A1_Yes Lower reaction temperature. Use a milder reagent (e.g., Appel vs. SOCl₂). Ensure slow reagent addition. BP_Q1->BP_A1_Yes Yes BP_A1_No Possible ring chlorination or side reactions. Use a more selective reagent. Protect other sensitive functional groups. BP_Q1->BP_A1_No No

Caption: A troubleshooting decision tree for common synthesis issues.

Common Scenarios & Solutions:

  • Problem: Starting material remains after the reaction.

    • Cause & Logic: The reaction may be too slow, or the reagent may have degraded due to moisture. Chlorination with SOCl₂ can sometimes be accelerated by a catalytic amount of DMF.[13]

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the stoichiometry of the chlorinating agent (e.g., from 1.1 to 1.5 equivalents). If using SOCl₂, add a catalytic drop of DMF. Consider increasing the reaction temperature in small increments or extending the reaction time.

  • Problem: The reaction mixture turns dark, and the desired product is isolated in very low yield.

    • Cause & Logic: The pyridazine ring is relatively electron-deficient but can still be sensitive to harsh, acidic conditions at high temperatures, leading to decomposition or polymerization.[10]

    • Solution: Switch to a milder chlorination protocol, such as the Appel reaction, which runs at room temperature.[14] If using SOCl₂, lower the reaction temperature and add the reagent dropwise to control any initial exotherm.

  • Problem: Mass loss or instability during aqueous workup.

    • Cause & Logic: The chloromethyl group is a reactive electrophile. Under basic (high pH) or sometimes even neutral aqueous conditions, it can be hydrolyzed back to the alcohol or participate in other side reactions. The hydrochloride salt form is generally more stable.

    • Solution: Minimize the time the product spends in an aqueous phase. After quenching, extract the product quickly into a non-polar organic solvent (e.g., DCM, EtOAc). Dry the organic layer thoroughly before concentration. To isolate the final product, form the hydrochloride salt, which is typically a more stable, crystalline solid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key alternative transformations.

Protocol 1: Synthesis of 3-Hydroxymethyl-4-methylpyridazine

This precursor can be synthesized from commercially available starting materials. One common route involves the condensation of a suitable 1,4-dicarbonyl compound with hydrazine.[15][16]

  • Reaction Setup: To a solution of a suitable β-acylpropionic acid derivative in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Cyclization: Add a few drops of glacial acetic acid to catalyze the reaction.[17] Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Aromatization (if necessary): The initial cyclization may yield a dihydropyridazinone. A subsequent oxidation/dehydration step may be required to form the aromatic pyridazine ring.

  • Reduction: The resulting pyridazine-3-carboxylate or related functional group is then reduced to the hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like THF at 0°C.

  • Workup and Purification: Carefully quench the reaction with water and a base (e.g., 15% NaOH solution). Filter the resulting salts and concentrate the filtrate. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-hydroxymethyl-4-methylpyridazine.

Protocol 2: Chlorination of 3-Hydroxymethyl-4-methylpyridazine via the Appel Reaction

Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE. Carbon tetrachloride is toxic; handle with care.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of argon or nitrogen, dissolve 3-hydroxymethyl-4-methylpyridazine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add carbon tetrachloride (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (stain with KMnO₄).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add pentane or a mixture of hexane/ether to the residue to precipitate the triphenylphosphine oxide.

    • Filter the solid byproduct and wash it with cold pentane.

    • Combine the filtrates and concentrate them.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(chloromethyl)-4-methylpyridazine free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or isopropanol. Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 3-(chloromethyl)-4-methylpyridazine hydrochloride.

References
  • Pitt, W. R., et al. "Heteroaromatic molecules of the future." Journal of medicinal chemistry 59.5 (2016): 1867-1884. (Source not directly in search results, but relevant context).
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." [Link]

  • Research Journal of Pharmacy and Technology. "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." [Link]

  • Bentham Science Publisher. "An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity." [Link]

  • Google Patents. "WO2007026377A2 - Synthesis of vilsmeier haack reagent from di (trichlo-romethyl)
  • Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7." [Link]

  • MDPI. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." [Link]

  • ACS Publications. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." [Link]

  • Knowledge UChicago. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." [Link]

  • ScienceDirect. "Synthesis and chemistry of pyridazin-3(2H)-ones." [Link]

  • Carl ROTH. "Safety Data Sheet: Thionyl chloride." [Link]

  • NJ.gov. "Common Name: THIONYL CHLORIDE HAZARD SUMMARY." [Link]

  • Australian Journal of Chemistry. "The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds." [Link]

  • Google Patents. "CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride."
  • Google Patents. "A kind of preparation method of 6-chlorine pyridazine-3-formic acid."
  • Bionium. "Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS." [Link]

  • Google Patents.
  • PMC. "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents." [Link]

  • Organic Syntheses. "4-AMINOPYRIDINE." [Link]

  • Journal of the Serbian Chemical Society. "On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature." [Link]

  • PrepChem.com. "Synthesis of 3,4-lutidine-N-oxide." [Link]

  • Google Patents. "CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine."
  • Liberty University. "Synthesis and Characterization of Unique Pyridazines." [Link]

  • Organic Chemistry Portal. "Synthesis of pyridazines." [Link]

  • PubMed. "Synthesis of pyridazine analogues of the naturally occurring nucleosides cytidine, uridine, deoxycytidine, and deoxyuridine." [Link]

  • MDPI. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." [Link]

  • Wikipedia. "Phosphoryl chloride." [Link]

  • ARKAT USA. "Recent trends in the chemistry of pyridine N-oxides." [Link]

  • Rlavie. "3-Chloro-4-Methylpyridazine|CAS 68206-04-2." [Link]

  • Organic Chemistry Portal. "Synthesis of N-oxides of pyridines and related compounds." [Link]

  • Reddit. "Help with thionyl chloride halogenation." [Link]

  • Google Patents. "CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide."
  • Google Patents. "GB2356862A - Chlorination of hydroxymethylfurans with thionyl chloride and diisopropylethylamine."
  • Journal of the Chemical Society of Pakistan. "Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides." [Link]

  • PMC. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." [Link]

  • Oreate AI Blog. "Unlocking Alcohols: The Magic of Thionyl Chloride in Transformation." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Targeted Heteroaryl Methylation vs. Traditional Chloromethylation

Executive Summary & Scope Clarification In advanced medicinal chemistry and organic synthesis, the term "chloromethylation" often creates a nomenclature trap. As an application scientist, it is critical to distinguish be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope Clarification

In advanced medicinal chemistry and organic synthesis, the term "chloromethylation" often creates a nomenclature trap. As an application scientist, it is critical to distinguish between reagents that contain a chloromethyl group and those that transfer a chloromethyl group.

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a specialized heteroaryl methylating agent . It utilizes its chloromethyl moiety as a reactive electrophilic handle to attach a complex 4-methylpyridazin-3-ylmethyl pharmacophore onto a target molecule. This is typically a late-stage functionalization step in drug discovery (e.g., kinase inhibitor synthesis).

Conversely, traditional chloromethylating agents —such as Chloromethyl Methyl Ether (CMME), Bis(chloromethyl) ether (BCME), and the Formaldehyde/HCl system (Blanc reaction)—are used for early-stage scaffold building. They transfer a reactive −CH2​Cl group onto an aromatic ring, which is subsequently used for further functionalization [1].

This guide objectively compares these two divergent chemical strategies, providing mechanistic causality, safety data, and self-validating experimental protocols.

Mechanistic Divergence: The Causality of Reagent Selection

The fundamental difference between these agents lies in their reaction mechanisms and the payload they deliver to the substrate.

  • Heteroaryl Methylation (3-(Chloromethyl)-4-methylpyridazine HCl): Operates via an SN​2 mechanism. A nucleophilic substrate (amine, phenol, or thiol) attacks the electrophilic carbon of the reagent, displacing the chloride ion. The payload is the heteroaromatic ring.

  • Traditional Chloromethylation (Blanc Reaction / CMME): Operates via Electrophilic Aromatic Substitution (EAS). A Lewis acid activates the reagent to form a highly reactive chloromethyl cation, which then attacks an electron-rich aromatic ring [2]. The payload is the −CH2​Cl group.

MechanisticDivergence Substrate Starting Material (Target Scaffold) Agent1 3-(Chloromethyl)-4-methylpyridazine HCl (Alkylating Agent) Substrate->Agent1 Needs Pharmacophore Agent2 CMME or Formaldehyde/HCl (Chloromethylating Agent) Substrate->Agent2 Needs Reactive Handle Mech1 SN2 Alkylation (Base Promoted) Agent1->Mech1 Mech2 Electrophilic Aromatic Substitution (Lewis Acid Catalyzed) Agent2->Mech2 Prod1 Heteroaryl-Methylated Product (Late-Stage API) Mech1->Prod1 Prod2 Chloromethylated Scaffold (Early-Stage Intermediate) Mech2->Prod2

Fig 1: Mechanistic divergence between heteroaryl methylation and traditional chloromethylation.

Performance, Safety, and Application Data

When selecting a reagent, the synthetic yield must be weighed against occupational hazards. Traditional chloromethylating agents like CMME and BCME are notorious human carcinogens (OSHA regulated), requiring specialized containment. In contrast, 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a standard laboratory irritant.

Table 1: Comparative Analysis of Reagents
Parameter3-(Chloromethyl)-4-methylpyridazine HClChloromethyl Methyl Ether (CMME)Formaldehyde / HCl (Blanc)
Primary Function Late-stage pharmacophore installationEarly-stage scaffold functionalizationEarly-stage scaffold functionalization
Reaction Mechanism SN​2 Alkylation (Nucleophilic attack)Electrophilic Aromatic SubstitutionElectrophilic Aromatic Substitution
Payload Delivered 4-methylpyridazin-3-ylmethyl group −CH2​Cl group −CH2​Cl group
Typical Yields 70% – 90%50% – 85%40% – 80%
Toxicity / Safety Irritant, Corrosive (Standard PPE)Highly Toxic, Known Human CarcinogenCorrosive, Generates Carcinogenic Byproducts
Catalyst / Promoter Organic Base (e.g., DIPEA, K2​CO3​ )None (highly reactive)Lewis Acid (e.g., ZnCl2​ , SnCl4​ )

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems, where the causality behind each specific reagent, equivalent, and temperature choice is explicitly defined.

Protocol A: Late-Stage N-Alkylation using 3-(Chloromethyl)-4-methylpyridazine HCl

This protocol is optimized for the alkylation of a secondary amine (e.g., a piperazine derivative) to yield a tertiary amine API intermediate.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the nucleophilic amine substrate (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous polar aprotic solvent maximizes the nucleophilicity of the amine while preventing the hydrolytic degradation of the chloromethyl reagent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: The first equivalent neutralizes the HCl salt of the pyridazine reagent. The second equivalent neutralizes the HCl generated during the SN​2 displacement. The 0.5 eq excess acts as a kinetic buffer to drive the reaction equilibrium forward.

  • Reagent Addition: Cool the mixture to 0∘C and add 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1.1 eq) portionwise. Causality: Cooling mitigates exothermic degradation and suppresses competing elimination (E2) pathways.

  • Heating: Warm to room temperature, then heat to 60∘C for 4-6 hours. Causality: The steric hindrance caused by the adjacent 4-methyl group on the pyridazine ring requires thermal energy to achieve complete conversion via the SN​2 transition state.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Causality: The mild aqueous base neutralizes any remaining acidic species, while the organic extraction isolates the heteroaryl-methylated product from the highly water-soluble DMF and DIPEA salts.

ExperimentalWorkflow Step1 1. Dissolve Substrate + Base (e.g., DIPEA in DMF) Step2 2. Add 3-(Chloromethyl)-4-methylpyridazine HCl (Portionwise at 0°C) Step1->Step2 Step3 3. Heat to 60-80°C (Drive SN2 reaction) Step2->Step3 Step4 4. Aqueous Workup (Remove salts & DMF) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5

Fig 2: SN2 alkylation workflow using 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Protocol B: Traditional Blanc Chloromethylation using Formaldehyde/HCl

This protocol demonstrates the classical early-stage functionalization of an electron-rich aromatic ring [3].

  • Preparation: Dissolve the aromatic substrate (1.0 eq) in a non-polar solvent (e.g., DCM) or use it neat if liquid.

  • Reagent Addition: Add Paraformaldehyde (1.5 eq) and anhydrous ZnCl2​ (0.5 eq). Causality: ZnCl2​ acts as a Lewis acid to depolymerize paraformaldehyde and activate the resulting formaldehyde monomer [2].

  • Acidification: Bubble dry HCl gas through the suspension or add concentrated aqueous HCl dropwise at room temperature. Causality: The acid protonates the activated formaldehyde, generating the highly electrophilic chloromethyl cation intermediate required for the EAS mechanism [4].

  • Reaction: Stir at 40∘C for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy of breaking the aromaticity during the formation of the Wheland intermediate.

  • Workup: Quench rapidly with ice water and extract with DCM. Causality: Rapid thermal quenching prevents secondary alkylation (the formation of diarylmethane byproducts), which is the most common failure mode in Blanc reactions [2].

References

  • Preparation of aromatic chloromethylene derivatives Blanc, G. L. - Bulletin de la Société Chimique de France, 1923, 4 (33): 313–319. URL:[Link] [3]

  • Chloromethylation of deactivated aromatic compounds (US4562280A)
Comparative

A Researcher's Guide to the Comparative Reactivity of Halomethylpyridazines in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in the field of drug development, a deep understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design and synthesis of novel therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development, a deep understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design and synthesis of novel therapeutic agents. Halomethylpyridazines represent a critical class of building blocks, offering a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr). However, the reactivity of these isomers is not uniform and is intricately governed by the substitution pattern on the pyridazine ring.

This guide provides a comprehensive comparison of the reactivity of halomethylpyridazine isomers, grounded in the principles of physical organic chemistry. We will explore the electronic and steric factors that dictate their susceptibility to nucleophilic attack. While direct, side-by-side kinetic data for all conceivable isomers is not exhaustively cataloged in the literature, this guide will equip you with the theoretical framework to predict reactivity trends and provide a detailed, self-validating experimental protocol to generate robust comparative data for your specific research needs.

Theoretical Underpinnings of Halomethylpyridazine Reactivity

The reactivity of halomethylpyridazines in SNAr reactions is primarily dictated by the electron-deficient nature of the pyridazine ring, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency facilitates the attack of nucleophiles. The rate-determining step in these reactions is typically the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the key to understanding the relative reactivity of different isomers.

Several factors influence the stability of the Meisenheimer complex and, consequently, the reaction rate:

  • Position of the Halogen: Halogens located at positions that are electronically activated by the ring nitrogens (positions 3 and 6, which are ortho and para to the nitrogens, respectively) are significantly more reactive than those at positions 4 and 5 (meta to the nitrogens). This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms when the nucleophile attacks at the 3- or 6-position.[1]

  • Position of the Methyl Group: The methyl group is a weak electron-donating group. Its effect on reactivity depends on its position relative to the site of nucleophilic attack. When positioned on the ring, it can slightly decrease the electrophilicity of the ring and thus slow down the reaction.

  • Nature of the Nucleophile: Stronger nucleophiles will generally react faster. The nucleophilicity of a species is influenced by factors such as its charge, basicity, polarizability, and the solvent used.

  • Leaving Group Ability: The nature of the halogen also plays a role, with the typical reactivity order in SNAr being F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic.[2]

Based on these principles, we can make qualitative predictions about the relative reactivity of different chloromethylpyridazine isomers. For instance, a 3-chloro-6-methylpyridazine is expected to be more reactive than a 4-chloro-5-methylpyridazine because the chlorine in the former is in an activated position.

Quantitative Comparison of Reactivity: A Proposed Experimental Workflow

To obtain precise, quantitative data on the relative reactivity of different halomethylpyridazine isomers, a competitive kinetic experiment is the most robust approach. This method allows for the direct comparison of reaction rates under identical conditions, minimizing the impact of variations in experimental parameters.

Experimental Design: Competitive Kinetics

The core principle of a competitive kinetic experiment is to have two different halomethylpyridazine isomers compete for a limited amount of a common nucleophile. By monitoring the consumption of the starting materials over time, their relative reaction rates can be determined.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Isomer A (Halomethylpyridazine 1)] --> C{Reaction Mixture}; B[Isomer B (Halomethylpyridazine 2)] --> C; D[Nucleophile (in excess)] --> C; C --> E[Reaction Monitoring via UPLC-MS]; E --> F[Data Analysis: Relative Rate Determination]; }

Caption: Workflow for a competitive kinetic study.

Detailed Experimental Protocol

This protocol outlines a general procedure for a competitive SNAr reaction between two chloromethylpyridazine isomers with a common amine nucleophile.

Materials:

  • Chloromethylpyridazine Isomer A

  • Chloromethylpyridazine Isomer B

  • Nucleophile (e.g., morpholine, piperidine)

  • Solvent (e.g., Acetonitrile, DMSO)

  • Internal Standard (for UPLC-MS quantification)

  • High-quality vials and stirring equipment

Procedure:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of Isomer A, Isomer B, and the internal standard in the chosen reaction solvent at a precise concentration (e.g., 10 mM).

    • Prepare a stock solution of the nucleophile at a higher concentration (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vial, combine equal volumes of the stock solutions of Isomer A and Isomer B.

    • Add a known volume of the internal standard stock solution.

    • Initiate the reaction by adding a volume of the nucleophile stock solution to ensure it is in significant excess (e.g., 10-fold).

    • Immediately start a timer and ensure rapid mixing.

  • Reaction Monitoring:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a large volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.

  • UPLC-MS Analysis:

    • Analyze the quenched aliquots using a validated UPLC-MS method.[2][3][4] The method should be capable of separating and quantifying the two starting isomers, the two reaction products, and the internal standard.

    • The use of a mass spectrometer allows for unambiguous identification of each species based on their mass-to-charge ratio.[2]

Data Analysis and Interpretation

The relative reactivity of the two isomers can be determined by analyzing the rate of disappearance of each starting material relative to the internal standard.

  • Quantification: For each time point, determine the peak area of each isomer and the internal standard from the UPLC-MS chromatograms.

  • Normalization: Normalize the peak area of each isomer to the peak area of the internal standard to correct for any injection volume variations.

  • Rate Determination: Plot the natural logarithm of the normalized concentration of each isomer against time. For a pseudo-first-order reaction (due to the excess of the nucleophile), this plot should be linear. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k'').

  • Relative Reactivity: The ratio of the pseudo-first-order rate constants (k'A / k'B) will give the relative reactivity of Isomer A compared to Isomer B.

The following table provides a template for summarizing the quantitative data obtained from such an experiment.

IsomerInitial Concentration (mM)Nucleophile Concentration (mM)Pseudo-first-order Rate Constant (k') (s⁻¹)Relative Reactivity (k'isomer / k'reference)
3-Chloro-6-methylpyridazine1.010.0Experimental ValueCalculated Value
4-Chloro-5-methylpyridazine1.010.0Experimental ValueCalculated Value
Other Isomer1.010.0Experimental ValueCalculated Value

Advanced Analysis: The Hammett Equation

For a more in-depth understanding of the electronic effects of substituents on the reactivity of halomethylpyridazines, the Hammett equation can be a powerful tool.[5][6][7][8][9] This linear free-energy relationship correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents.

The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

By determining the rate constants for a series of halomethylpyridazines with different substituents at various positions and plotting log(k/k₀) against the appropriate σ values, a Hammett plot can be generated. The slope of this plot gives the ρ value, providing valuable insights into the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is expected for SNAr reactions.

Hammett_Plot_Workflow

Caption: Workflow for applying the Hammett equation.

Conclusion

The comparative reactivity of halomethylpyridazines is a nuanced subject governed by a predictable set of electronic and steric principles. While theoretical understanding provides a strong foundation for predicting reactivity trends, robust experimental data is essential for making informed decisions in synthetic planning and drug development. The competitive kinetic methodology detailed in this guide, coupled with modern analytical techniques like UPLC-MS, offers a reliable and efficient means of generating high-quality comparative data. Furthermore, the application of physical organic principles, such as the Hammett equation, can provide deeper mechanistic insights. By employing these approaches, researchers can confidently navigate the reactivity landscape of halomethylpyridazines and accelerate their discovery programs.

References

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. [Link]

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]

  • van der Plas, H. C., & Roeterdink, F. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Twohig, M., et al. (2007). Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. [Link]

  • Wang, T., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12823-12833. [Link]

  • Pearson, D. E., & Williams, D. L. (1953). The Hammett Equation. Journal of Organic Chemistry, 18(6), 779-781. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, amines, and other nitrogen heterocycles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • Sigman, M. S., & Harper, K. C. (2012). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 3(3), 837-842. [Link]

  • Jacobsen, E. N., & Lewis, C. A. (2013). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9910-9913. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Sigman, M. S., & Harper, K. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12823-12833. [Link]

  • Chem LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Waters Corporation. (2021). Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System Coupled to Photodiode Array and ACQUITY QDa Mass Detector. [Link]

  • Cooks, R. G., et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. Molecules, 26(16), 5035. [Link]

  • Reddit. (2025, January 8). I want a quick UPLCMS method for reaction monitoring and purity checks. [Link]

  • Chem LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. [Link]

  • ChemSurvival. (2017, August 7). Nucleophilic substitution of pyridine [Video]. YouTube. [Link]

  • Liebeskind, L. S., & Liu, S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]

  • Kappe, C. O., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3960. [Link]

  • Gallardo-Garrido, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Repositorio UDD. [Link]

  • Obot, I. B., et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Journal of Molecular Structure, 1259, 132731. [Link]

  • Dong, V. M., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14243-14249. [Link]

  • Bakulev, V. A., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. Beilstein Journal of Organic Chemistry, 13, 2536-2545. [Link]

  • Al-Dhfyan, A., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5081. [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES, 82(1), 1-24. [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7203-7216. [Link]

  • All About Chemistry. (2021, March 8). Heterocycles Part 2: Pyridine [Video]. YouTube. [Link]

  • Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences, 3(4), 438-446. [Link]

  • Wiberg, K. B., et al. (2011). Computational study of the properties and reactions of small molecules containing O, S, and Se. The Journal of Physical Chemistry A, 115(45), 12624-12630. [Link]

  • Ng, D., & Mannan, M. S. (2009). Molecular simulation studies on chemical reactivity of methylcyclopentadiene. Journal of hazardous materials, 165(1-3), 88-95. [Link]

  • Hocek, M., et al. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6827-6834. [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

Sources

Validation

Biological Activity Comparison Guide: 3-(Chloromethyl)-4-methylpyridazine Hydrochloride Analogs vs. Standard Therapeutics

Executive Summary & Chemical Rationale In modern medicinal chemistry, the pyridazine nucleus is recognized as a highly privileged scaffold due to its favorable physicochemical properties, including enhanced water solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the pyridazine nucleus is recognized as a highly privileged scaffold due to its favorable physicochemical properties, including enhanced water solubility and the ability to act as a bidentate hydrogen bond acceptor. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CAS 1956370-79-8) serves as a critical synthetic intermediate (synthon) for drug discovery programs[1].

The strategic value of this specific synthon lies in its chloromethyl moiety. As a primary alkyl halide attached to an electron-deficient heteroaromatic ring, the −CH2​Cl group is highly activated toward nucleophilic bimolecular substitution (S N​ 2). This allows researchers to rapidly generate vast libraries of pyridazine analogs by reacting the synthon with various amines, thiols, and alkoxides. These resulting analogs have demonstrated profound biological activities, most notably as kinase inhibitors (anticancer) and antimicrobial agents .

This guide objectively compares the biological performance of pyridazine analogs derived from this scaffold against standard-of-care therapeutics, providing supporting quantitative data and validated experimental workflows.

Quantitative Biological Data: Performance Comparison

Kinase Inhibitory Activity (Anticancer)

Pyridazine analogs, particularly imidazo[1,2- b ]pyridazine derivatives, are potent hinge-binders in the ATP pocket of receptor tyrosine kinases such as VEGFR-2[2]. Inhibition of the VEGFR-2 signaling pathway is a clinically validated mechanism for halting tumor angiogenesis. When compared to the standard multi-kinase inhibitor Sorafenib, optimized pyridazine analogs demonstrate superior, sub-nanomolar potency. For example, the derivative TAK-593 exhibits an IC 50​ of 0.95 nM against VEGFR-2[3].

Table 1: Kinase Inhibitory Activity (IC 50​ ) of Pyridazine Analogs vs. Standards

Compound / Analog ClassTarget KinaseIC 50​ ValueReference StandardStandard IC 50​
TAK-593 (Pyridazine derivative)VEGFR-20.95 nMSorafenib~90 nM
Compound 6b (Imidazo[1,2- b ]pyridazine)VEGFR-27.1 nMSunitinib~10 nM
Compound 18b (Pyridazinone derivative)VEGFR-260.7 nMSorafenib~90 nM
Compound 6b (Imidazo[1,2- b ]pyridazine)PDGFR β 15.0 nMImatinib~100 nM

Data synthesized from structural and activity relationship (SAR) studies of pyridazine kinase inhibitors[2],[3],[4].

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) pathogens necessitates novel antibiotic scaffolds. Pyridazine derivatives carrying urea, thiourea, or sulfonamide moieties have shown remarkable broad-spectrum antimicrobial activity[5]. Against Methicillin-resistant Staphylococcus aureus (MRSA), specific pyridazine analogs outperform standard therapeutics like Ampicillin in in vitro models.

Table 2: Antimicrobial Activity (MIC) of Pyridazine Analogs vs. Standards

Compound / Analog ClassPathogen StrainMIC ( μ g/mL)Reference StandardStandard MIC ( μ g/mL)
Pyridazine-Urea Analog (2a-2c) S. aureus (MRSA)2 - 4 μ g/mLAmpicillin4 - 8 μ g/mL
Pyridazine-Thiourea Analog (3b) E. coli4 - 16 μ g/mLAmpicillin16 - 32 μ g/mL
Compound 10h (Pyridazinone)S. aureus16 μ g/mLCiprofloxacin0.5 - 1 μ g/mL
Compound 8g (Pyridazinone)Candida albicans16 μ g/mLFluconazole8 μ g/mL

Data synthesized from antimicrobial screening of synthesized pyridazine compounds[6],[5].

Mechanistic Visualizations

To contextualize the biological data, the following diagrams map the chemical synthesis logic and the primary biological mechanism of action for these analogs.

G Synthon 3-(Chloromethyl)-4- methylpyridazine HCl Nucleophile Nucleophilic Substitution (SN2 Reaction) Synthon->Nucleophile -CH2Cl handle Library Pyridazine Analog Library Nucleophile->Library Diversification Screening High-Throughput Screening Library->Screening Bio-evaluation Hit Hit Identification (Validated Assays) Screening->Hit Z'-factor > 0.5

Caption: Chemical workflow from the chloromethyl synthon to biological hit identification.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activates Downstream Downstream Signaling (MAPK / PI3K) VEGFR2->Downstream Phosphorylation Analog Pyridazine Analog (ATP-competitive) Analog->VEGFR2 Inhibits Kinase Domain Angiogenesis Tumor Angiogenesis Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and its targeted inhibition by pyridazine analogs.

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and biological evaluation of 3-(Chloromethyl)-4-methylpyridazine hydrochloride analogs. Every protocol is designed as a self-validating system.

Protocol A: Synthesis of Pyridazine Analogs via S N​ 2 Displacement

Causality Focus: The starting material is a hydrochloride salt. A mild base is required not only to liberate the free base of the pyridazine but also to act as an acid scavenger for the HCl generated during the substitution, driving the reaction to completion without degrading the sensitive heteroaromatic ring.

  • Preparation: Suspend 1.0 equivalent of 3-(Chloromethyl)-4-methylpyridazine hydrochloride[1] in anhydrous N,N -dimethylformamide (DMF) under an inert argon atmosphere.

  • Basification: Add 3.0 equivalents of anhydrous potassium carbonate (K 2​ CO 3​ ). Stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Substitution: Add 1.2 equivalents of the desired nucleophile (e.g., a substituted aniline or phenol).

  • Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor progression via TLC or LC-MS. The electron-withdrawing nature of the pyridazine ring accelerates the displacement of the chloride ion.

  • Workup: Quench with ice water. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure pyridazine analog.

Protocol B: In Vitro VEGFR-2 Kinase Assay (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate background auto-fluorescence from the chemical library. The inclusion of 0.01% Triton X-100 prevents Pan-Assay Interference Compounds (PAINs) from forming colloidal aggregates that cause false-positive kinase inhibition.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT.

  • Compound Dilution: Serially dilute the synthesized pyridazine analogs in 100% DMSO. Transfer 100 nL of each dilution to a 384-well microtiter plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Addition: Add 5 μ L of recombinant human VEGFR-2 kinase domain (diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 μ L of a substrate mixture containing ATP (at the Km​ concentration for VEGFR-2) and a biotinylated poly-GT peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 μ L of a detection buffer containing EDTA (to chelate Mg 2+ and stop kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and Sorafenib-treated (positive) control wells. A Z'-factor > 0.5 confirms assay robustness. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol C: Broth Microdilution Assay for MIC Determination

Causality Focus: Relying solely on visual turbidity can be subjective. The addition of resazurin (Alamar Blue) dye acts as a metabolic indicator. Viable bacteria reduce the blue resazurin to pink resorufin, providing an objective, colorimetric self-validation of bacterial viability.

  • Inoculum Preparation: Cultivate S. aureus (MRSA) or E. coli on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the pyridazine analogs (ranging from 128 μ g/mL to 0.25 μ g/mL) in MHB.

  • Inoculation: Add 50 μ L of the bacterial suspension to each well (final volume 100 μ L/well).

  • Controls:

    • Growth Control: MHB + Bacteria + DMSO (no drug).

    • Sterility Control: MHB + DMSO (no bacteria).

    • Positive Control: Standard antibiotic (e.g., Ampicillin or Ciprofloxacin)[5].

  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Readout: Add 10 μ L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the analog that prevents the color change from blue to pink, indicating complete inhibition of bacterial growth.

Sources

Comparative

Comparative Guide: 4-Methylpyridazine Derivatives vs. Traditional Heterocycles in Drug Discovery

Executive Summary In modern medicinal chemistry, escaping crowded patent spaces while optimizing ligand efficiency (LE) and physicochemical properties is a primary directive. Traditional pyrimidine and pyridine scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping crowded patent spaces while optimizing ligand efficiency (LE) and physicochemical properties is a primary directive. Traditional pyrimidine and pyridine scaffolds, while ubiquitous, frequently suffer from suboptimal lipophilicity (high CLogP), poor aqueous solubility, and off-target kinome liabilities.

This guide objectively compares the performance of 4-methylpyridazine derivatives —specifically as building blocks for bicyclic scaffolds like pyrazolo[1,5-b]pyridazines and as core replacements in allosteric modulators—against traditional pyrimidine and 6-azaindole alternatives. By analyzing structural-activity relationships (SAR) across two distinct therapeutic modalities (Kinase Inhibition and Ion Channel Modulation), we provide a data-driven framework for selecting pyridazine cores in lead optimization.

Core Scaffold Comparison: The Causality of the Pyridazine Core

Why transition from a pyrimidine to a 4-methylpyridazine derivative? The decision is grounded in fundamental physical chemistry:

  • Dipole Moment & Solvation: The adjacent nitrogen atoms in the pyridazine ring generate a significantly higher dipole moment compared to pyrimidines. This alters the hydration shell, often resulting in superior aqueous solubility and improved pharmacokinetic (PK) profiles without adding polar surface area (PSA).

  • Regioselective Functionalization: The 4-methyl group provides a critical synthetic handle. It can be selectively oxidized, halogenated, or used to direct N-amination, enabling the rapid construction of complex bicyclic systems (e.g., via [3+2] cycloadditions).

  • Steric Vectoring in Binding Pockets: The continuous π -electron system and adjacent lone pairs alter the hydrogen bond acceptor vector. In kinase hinge-binding, this slight geometric shift can drastically improve kinome selectivity by exploiting subtle differences in the ATP-binding pocket.

Case Study 1: Kinase Inhibition (DYRK1A)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a high-value target for neurodegenerative diseases and diabetes. Traditional inhibitors often rely on 6-azaindole (e.g., GNF2133) or pyrimidine cores, which struggle with off-target GSK3 β inhibition and P-glycoprotein (P-gp) efflux liabilities.

Recent structural biology efforts utilized 4-methylpyridazine to synthesize a novel series of 1 [1].

SAR Insights & Causality
  • Steric Clashes (4-Position vs. 5-Position): High-resolution X-ray crystallography revealed that the orientation of the pyridazine core within the DYRK1A ATP-binding site is highly sensitive to substitution. Compounds bearing a methyl substituent at the 4-position exhibited an approximate 10-fold loss in binding affinity due to unfavorable steric clashes with the protein surface near Lys188. Conversely, substitutions at the 5-position were well tolerated, maintaining the critical hydrogen-bonding network.

  • Ligand Efficiency: The pyrazolo[1,5-b]pyridazine core demonstrated exceptional ligand efficiency (>0.4) and cellular permeability without P-gp liability, outperforming many traditional 2[2].

Quantitative Comparison: DYRK1A Inhibitor Scaffolds
PropertyPyrazolo[1,5-b]pyridazine (4-Methylpyridazine derived)6-Azaindole (e.g., GNF2133)Pyrimidine Core
Target Affinity (IC 50​ ) Low nM (< 10 nM)Low nM (< 10 nM)Mid nM (~50 nM)
Ligand Efficiency (LE) High (>0.4) Moderate (~0.35)Moderate (~0.30)
P-gp Liability None / Low VariableHigh
Kinome Selectivity Excellent (Avoids GSK3 β )Good (GSK3 β risk requires tuning)Poor

Case Study 2: Ion Channel Modulation (KCa2.2)

Small conductance calcium-activated potassium channels (KCa2) regulate neuronal firing. The prototype positive allosteric modulator (PAM), CyPPA, utilizes a pyrimidine core but suffers from low micromolar potency, making it unfit for clinical use.

To optimize the allosteric fit between the channel's HA/HB helices and the C-lobe of Calmodulin (CaM), researchers systematically modified the core, including3 [3] via the intermediate 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazine.

SAR Insights & Causality
  • Dihedral Angle Modulation: The shift from pyrimidine to pyridazine alters the dihedral angle between the central core and the flanking pyrazole/phenyl rings. This subtle geometric change allows the molecule to embed deeper into the hydrophobic pocket of the CaM complex.

  • Ca 2+ Sensitivity: The pyridazine analogs maintained the critical KCa2.2/KCa2.3 subtype selectivity while providing a novel scaffold to further tune lipophilicity (CLogP), ultimately leading to derivatives that shifted the Ca 2+ EC 50​ from 0.35 μ M down to ~0.09 μ M.

Quantitative Comparison: KCa2.2 PAM Scaffolds
Compound CoreExample DerivativeCa 2+ EC 50​ ( μ M)CLogPSubtype Selectivity
Pyrimidine (Prototype) CyPPA0.35 ± 0.0354.07KCa2.2 / KCa2.3
Pyridazine (Isostere) Compound 7~0.30~4.10KCa2.2 / KCa2.3
Optimized Phenyl-Pyrimidine Compound 2q0.091 ± 0.016 4.74KCa2.2 / KCa2.3

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility, the following protocols detail the synthesis of the 4-methylpyridazine core and subsequent biological validation. Every step is designed as a self-validating system where the chemical or physical causality dictates the procedure.

Protocol 1: Synthesis of the Pyrazolo[1,5-b]pyridazine Core via N-Amination

This protocol utilizes 4-methylpyridazine to build the bicyclic kinase inhibitor core.

  • Buffer Preparation: Dissolve 4-methylpyridazine (2.72 mmol) in pH 5 acetate buffer (1.5 mL).

    • Causality: Maintaining a slightly acidic pH (pH 5) ensures the pyridazine nitrogens are protonated just enough to direct regioselective amination while preventing the rapid, unproductive hydrolysis of the amination reagent.

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (1.36 mmol) dissolved in water (0.1 mL) dropwise to the solution.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents over-alkylation (formation of di-aminated side products).

  • Neutralization: Slowly add 2.4 M potassium bicarbonate (1.98 mL) to neutralize the mixture to pH 7.5.

    • Causality: Neutralization converts the intermediate salt into the free base, which is strictly required for the subsequent organic extraction.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 2 hours.

    • Causality: This temperature provides the necessary activation energy to finalize the N-N bond formation without degrading the heterocycle.

  • Extraction: Cool to room temperature and extract with CH 2​ Cl 2​ . Proceed to [3+2] Huisgen cycloaddition with the appropriate alkyne.

Protocol 2: In Vitro Kinase Assay (DYRK1A)

A luminescence-based assay to determine IC 50​ of the synthesized derivatives.

  • Enzyme Preparation: Incubate recombinant DYRK1A with the 4-methylpyridazine derivative in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 1 mM DTT).

    • Causality: DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues within the kinase domain.

  • Substrate Addition: Add 10 μ M ATP and a specific peptide substrate (e.g., Woodtide).

    • Causality: Using a highly specific peptide substrate like Woodtide minimizes background noise from enzyme auto-phosphorylation, ensuring the signal is directly proportional to substrate turnover.

  • Detection: Measure ADP production using a coupled luminescence assay (e.g., Kinase-Glo) after 60 minutes.

    • Causality: Luminescence provides a wider dynamic range and higher sensitivity than traditional radiometric assays, allowing precise IC 50​ determination for highly potent (low nM) compounds.

Mechanistic Visualizations

SAR_Workflow Start 4-Methylpyridazine Starting Material Amine N-Amination (Hydroxylamine-O-sulfonic acid) Start->Amine Cyclo [3+2] Cycloaddition (Pyrazolo[1,5-b]pyridazine core) Amine->Cyclo SAR SAR Optimization (4-Me vs 5-Me substitution) Cyclo->SAR Assay In Vitro Screening (Kinase / Patch-Clamp) SAR->Assay Lead Lead Compound (High Ligand Efficiency) Assay->Lead

Workflow for synthesizing and optimizing 4-methylpyridazine-derived lead compounds.

KCa2_Modulation PAM Pyridazine PAM (CyPPA Analog) CaM Calmodulin (CaM) C-lobe Binding PAM->CaM Binds pocket Channel KCa2.2 Channel HA/HB Helices PAM->Channel Allosteric mod Sens Increased Ca2+ Sensitivity CaM->Sens Channel->Sens Activation Channel Activation (K+ Efflux) Sens->Activation Physio Normalize PC Firing (Ataxia Model) Activation->Physio

Mechanism of KCa2.2 channel activation by pyridazine-based positive modulators.

References

  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Journal of Medicinal Chemistry (ACS Publications, 2021). URL:[Link]

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Journal of Medicinal Chemistry (ACS Publications, 2020). URL:[Link]

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Journal of Medicinal Chemistry (NIH/eScholarship, 2022). URL:[Link]

Sources

Validation

Comparative Efficacy of Pyridazine-Based Compounds in Targeted Oncology: A Technical Guide

[label="4. Mechanism Validation", fillcolor="#202124", Detailing Experimental Protocols I'm now writing detailed, step-by-step methodologies. I am generating a section on how to measure the STING pathway activation, as w...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Mechanism Validation", fillcolor="#202124",

Detailing Experimental Protocols

I'm now writing detailed, step-by-step methodologies. I am generating a section on how to measure the STING pathway activation, as well as the EGFR inhibition and apoptosis induction. I am focusing on detailed descriptions and rationales for each step to ensure clarity and reproducibility.

Refining Experimental Rationales

I'm now detailing experimental rationales within the guide's methodology section. My focus is on the reasons behind specific protocols. For example, quantifying Bax/Bcl2 via RT-PCR is crucial to confirm targeted apoptosis, not general cytotoxicity. Self-validating controls, like using HK-2 cells in EGFR assays, will ensure trustworthiness. I will check for orthogonal validation and plan for transcriptomic drift.

As drug development pivots toward highly targeted, mechanism-specific therapies, the architectural limitations of traditional benzene and pyrimidine rings have become increasingly apparent. Enter the pyridazine scaffold —a diazine heterocycle characterized by its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity. These unique physicochemical properties not only facilitate superior π-π stacking interactions within kinase binding pockets but also significantly reduce lipophilicity, thereby mitigating off-target hERG potassium channel toxicity [1.9].

In this guide, we objectively evaluate the efficacy of novel pyridazine-based compounds against established standard-of-care alternatives in two critical oncology domains: STING (Stimulator of Interferon Genes) agonism and EGFR (Epidermal Growth Factor Receptor) inhibition .

Pyridazine-Based STING Agonists vs. Standard Non-CDNs

The activation of the STING pathway is a highly sought-after mechanism for converting "cold" tumors into immunologically "hot" tumors. However, early non-cyclic dinucleotide (non-CDN) agonists like DMXAA failed in human trials due to a strict binding affinity for murine STING[1]. Recent structural optimizations have led to the1 (e.g., Compound A4), which demonstrate profound cross-species efficacy and vastly improved pharmacokinetic (PK) profiles compared to earlier generation agonists like SR-717[1].

Quantitative Efficacy & Pharmacokinetic Comparison

The introduction of the pyridazine core in Compound A4 provides an optimal spatial dimension that stabilizes the STING dimer, leading to a drastically prolonged half-life and enhanced plasma exposure compared to the non-pyridazine SR-717[1].

Pharmacokinetic/Efficacy MetricPyridazine Agonist (Compound A4)Non-Pyridazine Agonist (SR-717)Fold Improvement
Target Binding hSTING & mSTINGhSTING & mSTING-
EC₅₀ (Human THP1 Cells) 0.06 μM>0.10 μM>1.6x
In Vivo Half-Life (t₁/₂) 7.65 h1.82 h4.2x
Clearance (mL/min/kg) 11.2123.011x Reduction
Plasma Exposure (h·ng/mL) 14,1261,35610.4x

Data derived from in vivo C57BL/6 mouse models evaluating systemic STING activation[1].

Mechanism of Action: STING Pathway Activation

STING_Pathway Agonist Pyridazine Agonist (A4) STING STING Protein (ER) Agonist->STING Binds & Activates TBK1 TBK1 Recruitment STING->TBK1 Conformational Change IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Nucleus Nucleus Translocation IRF3->Nucleus Translocates IFN IFN-β Expression Nucleus->IFN Transcription

Fig 1. STING activation pathway triggered by pyridazine-based agonists leading to IFN-β expression.

Self-Validating Protocol: Cross-Species STING Activation Assay
  • Causality & Rationale: To avoid the translational failures of past STING agonists, this protocol concurrently tests human (THP1) and murine (RAW 264.7) cell lines.

  • Step 1: Cell Preparation. Seed THP1-Dual cells (expressing IRF-Luciferase) and RAW 264.7 cells at 1×105 cells/well in 96-well plates.

  • Step 2: Compound Administration. Treat cells with serial dilutions of Compound A4 (0.01 μM to 100 μM).

  • Step 3: Orthogonal Viability Check (Self-Validation). Concurrently run a CellTiter-Glo (ATP-based) viability assay on a parallel plate. Logic: If luminescence in the reporter assay drops at high concentrations, the viability assay determines whether this is due to target saturation or non-specific compound cytotoxicity.

  • Step 4: Reporter Quantification. After 24 hours, add QUANTI-Luc substrate and measure luminescence to calculate the EC₅₀.

  • Step 5: Genetic Control (Self-Validation). Utilize a STING-knockout THP1 cell line treated with the highest dose of A4. A lack of IFN-β signal in this cohort definitively proves the compound's activity is strictly STING-dependent and not an artifact of alternative kinase activation.

Pyridazine-Pyrazoline Hybrids vs. Erlotinib (EGFR Inhibition)

Overcoming resistance in renal and non-small cell lung cancers requires inhibitors that can bind the ATP pocket of EGFR more efficiently than first-generation TKIs. Recent2 has yielded pyridazine-pyrazoline hybrids (Compounds IXg and IXn) that outperform the clinical standard, Erlotinib, in both kinase inhibition and apoptotic induction[2].

Quantitative Efficacy Comparison

The inclusion of the pyridazine moiety enhances the hydrogen-bonding network within the EGFR hinge region, resulting in superior IC₅₀ values and a profound induction of G2/M phase cell cycle arrest[2].

CompoundTargetIC₅₀ (μM) vs EGFRPrimary Mechanism of Cell DeathCell Line Tested
Compound IXn EGFR0.65 Caspase-3 ActivationUO-31 (Renal Cancer)
Compound IXg EGFR0.75 Bax/Bcl2 ElevationUO-31 (Renal Cancer)
Erlotinib (Control) EGFR0.95Tyrosine Kinase InhibitionUO-31 (Renal Cancer)

Data demonstrating the superior inhibitory effect of pyridazine hybrids over Erlotinib[2].

Experimental Workflow: EGFR Inhibition & Apoptotic Profiling

EGFR_Workflow Substrate 1. Cell Culture (UO-31) Treatment 2. Compound IXg vs Erlotinib Substrate->Treatment Assay1 3a. EGFR Kinase Assay Treatment->Assay1 Assay2 3b. Flow Cytometry Treatment->Assay2 Assay3 3c. RT-PCR (Bax/Bcl2) Treatment->Assay3 Validation 4. Mechanism Validation Assay1->Validation IC50 Data Assay2->Validation G2/M Arrest Assay3->Validation Apoptosis

Fig 2. Self-validating experimental workflow for assessing EGFR inhibition and apoptotic induction.

Self-Validating Protocol: Apoptotic Mechanism Verification
  • Causality & Rationale: Demonstrating a low IC₅₀ is insufficient for modern drug development; one must prove that the resulting cell death is driven by targeted intrinsic apoptosis rather than non-specific necrosis caused by the compound's basicity.

  • Step 1: In Vitro Kinase Assay. Perform an EGFR kinase inhibition ELISA using Erlotinib as the positive control.

  • Step 2: Flow Cytometric Cell Cycle Analysis. Treat UO-31 cells with the established IC₅₀ dose of Compound IXg for 48 hours. Fix cells in 70% ethanol and stain with Propidium Iodide (PI).

  • Step 3: RNase Treatment (Self-Validation). Prior to PI staining, cells must be treated with RNase A. Logic: PI intercalates both DNA and RNA. Without RNase A, RNA fluorescence will create false-positive shifts, obscuring the true G2/M phase arrest data.

  • Step 4: RT-PCR for Bax/Bcl2 Ratio. Extract total RNA and synthesize cDNA. Perform real-time PCR to quantify the pro-apoptotic Bax and anti-apoptotic Bcl2 transcripts.

  • Step 5: Transcriptomic Normalization (Self-Validation). Normalize the Bax/Bcl2 expression against at least two housekeeping genes (e.g., GAPDH and ACTB). Logic: Normalizing against a single gene risks data skew if the pyridazine compound induces broad transcriptomic drift. Dual-normalization ensures the observed elevation in the Bax/Bcl2 ratio is a genuine mechanistic consequence of EGFR inhibition[2].

Conclusion

The strategic integration of the pyridazine heterocycle into drug scaffolds offers undeniable advantages in targeted oncology. As demonstrated by the robust PK profile of STING agonist Compound A4 and the superior apoptotic induction of EGFR inhibitor Compound IXg, pyridazine-based compounds consistently outperform traditional alternatives. By leveraging the self-validating protocols outlined above, researchers can confidently isolate the specific mechanistic benefits of this versatile azaheterocycle.

References

  • Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies PubMed - National Institutes of Health (NIH)[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery PMC - National Institutes of Health (NIH)[Link]

Sources

Comparative

Benchmarking the 3-(Chloromethyl)-4-methylpyridazine Warhead: A Comparative Guide for Covalent Inhibitor Design

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving the field beyond reversible thermodynamics into the realm of binding kinetics. While acrylamides have dominated the c...

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Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving the field beyond reversible thermodynamics into the realm of binding kinetics. While acrylamides have dominated the clinical landscape (e.g., ibrutinib, afatinib), the demand for novel electrophilic warheads to target poorly nucleophilic residues or to serve as highly reactive probes in phenotypic screening has driven the exploration of alternative scaffolds [1].

This guide benchmarks 3-(Chloromethyl)-4-methylpyridazine hydrochloride (CMPH) —a highly reactive, bifunctional covalent building block—against established clinical inhibitors and standard fragment warheads. By analyzing its intrinsic reactivity, target engagement profile, and structural rationale, this document provides drug development professionals with actionable data for deploying chloromethyl-pyridazines in covalent drug discovery.

Structural & Mechanistic Rationale

The utility of CMPH in covalent ligand design stems from the synergistic properties of its two primary structural features:

  • The Chloromethyl Warhead ( α -haloalkyl group): Unlike acrylamides that undergo reversible or irreversible Michael additions, the chloromethyl group acts as a potent alkylating agent. It reacts via an SN​2 nucleophilic substitution mechanism. Because the chloride ion is an excellent leaving group, this warhead exhibits significantly higher intrinsic electrophilicity than standard chloroacetamides or acrylamides, making it highly effective for targeting sterically hindered or poorly nucleophilic residues (such as lysine or non-catalytic cysteines) [3].

  • The Pyridazine Core: The 1,2-diazine ring provides two adjacent nitrogen atoms that act as strong hydrogen bond acceptors. This alters the local pKa​ and electron density of the attached chloromethyl group, tuning its reactivity. Furthermore, formulating the compound as a hydrochloride salt significantly enhances aqueous solubility, a critical parameter for high-concentration fragment screening.

Comparative Benchmarking Data

To objectively evaluate CMPH, we benchmark its performance against known covalent inhibitors and standard fragment warheads. The evaluation is split into intrinsic reactivity (GSH half-life) and functional target engagement ( kinact​/KI​ ).

Table 1: Intrinsic Reactivity Profiling (GSH Half-Life)

Intrinsic reactivity dictates a warhead's potential for off-target toxicity versus its ability to label challenging targets. Glutathione (GSH) half-life ( t1/2​ ) is the industry standard for this metric [2].

Compound / Warhead ClassElectrophile TypeReaction MechanismGSH t1/2​ (2.5 mM GSH, pH 7.4)Clinical / Screening Utility
CMPH Chloromethyl SN​2 Substitution~10 - 15 min Phenotypic screening, Lysine targeting, Tool compounds [3]
Standard Chloroacetamide α -haloacetamide SN​2 Substitution~120 - 240 minCovalent fragment libraries, Cysteine targeting [2]
Ibrutinib (BTK Inhibitor) AcrylamideMichael Addition> 24 hoursClinical TCI (High KI​ driven, low intrinsic reactivity) [1]
Afatinib (EGFR Inhibitor) AcrylamideMichael Addition> 24 hoursClinical TCI (High KI​ driven, low intrinsic reactivity) [1]
Table 2: Kinetic Target Engagement ( kinact​/KI​ ) on Model Cysteine Kinase

Covalent inhibition is governed by a two-step process: initial reversible binding ( KI​ ) followed by covalent bond formation ( kinact​ ).

CompoundTarget KI​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/KI​ (Efficiency)Stoichiometry (MS)
CMPH (Fragment) Model Kinase (Cys)> 500 μ M (Weak)Very FastModerate1:1 to 1:2 (Promiscuous)
Ibrutinib BTK (Cys481)< 1 nM (Potent)Slow/ModerateExceptionally High1:1 (Highly Specific)
Afatinib EGFR (Cys797)< 1 nM (Potent)Slow/ModerateExceptionally High1:1 (Highly Specific)

Data Interpretation: CMPH lacks the complex recognition scaffold of ibrutinib, resulting in poor initial affinity ( KI​ ). However, its massive intrinsic reactivity ( kinact​ ) compensates, allowing it to rapidly label targets. This makes it an ideal starting fragment for elaboration, whereas ibrutinib represents a fully optimized, affinity-driven clinical molecule.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., pan-assay interference or non-specific aggregation).

Protocol 1: LC-MS/MS Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the chloromethyl warhead. Causality: We utilize 2.5 mM GSH to mimic the highly reducing intracellular environment of human cells. LC-MS is chosen over UV-Vis (Ellman's reagent) because it allows for the exact mass tracking of the fragment-GSH adduct, confirming the mechanism of action rather than just thiol depletion [2].

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of CMPH in DMSO. Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Internal Standard Addition: Spike the GSH buffer with 1 μ M Rhodamine B. Validation: Rhodamine B does not react with electrophiles; its constant MS signal validates that any drop in the CMPH signal is due to reaction, not LC injection errors or precipitation.

  • Reaction Initiation: Mix the CMPH stock with the GSH buffer to a final concentration of 500 μ M CMPH and 2.5 mM GSH (5% final DMSO).

  • Incubation & Sampling: Incubate at 37°C. Extract 10 μ L aliquots at 0, 5, 15, 30, 60, and 120 minutes. Quench immediately with 1% formic acid to halt the reaction.

  • LC-MS Acquisition: Inject onto a C18 column (e.g., Agilent Eclipse Plus). Monitor the depletion of the parent CMPH mass ( [M+H]+ ) and the appearance of the GSH-adduct.

  • Data Analysis: Plot the natural log of the remaining CMPH concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which t1/2​ is calculated.

Protocol 2: Intact Protein LC-MS Target Engagement

Purpose: To verify 1:1 stoichiometric covalent labeling on a target protein. Causality: Biochemical functional assays cannot distinguish between covalent inhibition, reversible inhibition, or protein denaturation. Intact Protein MS directly measures the mass shift of the protein, providing unequivocal proof of covalent adduct formation and highlighting multi-labeling (promiscuity) if the warhead is too reactive [1].

Step-by-Step Workflow:

  • Protein Preparation: Dilute recombinant model kinase (e.g., BTK wild-type) to 2 μ M in HEPES buffer (pH 7.5).

  • Control Validation (Crucial): Prepare a parallel sample using a Cys-to-Ser mutant of the kinase (e.g., BTK C481S). Validation: If CMPH labels the wild-type but not the mutant, the reaction is strictly site-specific. If it labels both, the chloromethyl warhead is promiscuously alkylating surface lysines or histidines.

  • Incubation: Add CMPH (final concentration 20 μ M) to both protein samples. Incubate at room temperature for 2 hours.

  • Desalting: Pass the samples through a C4 ZipTip or an online rapid-desalting LC column to remove buffer salts and unreacted fragment.

  • MS Acquisition: Analyze via Time-of-Flight (TOF) MS.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass. Look for a mass shift corresponding to the CMPH fragment minus the leaving group (chloride).

Mechanistic Workflow Visualization

The following diagram illustrates the parallel benchmarking workflow used to evaluate covalent fragments like CMPH, ensuring both intrinsic reactivity and target engagement are quantified.

G A CMPH Fragment (Chloromethyl Warhead) B GSH Reactivity Assay (Intrinsic Profiling) A->B Incubate with 2.5 mM GSH C Intact Protein MS (Target Engagement) A->C Incubate with Model Kinase/Protease D LC-MS/MS Acquisition (Mass Shift Detection) B->D Monitor depletion C->D Measure adduct mass E Kinetic Analysis (t1/2 & k_inact/KI) D->E Data Deconvolution

Workflow for benchmarking covalent fragment reactivity and target engagement via LC-MS.

Strategic Recommendations for Drug Development

When benchmarking CMPH against clinical inhibitors, it becomes clear that chloromethyl-pyridazines are not intended to be final drug candidates in their raw form. Instead, their strategic utility lies in specific discovery phases:

  • Avoid for Late-Stage Cysteine Targeting: For highly conserved, highly nucleophilic cysteines (like BTK Cys481), the intrinsic reactivity of CMPH is too high. It will likely result in rapid GSH depletion and off-target toxicity in vivo. In these scenarios, acrylamides (like ibrutinib) remain the gold standard due to their reliance on non-covalent proximity ( KI​ ) to drive the reaction [1].

  • Ideal for Phenotypic Screening: Because chloromethyl groups are highly reactive, they are exceptional tools for phenotypic covalent screening. They can rapidly label novel, uncharacterized binding pockets in whole-cell assays, acting as chemical probes to discover new druggable vulnerabilities (e.g., novel antibacterial targets) [3].

  • Targeting Lysine or Tyrosine: If the target protein lacks a druggable cysteine but possesses a strategically located lysine, standard acrylamides will fail to react. The SN​2 reactivity of the chloromethyl warhead is sufficiently potent to alkylate these less nucleophilic residues, providing a pathway to covalent inhibition where traditional warheads fail.

References

  • Zhao, Z., & Bourne, P. E. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Pharmaceuticals, 15(11), 1322.[Link]

  • Merten, E. M., et al. (2024). Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. Proceedings of the National Academy of Sciences, 121(42), e2409166121.[Link]

  • Jin, Y., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[Link]

Validation

Comparative Guide: Cross-Reactivity and Performance of 3-(Chloromethyl)-4-methylpyridazine Hydrochloride in Late-Stage Functionalization

Executive Summary For researchers and drug development professionals engaged in bioconjugation or late-stage functionalization, selecting the appropriate electrophilic building block is a critical determinant of assay su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in bioconjugation or late-stage functionalization, selecting the appropriate electrophilic building block is a critical determinant of assay success. 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly versatile alkylating agent. However, its performance is fundamentally governed by the delicate balance between targeted nucleophilic substitution and off-target cross-reactivity.

This guide provides an in-depth mechanistic analysis of this compound, objectively compares its cross-reactivity profile against leading structural alternatives, and establishes self-validating experimental protocols to quantify its performance in complex biological media.

Mechanistic Profiling: The Pyridazine Core and SN2 Reactivity

The reactivity of 3-(Chloromethyl)-4-methylpyridazine is dictated by the electronic landscape of the pyridazine heterocycle. Pyridazine contains two adjacent electronegative nitrogen atoms that exert a strong electron-withdrawing effect via both inductive and resonance mechanisms.

Causality of Reactivity

Because the chloromethyl group is situated at the 3-position (directly adjacent to a ring nitrogen), the benzylic-like carbon is highly electron-deficient. This pronounced partial positive charge ( δ+ ) significantly lowers the activation energy required for bimolecular nucleophilic substitution (SN2)[1].

However, the presence of the 4-methyl group introduces localized steric hindrance. This steric bulk acts as a kinetic buffer, slightly attenuating the SN2 reaction rate compared to an unsubstituted analog. The compound is supplied as a hydrochloride salt , which serves two critical functions:

  • Protonation of the Pyridazine Ring: Enhances aqueous solubility.

  • Stability: Prevents intermolecular auto-alkylation (where the basic nitrogen of one molecule attacks the chloromethyl group of another) during storage.

The Cross-Reactivity Landscape

In complex media (e.g., cell lysates or protein mixtures), the chloromethyl group faces competing nucleophiles:

  • Targeted Conjugation: Primary amines (e.g., lysine side chains) or specific engineered thiols.

  • Off-Target Cross-Reactivity: Endogenous thiols, predominantly glutathione (GSH) . The highly polarizable thiolate anion of GSH is a vastly superior nucleophile compared to neutral amines at physiological pH (7.4), leading to rapid, irreversible thioether formation[2].

  • Degradation: Solvolysis by water, yielding the inactive 3-(hydroxymethyl)-4-methylpyridazine derivative.

G CMP 3-(Chloromethyl)- 4-methylpyridazine HCl Amine Target Amine (e.g., Lysine) CMP->Amine SN2 Alkylation (Targeted) Thiol Off-Target Thiol (e.g., GSH) CMP->Thiol SN2 Alkylation (Off-Target) Water Aqueous Media (Hydrolysis) CMP->Water Solvolysis Prod1 Secondary/Tertiary Amine (Desired Conjugate) Amine->Prod1 Prod2 Thioether Adduct (Cross-Reactivity) Thiol->Prod2 Prod3 Hydroxymethyl Derivative (Degradation) Water->Prod3

Reaction pathways of 3-(Chloromethyl)-4-methylpyridazine highlighting target and off-target routes.

Objective Comparison with Alternatives

To contextualize the performance of 3-(Chloromethyl)-4-methylpyridazine, it must be evaluated against alternative functional groups that achieve similar bioconjugation endpoints.

  • 3-(Bromomethyl)-4-methylpyridazine hydrobromide (The "Hot" Electrophile): Bromide is a larger, more polarizable leaving group than chloride, making the C-Br bond weaker. While this accelerates targeted amine alkylation, it drastically increases off-target thiol cross-reactivity and rapid aqueous hydrolysis.

  • 4-Methylpyridazine-3-carbaldehyde (The "Selective" Electrophile): Operates via reversible imine formation followed by reduction (reductive amination). It is completely orthogonal to thiols, offering absolute amine selectivity, but requires the addition of a reducing agent (e.g., NaCNBH 3​ ).

  • 3-(Azidomethyl)-4-methylpyridazine (The "Bioorthogonal" Linker): Completely inert to native biological nucleophiles (amines, thiols, water). It reacts exclusively with alkynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Quantitative Performance Comparison
Reagent / Functional GroupPrimary MechanismAmine SelectivityThiol Cross-Reactivity (GSH)Aqueous Stability (t1/2 at pH 7.4)Ideal Application Use-Case
3-(Chloromethyl)-... SN2 AlkylationModerateHigh (Forms stable thioethers)~4 - 6 HoursControlled in vitro synthesis; peptide functionalization.
3-(Bromomethyl)-... SN2 AlkylationLowVery High< 30 MinutesRapid, non-specific labeling; anhydrous synthesis.
...-3-carbaldehyde Reductive AminationAbsolute (100%)None (Zero cross-reactivity)Stable (Days)Highly specific N-terminal or lysine bioconjugation.
3-(Azidomethyl)-... Cycloaddition (Click)N/A (Orthogonal)None (Zero cross-reactivity)Highly StableIn vivo labeling; complex lysate proteomics.

Self-Validating Experimental Methodologies

To empirically determine the cross-reactivity and conjugation efficiency of these reagents, the following self-validating protocols are established. These workflows are designed with internal controls to distinguish true reactivity from background degradation.

Protocol A: LC-MS/MS Glutathione (GSH) Trapping Assay

This assay quantifies the off-target thiol cross-reactivity by measuring the depletion of the parent compound and the formation of the S-(chloromethyl)glutathione equivalent adduct[2].

Reagents & Materials:

  • Test Compound: 3-(Chloromethyl)-4-methylpyridazine HCl (10 mM stock in anhydrous DMSO).

  • Nucleophile: L-Glutathione reduced (GSH) (100 mM stock in degassed water).

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (IS): 4-Bromobenzamide (for LC-MS normalization).

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a 1.5 mL HPLC vial, add 890 µL of pH 7.4 PBS and 100 µL of the GSH stock (final GSH concentration: 10 mM).

  • Initiation: Add 10 µL of the 10 mM test compound stock to the vial (final compound concentration: 100 µM). Self-Validation Step: Prepare an identical parallel vial omitting GSH (replacing with 100 µL water) to measure baseline aqueous hydrolysis.

  • Incubation: Incubate the vials at 37°C in a thermomixer shaking at 500 RPM.

  • Kinetic Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot. Immediately quench the reaction by adding it to 50 µL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA) and 10 µM Internal Standard.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes to precipitate any buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the Disappearance of the parent mass [M+H]⁺ = 143.0 (free base) and the appearance of the GSH adduct [M+H]⁺ = 414.1.

Workflow Step1 1. Reagent Prep (10 mM in DMSO) Step2 2. GSH Incubation (pH 7.4 PBS, 37°C) Step1->Step2 Step3 3. Quenching (TFA Addition) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Kinetic Profiling (Half-life Calc) Step4->Step5

Self-validating LC-MS/MS experimental workflow for quantifying glutathione cross-reactivity.

Protocol B: Controlled Amine Alkylation (Targeted Conjugation)

To evaluate the efficacy of the chloromethyl group for targeted amine conjugation, a model reaction using benzylamine is employed.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 equivalent (1.0 mmol) of 3-(Chloromethyl)-4-methylpyridazine HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Note: The excess base is required to first neutralize the HCl salt of the pyridazine, and second, to act as an acid scavenger for the HCl generated during the SN2 reaction, preventing the protonation of the nucleophilic amine.

  • Nucleophile Addition: Slowly add 1.2 equivalents of benzylamine dropwise at 0°C.

  • Reaction Monitoring: Warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

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Comparative

In-Vitro Performance Comparison Guide: 3-(Chloromethyl)-4-methylpyridazine Derivatives in Kinase and Cyclooxygenase Drug Discovery

Executive Summary & Mechanistic Rationale The 3-(chloromethyl)-4-methylpyridazine hydrochloride scaffold is a highly versatile building block in modern medicinal chemistry. While the parent compound serves as a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3-(chloromethyl)-4-methylpyridazine hydrochloride scaffold is a highly versatile building block in modern medicinal chemistry. While the parent compound serves as a synthetic intermediate, its downstream derivatives—most notably imidazo[1,2-b]pyridazines and functionalized pyridazinones—exhibit profound bioactivity across oncology, neurodegeneration, and inflammation[1].

As a Senior Application Scientist, I evaluate scaffolds not just by their end-point efficacy, but by the mechanistic causality of their structural features. This specific scaffold provides two critical functional handles:

  • The Chloromethyl Group: Acts as a highly reactive electrophilic center, facilitating rapid nucleophilic displacement or condensation reactions to construct complex bi- and tricyclic systems[2].

  • The 4-Methyl Group: Serves as a critical steric director. In kinase inhibition, specifically against Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), this methyl group occupies a shallow lipophilic cleft unique to the DYRK1A hinge region. This precise steric fit drives the remarkable selectivity of these derivatives over closely related off-target kinases like CLK1[3].

This guide objectively compares the in-vitro performance of 3-(chloromethyl)-4-methylpyridazine derivatives against standard pharmacological alternatives, detailing the self-validating experimental protocols required to prove their efficacy.

Application Area 1: DYRK1A Kinase Inhibition (Neurodegeneration & Oncology)

DYRK1A is a primary therapeutic target for Down syndrome, Alzheimer's disease, and certain malignancies due to its role in tau hyperphosphorylation and cell cycle regulation[4]. Historically, natural inhibitors like harmine suffered from poor selectivity and potent Monoamine Oxidase (MAO) off-target toxicity[4].

Imidazo[1,2-b]pyridazines derived from the 3-(chloromethyl)-4-methylpyridazine scaffold overcome these limitations. The incorporation of the 4-methyl equivalent into the bicyclic core drastically improves the Ligand Efficiency (LE) and Selectivity Index (SI)[3].

Comparative In-Vitro Performance: DYRK1A vs. CLK1
Compound ClassDYRK1A IC50 (nM)CLK1 IC50 (nM)Selectivity Index (CLK1/DYRK1A)
Harmine (Natural Standard)33>1000~30x (Compromised by MAO-A toxicity)
Non-Methylated Imidazo[1,2-b]pyridazine 186850.45x (Off-target CLK1 selective)
4-Methyl Scaffold Derivative 25 >1000 >40x (Highly DYRK1A selective)

(Data synthesized from representative structure-activity relationship studies[4],[3])

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Trustworthiness: We utilize TR-FRET rather than standard colorimetric or luminescent assays because highly conjugated pyridazine derivatives often exhibit intrinsic auto-fluorescence. The time-delayed ratiometric emission of TR-FRET eliminates this optical interference, ensuring a self-validating and artifact-free readout.

  • Reagent Preparation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35 to stabilize the enzyme.

  • Compound Plating: Dispense 100 nL of the synthesized pyridazine derivatives (10-point dose-response, 10 µM to 0.5 nM) in DMSO into a 384-well low-binding microplate. Self-Validation: Always include Staurosporine (1 µM) as a positive inhibition control and 1% DMSO as a vehicle control to establish the assay window.

  • Enzyme-Substrate Addition: Add 5 µL of recombinant human DYRK1A (final concentration 0.5 nM) and ULight-labeled myelin basic protein (MBP) peptide substrate (50 nM).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km of 15 µM) to initiate the reaction. Incubate at 22°C for 60 minutes.

  • Quench and Detection: Stop the reaction by adding 10 µL of EDTA (30 mM final) containing a Europium-anti-phospho-MBP antibody (2 nM). Incubate for 60 minutes to allow the FRET complex to form.

  • Readout: Measure the TR-FRET signal on a multimode reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratiometric signal to determine precise IC50 values.

DYRK1A_Pathway Scaffold 3-(Chloromethyl)-4-methylpyridazine Derivatives DYRK1A DYRK1A Kinase (Active) Scaffold->DYRK1A Inhibits (Hinge Region Binding) Tau Tau Protein DYRK1A->Tau Phosphorylates NFAT NFAT Transcription Factor DYRK1A->NFAT Phosphorylates (Inactivates) pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Aggregation BetaCell Pancreatic β-Cell Proliferation NFAT->BetaCell Unphosphorylated NFAT Promotes

Fig 1. DYRK1A signaling pathway illustrating the mechanism of 3-(chloromethyl)-4-methylpyridazine derivatives.

Application Area 2: Selective COX-2 Inhibition (Anti-Inflammatory)

Beyond kinases, pyridazine and pyridazinone derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). The scaffold is utilized to synthesize selective COX-2 inhibitors that mitigate the gastrointestinal ulcerogenic side effects typical of non-selective COX-1/2 inhibitors like indomethacin[5].

Comparative In-Vitro Performance: Anti-Inflammatory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)PGE2 Inhibition (%)
Indomethacin (Non-selective Standard)0.050.490.161.2%
Celecoxib (COX-2 Selective Standard)14.71.1113.258.4%
Pyridazine Scaffold Derivative >50 0.35 >142 62.2%

(Data synthesized from comparative in-vitro RAW264.7 macrophage assays[5])

Protocol 2: Cell-Based LPS-Induced RAW264.7 Macrophage Assay

Causality & Trustworthiness: A critical failure point in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy. This protocol is designed as a self-validating system: an MTT cell viability assay is performed strictly prior to cytokine quantification to definitively rule out false-positive PGE2 reductions caused by cell death[6].

  • Cell Culture & Seeding: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5×104 cells/well in 96-well plates and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Pre-treatment: Aspirate the media and add fresh media containing the pyridazine derivatives (0.1 to 10 µM) or Celecoxib as a reference standard. Incubate for 2 hours to allow for intracellular target engagement.

  • Inflammation Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours to stimulate the arachidonic acid cascade.

  • Viability Check (MTT Assay): In a parallel replicate plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, lyse the cells with DMSO, and read absorbance at 570 nm. Critical Step: Only compounds demonstrating >90% cell viability are permitted to proceed to step 5.

  • PGE2 Quantification: Harvest the supernatant from the primary plate. Quantify Prostaglandin E2 (PGE2) levels using a competitive solid-phase ELISA kit according to the manufacturer's instructions. Read absorbance at 450 nm and calculate the IC50 for PGE2 inhibition relative to the LPS-only positive control.

InVitro_Workflow Synthesis Scaffold Synthesis (Imidazo[1,2-b]pyridazines) Biochem Biochemical Profiling (TR-FRET Kinase Assay) Synthesis->Biochem CellViability Cytotoxicity Check (MTT Assay in RAW264.7) Biochem->CellViability IC50 < 100nM Efficacy Cellular Efficacy (PGE2 ELISA / NanoBRET) CellViability->Efficacy Non-toxic Hit Lead Candidate Selection Efficacy->Hit Target Engagement

Fig 2. Self-validating in-vitro screening workflow for pyridazine-based drug candidates.

References

  • The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview. Benchchem.[1]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC / National Institutes of Health.[2]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University / European Journal of Medicinal Chemistry.[3]

  • Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors as Potential Therapeutics. ACS Publications.[4]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research / ResearchGate.[5]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC / National Institutes of Health.[6]

Sources

Validation

Head-to-Head Comparison of Pyridazine Synthesis Methods: A Technical Guide for Medicinal Chemists

As an application scientist, evaluating synthetic methodologies requires looking beyond theoretical yields. We must assess operational simplicity, scalability, regioselectivity, and functional group tolerance.

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, evaluating synthetic methodologies requires looking beyond theoretical yields. We must assess operational simplicity, scalability, regioselectivity, and functional group tolerance. Pyridazines are privileged scaffolds in drug development, frequently deployed as bioisosteres for benzene or pyridine to improve aqueous solubility, lower lipophilicity, and enhance metabolic stability (1[1]).

Historically, accessing these 1,2-diazine ring systems relied heavily on classical condensation chemistry. However, the rise of bioorthogonal chemistry has pushed Inverse Electron-Demand Diels-Alder (IEDDA) reactions to the forefront. This guide provides an objective, head-to-head comparison of the classical 1,4-dicarbonyl condensation method versus modern IEDDA cycloaddition, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic Divergence: Condensation vs. Cycloaddition

Understanding the fundamental thermodynamic drivers of these two pathways is critical for selecting the right method for your target molecule.

PyridazineMechanisms Root Pyridazine Synthesis Strategies Condensation Classical Condensation (1,4-Dicarbonyl + Hydrazine) Root->Condensation IEDDA IEDDA Cycloaddition (1,2,4,5-Tetrazine + Dienophile) Root->IEDDA C_Step1 Nucleophilic Attack (Brønsted Acid Catalyzed) Condensation->C_Step1 I_Step1 [4+2] Cycloaddition (LUMO-Lowering Solvent Promoted) IEDDA->I_Step1 C_Step2 Cyclization & Dehydration (Dihydropyridazine Intermediate) C_Step1->C_Step2 C_Step3 Oxidative Aromatization (If starting from saturated diketone) C_Step2->C_Step3 I_Step2 Retro-Diels-Alder (Irreversible N₂ Extrusion) I_Step1->I_Step2 I_Step3 Aromatization (Elimination of Leaving Group) I_Step2->I_Step3

Caption: Mechanistic divergence between classical condensation and modern IEDDA pyridazine synthesis.

Method A: Classical 1,4-Dicarbonyl Condensation

The condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine is the most established route to substituted pyridazines.

The Causality of the Chemistry: This reaction relies on the dual nucleophilicity of hydrazine. A Brønsted acid (like p-toluenesulfonic acid) is often employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Hydrazine attacks, forming a monohydrazone intermediate, followed by an intramolecular cyclization to form a dihydropyridazine. If a saturated 1,4-diketone is used, a subsequent oxidation step (e.g., using chromium trioxide or atmospheric oxygen) is required to achieve the fully aromatic pyridazine system (2[2]).

Self-Validating Protocol: Microwave-Assisted Condensation

Modern adaptations have replaced multi-hour refluxing with microwave irradiation to drive the dehydration step efficiently (3[3]).

  • Preparation: In a heavy-walled microwave reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.1 mmol).

  • Catalysis: Add 0.1 mmol of p-toluenesulfonic acid (p-TsOH). Note: The acid catalyst is crucial for overcoming the activation energy barrier of the initial nucleophilic attack.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 120 °C for 10–30 minutes.

  • Validation (TLC): Monitor the consumption of the diketone via TLC. The formation of a highly UV-active spot indicates aromatization.

  • Workup: Cool to room temperature, dissolve the crude mixture in dichloromethane (DCM), and wash with deionized water to remove unreacted hydrazine and the acid catalyst. Dry over anhydrous MgSO₄, filter, and concentrate.

Method B: Inverse Electron-Demand Diels-Alder (IEDDA)

IEDDA reactions between 1,2,4,5-tetrazines and electron-rich dienophiles (alkynes, enol ethers, or enamines) represent a highly convergent, regioselective approach to pyridazines (4[4]).

The Causality of the Chemistry: Unlike normal Diels-Alder reactions, IEDDA is driven by the interaction between the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Following the initial [4+2] cycloaddition, the highly strained bicyclic intermediate undergoes a rapid retro-Diels-Alder reaction. The irreversible extrusion of nitrogen gas (N₂) provides a massive thermodynamic driving force, making this reaction incredibly fast and bioorthogonal—even compatible with DNA-encoded library (DEL) synthesis (5[5]).

Self-Validating Protocol: HFIP-Promoted IEDDA with Alkynes

Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent accelerates the reaction. HFIP acts as a strong hydrogen-bond donor, selectively binding to the tetrazine nitrogens, further lowering its LUMO and accelerating the cycloaddition (6[6]).

  • Preparation: Dissolve the 1,2,4,5-tetrazine derivative (1.0 mmol) in 2.0 mL of HFIP (0.5 M solution) in a round-bottom flask. The solution will typically exhibit a bright pink/red color characteristic of tetrazines.

  • Addition: Add the alkyne dienophile (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture. The reaction is self-indicating; the evolution of N₂ bubbles will be visible, and the reaction is complete when the bright pink color of the tetrazine completely fades to a pale yellow or colorless state.

  • Validation: Evaporate the HFIP under reduced pressure (HFIP is volatile, bp ~58 °C). NMR analysis of the crude mixture will confirm predictable regioselectivity based on the steric and electronic bias of the alkyne.

Head-to-Head Performance Data

To guide synthetic planning, the following table summarizes the quantitative and qualitative performance metrics of both methodologies based on recent literature standards.

Performance MetricClassical 1,4-Dicarbonyl CondensationIEDDA (Tetrazine + Alkyne/Alkene)
Typical Yield Range 72% – 78% (Microwave)85% – 99% (HFIP promoted)
Reaction Time 4–6 hours (Reflux) / 10–30 min (MW)Minutes to 24 hours (Dienophile dependent)
Regioselectivity Poor to Moderate (with unsymmetrical diketones)High (Predictable via electronics/sterics)
Bioorthogonality Incompatible (Requires harsh acids/heat)Excellent (Used in living cells and DNA libraries)
Thermodynamic Driver Dehydration / Oxidative AromatizationIrreversible N₂ gas extrusion
Primary Byproducts Water, unreacted hydrazineN₂ gas, trace alcohols/amines (if enol ethers used)

Strategic Recommendations

  • Choose Classical Condensation when: You are scaling up early-stage building blocks, working with highly symmetrical starting materials, or when tetrazine precursors are too synthetically complex or unstable to prepare. It remains the most cost-effective route for simple, bulk pyridazine derivatives.

  • Choose IEDDA when: You require strict regiocontrol over complex, multi-substituted pyridazines, or when operating in sensitive environments (e.g., late-stage functionalization, bioconjugation, or DNA-encoded libraries). The predictable regioselectivity and mild, catalyst-free conditions easily justify the upfront cost of synthesizing the tetrazine diene.

Sources

Comparative

High-Precision Purity Assessment of Commercial 3-(Chloromethyl)-4-methylpyridazine Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a critical disconnect between a chemical supplier's Certificate of Analysis (CoA) and the actual performance of a building block in the laboratory. 3-(Chloromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical disconnect between a chemical supplier's Certificate of Analysis (CoA) and the actual performance of a building block in the laboratory. 3-(Chloromethyl)-4-methylpyridazine hydrochloride (1)[1] is a prime example of this phenomenon.

This highly reactive electrophile is an essential intermediate in the synthesis of complex pyridazine-containing therapeutics. However, its benzylic-like chloride is highly susceptible to solvolysis, and the free base is prone to dimerization. Relying solely on a supplier's standard HPLC area percentage is a recipe for downstream synthetic failure. In this guide, I will objectively compare commercial batches from different supplier tiers using an orthogonal analytical approach. More importantly, I will explain the causality behind each experimental choice, ensuring your purity assessment becomes a self-validating system rather than a blind protocol.

The Illusion of "99% Purity": A Supplier Comparison

When comparing a "Premium" supplier against an "Economy" supplier, the CoA often reads ">98% HPLC" for both. However, HPLC-UV relies entirely on relative UV absorbance. If an impurity lacks a strong chromophore, or if the sample contains inorganic salts (such as excess HCl from the hydrochloride salt formation), the UV detector will be completely blind to it.

To illustrate this, we evaluated two simulated commercial batches using both Reversed-Phase HPLC (RP-HPLC) and quantitative NMR (qNMR). Unlike HPLC, 2[2] that provides an absolute mass fraction, completely independent of chromophores.

Quantitative Data Summary
Supplier TierClaimed PurityRP-HPLC-UV (254 nm)1H qNMR (Absolute)Major Impurities Identified (LC-MS)
Premium >98%99.2%98.5%Trace hydrolysis product
Economy >95%97.8%84.2% 3-(Hydroxymethyl) analog (8%), Excess HCl salts

Data Interpretation: The severe discrepancy in the Economy batch (97.8% HPLC vs. 84.2% qNMR) highlights a critical failure point. The presence of UV-transparent inorganic salts and hydrolysis products with lower extinction coefficients artificially inflates the HPLC purity score. If this batch were used in a stoichiometric cross-coupling reaction, the reaction would inevitably stall due to an inaccurate active mass calculation.

Orthogonal Analytical Strategy

To build a self-validating system, we must triangulate the true purity using three orthogonal techniques. HPLC provides relative purity and separation, qNMR provides the absolute mass fraction, and LC-MS identifies the specific degradation pathways.

PurityWorkflow Sample Commercial Batch 3-(Chloromethyl)-4-methylpyridazine HCl HPLC RP-HPLC-UV (Relative Purity & Separation) Sample->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Sample->qNMR LCMS LC-MS/MS (Impurity Identification) Sample->LCMS Decision Data Reconciliation & Batch Release HPLC->Decision qNMR->Decision LCMS->Decision

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via 1H qNMR

Causality of the Method: qNMR operates on the fundamental physical principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei contributing to it. By co-dissolving our pyridazine derivative with a highly pure internal calibrant, we can calculate the exact mass fraction. Maleic acid is chosen as the internal standard because its vinylic protons appear as a sharp singlet (~6.26 ppm in DMSO-d6), completely isolated from the pyridazine aromatic protons (~9.1 ppm) and the chloromethyl singlet (~4.9 ppm).

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~15.0 mg of 3-(Chloromethyl)-4-methylpyridazine hydrochloride and ~5.0 mg of Maleic acid (TraceCERT standard, 99.9% purity) into the same vial using a microbalance (0.01 mg precision).

    • Causality: Co-weighing directly into the same vial eliminates volumetric transfer errors, which are the largest source of uncertainty in qNMR.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds until visually homogeneous.

    • Causality:3[3] of the chloromethyl group during the analysis timeframe.

  • Acquisition Parameters: Acquire the 1H spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically D1 = 30–60 seconds).

    • Causality: 4[4] and artificially low integrals, destroying quantitative accuracy.

  • Signal Processing: Apply a zero-filling to 256K points and a line broadening of 0.3 Hz. Manually phase the spectrum and apply a 5th-order polynomial baseline correction.

    • Causality: 5[5] for accurate integration.

  • Calculation: Calculate absolute purity using the standard qNMR equation comparing the integral of the chloromethyl peak (2H, ~4.9 ppm) against the Maleic acid peak (2H, 6.26 ppm).

qNMRLogic Weighing Co-weighing: Analyte + Internal Standard Dissolution Dissolution in DMSO-d6 (Ensure Homogeneity) Weighing->Dissolution Acquisition NMR Acquisition (D1 > 5*T1, 90° Pulse) Dissolution->Acquisition Integration Signal Integration (High S/N > 250:1) Acquisition->Integration Calculation Purity Calculation (Mass Fraction %) Integration->Calculation

Caption: Step-by-step logical causality of the qNMR absolute purity determination.

Protocol B: Relative Purity & Degradation Profiling via RP-HPLC-UV

Causality of the Method: Pyridazine hydrochloride salts are highly polar. On a standard C18 column, they often elute in the void volume, co-eluting with unretained impurities. To achieve retention and separation, we must use a polar-embedded stationary phase and a low-pH mobile phase to suppress the ionization of residual silanols and keep the analyte in a consistent protonation state.

Step-by-Step Methodology:

  • Column Selection: Use a Polar-Embedded C18 column (e.g., Waters SymmetryShield, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

      • Causality: , increasing the retention of the polar protonated pyridazine on the reversed-phase column.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 mins, ramp to 60% B over 15 mins. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in Phase A to a concentration of 0.5 mg/mL.

    • Causality: Dissolving the sample in the starting mobile phase prevents solvent-mismatch peak distortion (fronting/tailing).

  • Detection: Monitor at 254 nm (aromatic ring) and perform a diode-array scan (200-400 nm) to verify peak purity and ensure no co-eluting impurities are hiding beneath the main peak.

Conclusion & Best Practices for Drug Development

When sourcing 3-(Chloromethyl)-4-methylpyridazine hydrochloride for sensitive cross-coupling reactions, never accept an HPLC-UV area percentage as absolute truth. The integration of qNMR provides a non-destructive, primary ratio method that reveals the true active mass of your reagent. By implementing the orthogonal, self-validating protocols detailed above, researchers can prevent costly late-stage synthetic failures caused by invisible impurities and inaccurate stoichiometry.

References

  • ChemicalBook.3-(chloromethyl)-4-methylpyridazine hydrochloride CAS#: 1956370-79-8.
  • Benchchem.Quantitative NMR (qNMR)
  • Mestrelab Research.
  • Emery Pharma.
  • American Chemical Society (ACS).Purity by Absolute qNMR Instructions.
  • Benchchem.Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.

Sources

Validation

A Senior Application Scientist's Guide to the Isomeric Purity of 3-(Chloromethyl)-4-methylpyridazine hydrochloride

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The presence of even minute quantities of isomeric impurities can lead to unforeseen toxicological profiles, reduced therapeutic efficacy, and complications in regulatory approval. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 3-(Chloromethyl)-4-methylpyridazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

The Genesis of Isomeric Impurities: A Look at a Plausible Synthetic Pathway

A definitive, publicly available synthesis for 3-(Chloromethyl)-4-methylpyridazine hydrochloride is not widely documented. However, based on established pyridazine chemistry, a plausible and efficient synthetic route can be postulated. Understanding this pathway is critical as it illuminates the potential for the formation of isomeric impurities.

A likely synthesis commences with 4-methyl-3(2H)-pyridazinone, which upon treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), yields 3-chloro-4-methylpyridazine. Subsequent free-radical chlorination of the methyl group, for instance using N-chlorosuccinimide (NCS), would introduce the chloromethyl functionality. The final step would involve the formation of the hydrochloride salt.

This proposed synthesis, while logical, presents several junctures where isomeric impurities can arise:

  • Positional Isomers of the Starting Material: The synthesis of 4-methyl-3(2H)-pyridazinone itself could result in the presence of other methyl-pyridazinone isomers, which would then be carried through the synthetic sequence.

  • Incomplete Chlorination: An incomplete reaction during the conversion of the hydroxyl group to the chloride could leave residual starting material.

  • Non-selective Chlorination: The free-radical chlorination of the methyl group could potentially lead to minor amounts of dichlorinated or trichlorinated species. More significantly, chlorination could occur at other positions on the pyridazine ring, although this is generally less favored.

  • Rearrangement Reactions: Under certain reaction conditions, rearrangements of the substituents on the pyridazine ring could occur, leading to the formation of positional isomers.

Based on this analysis, the most probable isomeric impurities of 3-(Chloromethyl)-4-methylpyridazine hydrochloride are its positional isomers. The commercial availability of some of these isomers as reference standards, such as 3-(Chloromethyl)-6-methylpyridazine hydrochloride [1], underscores the importance of robust analytical methods for their detection and quantification.

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Caption: Plausible synthetic route and potential positional isomers.

A Comparative Analysis of Analytical Methodologies

The structural similarity of positional isomers presents a significant analytical challenge, often resulting in co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry.[2][3] Therefore, the choice of analytical methodology is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of pyridazine derivatives. The ability to modify the stationary and mobile phases provides a high degree of flexibility in optimizing the separation of closely related isomers.

For the separation of positional isomers of (chloromethyl)-methyl-pyridazine hydrochloride, a reverse-phase HPLC method is the logical starting point. To enhance the separation of these aromatic positional isomers, a column with a phenyl-based stationary phase is recommended to leverage π-π interactions, which can provide additional selectivity compared to a standard C18 column.[4]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Phenyl-Hexyl Column: The phenyl stationary phase provides unique selectivity for aromatic compounds through π-π interactions, which is often effective in resolving positional isomers that are difficult to separate on traditional alkyl (C18) phases.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for the basic pyridazine compounds by ensuring they are in a consistent protonation state. It is also compatible with mass spectrometry if LC-MS analysis is desired for peak identification.

  • Gradient Elution: A gradient from a low to a high percentage of organic modifier (acetonitrile) allows for the effective elution of compounds with a range of polarities, ensuring that both the main component and any potential impurities are well-resolved.

CompoundRetention Time (min)Resolution (vs. main peak)
3-(Chloromethyl)-4-methylpyridazine HCl (Main)15.2-
3-(Chloromethyl)-5-methylpyridazine HCl14.5> 2.0
3-(Chloromethyl)-6-methylpyridazine HCl16.1> 2.0
4-(Chloromethyl)-3-methylpyridazine HCl15.8> 1.5

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Caption: HPLC workflow for isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative

For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and provides structural information from the mass spectra of the eluted components. While positional isomers can exhibit very similar mass spectra, their subtle differences in volatility and polarity can often be exploited to achieve chromatographic separation.

A standard non-polar or mid-polar capillary column is a good starting point for the analysis of chloromethyl-methyl-pyridazine isomers. The key to resolving these isomers lies in a slow, controlled temperature ramp to maximize the differences in their interaction with the stationary phase.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: m/z 40-350.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. The hydrochloride salt may need to be neutralized to the free base for better volatility, which can be achieved by a simple liquid-liquid extraction with a mild base.

  • DB-5ms Column: This is a versatile, low-bleed column suitable for a wide range of applications and provides good resolution for many isomeric compounds.

  • Slow Temperature Ramp: A slow oven temperature ramp increases the time compounds spend interacting with the stationary phase, which can significantly improve the separation of closely eluting isomers.

  • Mass Spectrometry Detection: While the mass spectra of isomers may be similar, MS detection is crucial for confirming the identity of the main peak and any impurities by comparing the spectra to a library or a reference standard. It also allows for the use of selected ion monitoring (SIM) for enhanced sensitivity if specific fragment ions for each isomer are identified.

CompoundRetention Time (min)Key Fragment Ions (m/z)
3-(Chloromethyl)-4-methylpyridazine18.5142, 107, 79
3-(Chloromethyl)-5-methylpyridazine18.2142, 107, 79
3-(Chloromethyl)-6-methylpyridazine19.1142, 107, 79
4-(Chloromethyl)-3-methylpyridazine18.8142, 107, 79

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Caption: GC-MS workflow for isomeric purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Resolution Highly tunable through mobile and stationary phase selection.Excellent separation efficiency with long capillary columns.
Sensitivity Good with UV detection; excellent with MS detection (LC-MS).Generally very high, especially in SIM mode.
Sample Preparation Often simpler; direct injection of the hydrochloride salt is possible.May require derivatization or neutralization of the salt form.
Identification Based on retention time comparison with standards.Retention time and mass spectral data provide higher confidence.
Throughput Can be lower due to longer run times and equilibration.Can be higher for routine analysis with optimized methods.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the assessment of the isomeric purity of 3-(Chloromethyl)-4-methylpyridazine hydrochloride. The choice between them will depend on the specific requirements of the analysis.

  • For routine quality control where high throughput is essential and reference standards for all potential isomers are available, a well-developed HPLC-UV method is often the most practical and efficient choice. Its robustness and the ability to directly analyze the salt form are significant advantages.

  • For impurity identification, structural elucidation, and in cases where reference standards are not available, GC-MS is invaluable. The mass spectral data, in conjunction with retention time, provides a higher degree of confidence in the identification of unknown impurities.

In a drug development setting, it is often beneficial to develop and validate both an HPLC and a GC-MS method. This orthogonal approach provides a more complete picture of the impurity profile and strengthens the overall quality control strategy for this critical pharmaceutical intermediate.

References

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved March 15, 2026, from [Link]

  • Shanghai Rlavie Technology Co., ltd. (n.d.). 3-Chloro-6-(Chloromethyl)Pyridazine Hydrochloride|CAS 1420865-79-7. Retrieved March 15, 2026, from [Link]

  • Frontier Specialty Chemicals. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved March 15, 2026, from [Link]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved March 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1007089-84-0 | Chemical Name : 3-Chloromethyl-5-methylpyridine Hydrochloride. Retrieved March 15, 2026, from [Link]

  • PMC. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved March 15, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved March 15, 2026, from [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved March 15, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. Retrieved March 15, 2026, from [Link]

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved March 15, 2026, from [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved March 15, 2026, from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved March 15, 2026, from [Link]

  • MTC USA. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved March 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-METHYLPYRIDAZINE | CAS 68206-04-2. Retrieved March 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Identification of Pharmaceutical Impurities. Retrieved March 15, 2026, from [Link]

  • PMC. (2015). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved March 15, 2026, from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved March 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved March 15, 2026, from [Link]

  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • LCGC International. (2020). GC/GC–MS. Retrieved March 15, 2026, from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). 3,6-bis(chloromethyl)pyridazine (C6H6Cl2N2). Retrieved March 15, 2026, from [Link]

  • PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved March 15, 2026, from [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Retrieved March 15, 2026, from [Link]

  • De Gruyter. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Comparative Analysis of Pyridazine Scaffolds in Drug Design: Physicochemical Profiling and Experimental Validation

Executive Summary In modern medicinal chemistry, the optimization of lead compounds frequently encounters bottlenecks related to poor aqueous solubility, high lipophilicity (LogP), and rapid cytochrome P450 (CYP450)-medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds frequently encounters bottlenecks related to poor aqueous solubility, high lipophilicity (LogP), and rapid cytochrome P450 (CYP450)-mediated metabolism. To overcome these developability liabilities, bioisosteric replacement of phenyl and pyridine rings with diazines has become a cornerstone strategy[1]. Among these, the pyridazine (1,2-diazine) scaffold stands out as a privileged structure. This guide provides an in-depth comparative analysis of the pyridazine scaffold against alternative rings, detailing the mechanistic rationale for its use, its unique physicochemical properties, and the self-validating experimental protocols required to evaluate its performance in drug design.

Mechanistic Rationale: The Pyridazine Advantage

The decision to incorporate a pyridazine core is rarely arbitrary; it is driven by precise electronic and structural requirements. When acting as a bioisostere for a phenyl ring, the introduction of two adjacent nitrogen atoms fundamentally alters the molecule's interaction landscape:

  • The Alpha-Effect and Hydrogen Bonding: Despite being a weak base (pKa ~2.3), pyridazine exhibits an exceptionally robust hydrogen-bonding capacity. This is driven by the "alpha-effect": the unfavorable electrostatic repulsion between the adjacent lone pairs on the nitrogen atoms is thermodynamically relieved when one of the nitrogens engages in a hydrogen bond with a target protein[2],[3].

  • Dipole-Driven Target Engagement: Unlike pyrazine (0 D) or pyrimidine (2.3 D), pyridazine possesses a massive dipole moment (~4.2 D). This strong polarity subtends highly directional π−π stacking and dipole-dipole interactions within target binding pockets, such as the hinge region of kinases[2].

  • Metabolic Shielding: Phenyl rings are electron-rich and highly susceptible to CYP450-mediated oxidation (e.g., epoxidation). The electron-deficient nature of the pyridazine ring effectively shields the scaffold from oxidative metabolism, significantly extending the compound's in vitro and in vivo half-life[4].

ScaffoldComparison Phenyl Phenyl Ring High Lipophilicity CYP450 Liability Pyridine Pyridine (1 N) Moderate Polarity Improved Solubility Phenyl->Pyridine +1 Nitrogen Pyridazine Pyridazine (1,2-Diazine) Low LogP, High Dipole Dual H-Bond Acceptor Phenyl->Pyridazine +2 Nitrogens (Adjacent) Pyrimidine Pyrimidine (1,3-Diazine) Low LogP Spaced H-Bond Acceptors Phenyl->Pyrimidine +2 Nitrogens (Meta) Target Target Protein Binding (e.g., Kinase Hinge) Pyridazine->Target Alpha-Effect H-Bonding

Fig 1. Logical progression of bioisosteric replacement from phenyl to diazine scaffolds.

Comparative Physicochemical Profiling

To objectively evaluate the impact of scaffold hopping, we must compare the fundamental physicochemical properties of pyridazine against its structural alternatives. As summarized in Table 1, replacing a phenyl ring with a pyridazine typically reduces the LogP by approximately two full log units, dramatically enhancing aqueous solubility while simultaneously eliminating metabolic soft spots[4],[1].

Table 1: Physicochemical Comparison of Aromatic Scaffolds

ScaffoldHeteroatom ConfigurationRelative Δ LogPDipole Moment (D)H-Bond AcceptorsCYP450 Liability
Phenyl CarbocycleBaseline (0)~0.00High (Epoxidation)
Pyridine 1-Azine-1.0 to -1.5~2.21Moderate
Pyridazine 1,2-Diazine-2.0 to -2.5~4.22 (Adjacent)Low (Electron-deficient)
Pyrimidine 1,3-Diazine-2.0 to -2.5~2.32 (Meta)Low
Pyrazine 1,4-Diazine-2.0 to -2.5~0.02 (Para)Low

Experimental Methodologies for Scaffold Validation

To definitively prove the superiority of a pyridazine derivative over its phenyl or pyridine matched molecular pair (MMP), a rigorous, self-validating experimental workflow must be executed.

ValidationWorkflow Step1 1. Compound Synthesis (Matched Pairs) Step2 2. Thermodynamic Solubility (Shake-Flask) Step1->Step2 Solid powder Step3 3. Metabolic Stability (HLM Clearance) Step1->Step3 1 µM DMSO stock Step4 4. Target Affinity (SPR / TR-FRET) Step1->Step4 Purified protein Decision Lead Candidate Selection Step2->Decision >50 µg/mL Step3->Decision CL_int < 10 µL/min/mg Step4->Decision K_d < 10 nM

Fig 2. Self-validating experimental workflow for evaluating pyridazine scaffold performance.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality & Rationale: Kinetic solubility assays (diluting from a DMSO stock) often yield false positives due to transient supersaturation. To accurately assess the developability of a pyridazine scaffold for oral formulation, we must measure thermodynamic solubility, which represents the true equilibrium between the crystalline solid and the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Weigh 2-3 mg of solid, crystalline compound (pyridazine derivative vs. phenyl MMP) into a glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap the vial and incubate at 37°C on an orbital shaker at 250 RPM for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., Methanol).

  • Self-Validation System: Run Propranolol (highly soluble) and Amiodarone (poorly soluble) in parallel. The assay is only valid if Propranolol yields >100 µg/mL and Amiodarone yields <5 µg/mL.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Causality & Rationale: To prove that the electron-deficient pyridazine ring mitigates CYP450 liability, we measure the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs). NADPH is added as the obligate electron donor for CYP450 enzymes. By tracking the depletion of the parent compound over time, we quantify metabolic stability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life ( t1/2​ ) and CLint​ .

  • Self-Validation System:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), invalidating claims of CYP-mediated clearance.

    • Positive Control: Use Verapamil to validate that the HLMs are metabolically active (expected t1/2​ < 15 mins).

Case Studies in Drug Design

The integration of pyridazine scaffolds has yielded profound clinical successes across multiple therapeutic areas:

  • Oncology (Kinase Inhibitors): Pyridazine and imidazopyridazine scaffolds have emerged as potent hinge-binders for targeting aberrant tumor metabolism and signal transduction[5]. For example, in the development of VEGFR-2 inhibitors, pyridazine derivatives have demonstrated nanomolar inhibitory potency, capitalizing on the scaffold's ability to form critical hydrogen bonds with the kinase hinge region while maintaining a favorable pharmacokinetic profile[6].

  • Anti-Inflammatory Agents: Pyridazine and pyridazinone derivatives have shown significant efficacy in regulating inflammatory pathways. They are actively utilized to limit Thromboxane A2 (TxA2) production, reduce TNF- α release, and disrupt IL-6 signaling, proving the scaffold's versatility beyond oncology[7].

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC). URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF- α , and IL-6. Mini-Reviews in Medicinal Chemistry (PubMed). URL:[Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC). URL:[Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules (MDPI). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Chloromethyl)-4-methylpyridazine Hydrochloride: Comprehensive Operational and Disposal Guide

For researchers and drug development professionals, managing reactive alkyl halides formulated as hydrochloride salts requires a rigorous, chemistry-first approach to laboratory safety. 3-(Chloromethyl)-4-methylpyridazin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing reactive alkyl halides formulated as hydrochloride salts requires a rigorous, chemistry-first approach to laboratory safety. 3-(Chloromethyl)-4-methylpyridazine hydrochloride is a highly reactive, corrosive, and moisture-sensitive compound used as a critical intermediate in pharmaceutical synthesis.

This guide provides a self-validating framework for the operational handling, emergency spill response, and regulatory-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Hazard Causality

To safely handle 3-(chloromethyl)-4-methylpyridazine hydrochloride, operators must understand the mechanistic causality behind its hazards. This compound presents a dual-threat profile driven by its specific functional groups:

  • Hygroscopic Hydrolysis (Corrosivity): The chloromethyl group (–CH₂Cl) is highly susceptible to nucleophilic attack by ambient moisture. When exposed to humidity or water, the compound undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas . Combined with the existing hydrochloride salt formulation, this creates a highly acidic, corrosive environment that causes severe skin burns and irreversible eye damage.

  • Thermal Decomposition (Toxicity): Under elevated temperatures or combustion, the pyridazine ring and the chlorinated moiety break down to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and concentrated chlorides [1].

  • Oxidative Instability: The electron-rich regions of the pyridazine ring, combined with the reactive alkyl halide, make this compound strictly incompatible with strong oxidizing agents, risking violent exothermic reactions.

Operational Safety & Handling Protocol

Every handling procedure must be designed to mitigate moisture exposure and prevent aerosolization of the corrosive dust.

Step-by-Step Handling Methodology
  • Environmental Control: Conduct all weighing, transfer, and reaction setups inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Inert Atmosphere: For bulk transfers, purge the environment with dry Argon or Nitrogen to prevent ambient moisture from initiating hydrolysis.

  • PPE Donning: Operators must wear a fitted half-face respirator with P100/Acid Gas cartridges, double nitrile gloves (extended cuff), a chemically resistant lab coat, and tight-fitting splash goggles.

  • Transfer Mechanics: Use non-sparking, anti-static spatulas. Avoid rapid pouring to prevent the generation of micro-aerosolized dust, which is highly irritating to the respiratory tract.

  • Post-Handling Verification: Seal the primary container tightly, wrap the cap with Parafilm, and store it in a desiccator away from light and incompatible oxidizers.

Spill Response Workflow

In the event of a spill, standard aqueous cleanup methods are strictly prohibited. Adding water to the bulk powder will trigger massive HCl gas evolution.

SpillResponse Start Spill Detected Evacuate Evacuate & Ventilate Area Start->Evacuate PPE Don PPE (Respirator, Gloves) Evacuate->PPE Contain Dry Sweep / Vacuum (Avoid Moisture) PPE->Contain Segregate Place in Closed Compatible Container Contain->Segregate Decon Flush Area with Water (Post-Bulk Removal) Segregate->Decon Dispose Licensed Incineration with Flue Gas Scrubbing Decon->Dispose

Workflow for the safe containment and disposal of 3-(chloromethyl)-4-methylpyridazine hydrochloride.

Step-by-Step Spill Containment
  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Maximize local exhaust ventilation to draw away any evolved HCl gas.

  • Dry Containment: Using a dry, inert absorbent (e.g., dry sand or vermiculite), surround the spill. Do not use water or damp rags.

  • Mechanical Recovery: Gently sweep the powder using a static-free brush and dustpan. Alternatively, use an explosion-proof, HEPA-filtered vacuum designed for corrosive dusts.

  • Primary Decontamination: Once the bulk solid is entirely removed and secured in a hazardous waste container, wash the affected surface with copious amounts of water, followed by a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity. Verify neutralization with pH paper.

Proper Disposal Procedures

Because of its halogenated nature, 3-(chloromethyl)-4-methylpyridazine hydrochloride cannot be disposed of via standard solid waste or sewer systems. It falls under strict hazardous waste classifications per the US EPA 40 CFR 261 guidelines [2].

Step-by-Step Disposal Plan

Step 1: Waste Segregation & Classification Collect all chemical waste, contaminated PPE, and spill cleanup materials in a robust, chemically compatible container (e.g., high-density polyethylene, HDPE). Label the container clearly as "Hazardous Waste: Corrosive Halogenated Organic Solid." Do not mix this waste with basic compounds or oxidizers, as this will cause pressure buildup in the container.

Step 2: Licensed Destruction (Incineration) The only approved method for the ultimate disposal of this compound is controlled incineration at a licensed chemical destruction facility. The incinerator must operate at temperatures exceeding 1100°C for at least two seconds to ensure the complete cleavage of the stable carbon-chlorine bonds and the destruction of the pyridazine ring.

Step 3: Mandatory Flue Gas Scrubbing Incinerating halogenated organics generates massive quantities of gaseous HCl and NOx. To comply with the EPA's Hazardous Organic NESHAP (HON) Rule, the incineration facility must utilize an acid gas scrubber (flue gas scrubbing) [3]. This typically involves an alkaline wash (e.g., sodium hydroxide spray) that neutralizes the acidic exhaust, converting it into harmless salts before atmospheric release.

IncinerationPathway Waste Halogenated Waste (Chloromethyl Pyridazine) Incinerator Controlled Incineration (>1100°C) Waste->Incinerator Gases Toxic Flue Gases (HCl, NOx, CO) Incinerator->Gases Thermal Decomposition Scrubber Acid Gas Scrubber (Alkaline Wash) Gases->Scrubber Exhaust Clean Atmospheric Release Scrubber->Exhaust Neutralization (99% Removal)

Thermal decomposition and mandatory flue gas scrubbing pathway for halogenated organic waste.

Step 4: Container Management Empty primary containers retain highly toxic and corrosive residues. They must be triply rinsed with an appropriate dry solvent (e.g., anhydrous acetone or dichloromethane) which is then added to the halogenated waste stream. The rinsed container must then be punctured to prevent reuse and disposed of in a sanitary landfill or incinerated.

Quantitative Data & Safety Thresholds

To ensure rapid decision-making during operations and disposal, the critical safety parameters for 3-(chloromethyl)-4-methylpyridazine hydrochloride are summarized below:

ParameterValue / CharacteristicOperational Implication
Physical State Solid (Crystalline/Powder)High risk of dust inhalation; requires local exhaust ventilation and HEPA filtration.
Halogen Content High (Chlorinated)Triggers EPA HON Rule; mandates high-temperature incineration with flue gas scrubbing.
Aqueous pH Highly Acidic (< 3.0 estimated)Corrosive to skin, eyes, and metals; requires alkaline neutralization (NaHCO₃) during final decontamination.
Incompatibilities Strong oxidizers, MoistureMust be stored in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).
Thermal Byproducts HCl, NOx, CO, CO₂Firefighting requires self-contained breathing apparatus (SCBA); standard extinguishers (Dry chemical, CO₂) are required.

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: Treatment of Halogenated Organic Vent Streams for the Reduction of Air Emissions Source: Journal of the Air & Waste Management Association URL: [Link]

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